molecular formula C13H26N2O3 B1518544 1-Boc-4-(2-Methoxyethylamino)piperidine CAS No. 710972-40-0

1-Boc-4-(2-Methoxyethylamino)piperidine

Cat. No.: B1518544
CAS No.: 710972-40-0
M. Wt: 258.36 g/mol
InChI Key: JDQHOQBFYIPISR-UHFFFAOYSA-N
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Description

1-Boc-4-(2-Methoxyethylamino)piperidine is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQHOQBFYIPISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656255
Record name tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710972-40-0
Record name tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Boc-4-(2-methoxyethylamino)piperidine, a versatile heterocyclic building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, a robust synthetic pathway, detailed characterization, and its strategic importance in the design of novel therapeutics.

Introduction: The Strategic Value of the 4-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]

The compound this compound, also known as tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate, combines three key structural features that underpin its utility:

  • The Piperidine Core: Provides a robust, three-dimensional framework.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that prevents the piperidine nitrogen from engaging in unwanted side reactions. Its presence is essential for controlled, regioselective functionalization of the molecule and can be cleanly removed under acidic conditions to allow for further modification at the 1-position.

  • The 4-(2-Methoxyethylamino) Substituent: This side chain introduces a secondary amine, a hydrogen bond donor and acceptor, and a flexible ether linkage. These features can be crucial for establishing key binding interactions with a protein target, improving pharmacokinetic properties such as solubility, and fine-tuning the overall polarity of a drug candidate.

This guide will elucidate the synthesis and properties of this valuable intermediate, providing the technical foundation necessary for its effective application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, purification, and formulation studies.

PropertyValueSource
CAS Number 710972-40-0[4]
Molecular Formula C₁₃H₂₆N₂O₃[4]
Molecular Weight 258.36 g/mol [4]
IUPAC Name tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate[4]
Density 1.03 g/cm³[4]
Boiling Point 337.6 °C at 760 mmHg[4]
Flash Point 158 °C[4]
Refractive Index 1.484[4]

Synthesis via Reductive Amination: A Self-Validating Protocol

The most logical and widely employed method for synthesizing 4-aminopiperidine derivatives is through the reductive amination of a 4-piperidone precursor. This one-pot reaction is highly efficient and offers excellent control over the final product. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.

The synthesis of this compound proceeds via the reaction of N-Boc-4-piperidone (1) with 2-methoxyethylamine (2) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-based reducing agent to yield the target compound (3) .

G cluster_reactants Reactants cluster_process Process cluster_product Product N-Boc-4-piperidone (1) Reductive Amination Reductive Amination N-Boc-4-piperidone (1)->Reductive Amination 2-Methoxyethylamine (2) 2-Methoxyethylamine (2)->Reductive Amination Target Compound (3) Reductive Amination->Target Compound (3) Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, rt

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the reductive amination of N-Boc-4-piperidone, ensuring high trustworthiness and reproducibility. A particularly relevant analogue is the synthesis of tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate, which follows a similar pathway.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 2-Methoxyethylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (to make a 0.2 M solution)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Imine Formation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE). Add 2-methoxyethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the key iminium ion intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not reduce the ketone starting material but readily reduces the iminium ion.[1] Allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the crude oil can be purified by flash column chromatography on silica gel to afford the final product, this compound, as a pure oil or solid.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be reliably predicted based on its constituent functional groups and extensive data from analogous structures.

G cluster_compound This compound cluster_techniques Analytical Techniques Compound C₁₃H₂₆N₂O₃ M.W. 258.36 NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation MS Mass Spectrometry (ESI+) Compound->MS Molecular Weight Verification IR Infrared Spectroscopy Compound->IR Functional Group ID

Caption: Key analytical techniques for structural validation.

Predicted Spectroscopic Signatures:
  • ¹H NMR (Proton NMR):

    • Boc Group: A characteristic sharp singlet integrating to 9 protons will appear around δ 1.45 ppm.

    • Piperidine Ring Protons: A series of multiplets will be observed between δ 1.2-1.9 ppm (axial protons) and δ 2.7-4.2 ppm (equatorial and alpha-to-nitrogen protons).

    • Methoxyethyl Group: A singlet for the methoxy (-OCH₃) protons will appear around δ 3.35 ppm. The two methylene groups (-CH₂CH₂-) will present as triplets or complex multiplets between δ 2.7-3.6 ppm.

    • N-H Proton: A broad singlet, typically around δ 1.5-3.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Boc Group: The quaternary carbon of the t-butyl group will appear around δ 28.4 ppm, and the carbonyl carbon (-C=O) will be found near δ 154.8 ppm. The C(CH₃)₃ carbon will be near δ 79.5 ppm.

    • Piperidine Ring Carbons: Signals for the piperidine carbons will appear in the range of δ 30-55 ppm.

    • Methoxyethyl Group: The methoxy carbon (-OCH₃) will be around δ 59.0 ppm, and the two methylene carbons will appear in the δ 50-72 ppm range.

  • Mass Spectrometry (MS):

    • Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 259.37. Another common adduct could be the sodium adduct [M+Na]⁺ at m/z 281.35.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, single peak around 3300-3400 cm⁻¹.

    • C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region.

    • Boc Carbonyl Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹. This is a key diagnostic peak.

    • C-O Stretch: A strong band in the 1100-1170 cm⁻¹ region, corresponding to the ether and carbamate C-O bonds.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for creating more complex molecules with therapeutic potential. The Boc-protected nitrogen at position 1 allows for the selective modification of the secondary amine at position 4, while the Boc group can be removed later to functionalize the piperidine nitrogen. This orthogonal protection strategy is a cornerstone of modern synthetic chemistry.

Derivatives of the 4-aminopiperidine scaffold are integral to a wide range of therapeutic classes:

  • Kinase Inhibitors: The piperidine scaffold can serve as a solvent-exposed moiety to improve solubility and pharmacokinetic properties of small molecule kinase inhibitors used in oncology.

  • GPCR Modulators: Many agonists and antagonists for GPCRs, including opioid, dopamine, and serotonin receptors, incorporate a 4-aminopiperidine core to achieve the necessary orientation for receptor binding. The analgesic properties of many piperidine derivatives are well-documented.[5]

  • Antiviral and Antibacterial Agents: The scaffold is used to build molecules that can disrupt viral replication or bacterial cell wall synthesis.

  • CNS-Active Agents: The physicochemical properties of the piperidine ring often allow molecules to cross the blood-brain barrier, making this scaffold a common feature in drugs targeting the central nervous system.[2][3]

The 2-methoxyethylamino side chain specifically offers a unique combination of polarity and flexibility, allowing medicinal chemists to probe interactions within a binding pocket that may not be accessible with simpler alkyl or aryl substituents. It can act as a hydrogen bond acceptor (ether oxygen) and donor/acceptor (secondary amine), providing multiple points for target engagement.

Conclusion

This compound is a high-value chemical intermediate whose structure is strategically designed for utility in drug discovery. The robust and reliable synthesis via reductive amination makes it readily accessible for research. Its orthogonal protection scheme, combined with the versatile functionality of the 4-position side chain, provides medicinal chemists with a powerful tool for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, characterization, and the strategic rationale for its use is essential for any scientist working at the forefront of pharmaceutical development.

References

  • BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central.
  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure.
  • Naeem, S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed.
  • Sokov, V. N. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Retrieved from a website (source URL not fully provided in search results).
  • Chemdad. (n.d.). 4-(2-methoxyethylamino)piperidine-1-carboxylic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Google Patents. (n.d.). Process of making fentanyl intermediates.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

Sources

An In-Depth Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine (CAS No. 710972-40-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone in modern drug discovery, recognized for its prevalence in a wide array of FDA-approved pharmaceuticals and biologically active natural products. Its saturated, six-membered heterocyclic structure provides a rigid scaffold that can be strategically functionalized to orient substituents in three-dimensional space, enabling precise interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the utility of these scaffolds by allowing for controlled, stepwise synthetic transformations.

This technical guide focuses on a particularly valuable derivative, 1-Boc-4-(2-Methoxyethylamino)piperidine (tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate), with the Chemical Abstracts Service (CAS) number 710972-40-0 .[1] This building block is of significant interest to medicinal chemists due to its bifunctional nature, incorporating a protected secondary amine on the piperidine ring and a methoxyethyl side chain. These features offer multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures for various therapeutic targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 710972-40-0[1]
Molecular Formula C13H26N2O3[1]
Molecular Weight 258.36 g/mol [1]
Boiling Point 337.6 °C at 760 mmHg[1]
Density 1.03 g/cm³[1]
Refractive Index 1.484[1]
Flash Point 158 °C[1]
  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the Boc group around δ 1.4-1.5 ppm. The protons on the piperidine ring would appear as multiplets between δ 1.2 and 4.1 ppm. The methoxy group protons would present as a singlet around δ 3.3 ppm, and the methylene protons of the methoxyethyl group would likely appear as triplets.

  • ¹³C NMR: The carbonyl carbon of the Boc group is expected to resonate around δ 155 ppm, and the quaternary carbon of the Boc group around δ 80 ppm. The carbons of the piperidine ring would appear in the δ 30-50 ppm range, while the methoxy carbon would be observed around δ 59 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band from the Boc group is anticipated around 1700 cm⁻¹. C-N and C-O stretching bands would also be prominent features.

  • Mass Spectrometry: The nominal mass would be 258, and key fragmentation patterns would likely involve the loss of the Boc group or cleavage of the methoxyethyl side chain.

Synthesis Protocol: Reductive Amination

The most logical and widely employed method for the synthesis of this compound is the reductive amination of 1-Boc-4-piperidone with 2-methoxyethylamine.[2] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is a mild and selective reagent that readily reduces the protonated imine intermediate much faster than it reduces the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (1-Boc-4-hydroxypiperidine). Its solubility in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it ideal for this reaction.

  • Reaction Solvent: Anhydrous chlorinated solvents such as DCM or DCE are typically used as they are inert under the reaction conditions and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate, which is more susceptible to reduction.

  • Work-up Procedure: A basic aqueous work-up using a solution of sodium bicarbonate is crucial to quench any remaining acid and unreacted reducing agent. This ensures that the final product, a basic amine, is in its free base form for efficient extraction into an organic solvent.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM), add 2-methoxyethylamine (1.1-1.5 equivalents).

  • Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to promote the formation of the imine/enamine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process 1_Boc_4_piperidone 1-Boc-4-piperidone Imine_Formation Imine Formation (Room Temp, 1-2h) 1_Boc_4_piperidone->Imine_Formation 2_methoxyethylamine 2-Methoxyethylamine 2_methoxyethylamine->Imine_Formation NaBH_OAc_3 NaBH(OAc)3 Reduction Reduction (0°C to RT, 12-24h) NaBH_OAc_3->Reduction DCM DCM (Solvent) DCM->Imine_Formation Acetic_Acid Acetic Acid (cat.) Acetic_Acid->Imine_Formation Imine_Formation->Reduction Workup_Purification Aqueous Work-up & Purification Reduction->Workup_Purification Product This compound Workup_Purification->Product G cluster_modifications Synthetic Modifications cluster_intermediates Key Intermediates Start This compound Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Side_Chain_Mod Side-Chain Functionalization Start->Side_Chain_Mod Free_Piperidine 4-(2-Methoxyethylamino)piperidine Deprotection->Free_Piperidine Further Functionalization Modified_Side_Chain N-Functionalized Derivative Side_Chain_Mod->Modified_Side_Chain Final_Compounds Diverse Bioactive Compounds Free_Piperidine->Final_Compounds Further Functionalization Modified_Side_Chain->Final_Compounds

Caption: Synthetic utility of this compound in generating diverse compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not identified, safety guidelines for structurally similar Boc-protected amino-piperidines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [3]* Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. [3]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]* In Case of Exposure:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a reliable and scalable method. The presence of a protected piperidine nitrogen and a functionalizable side chain offers chemists multiple avenues for creating diverse and complex molecules with the potential for a wide range of biological activities. A clear understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

Sources

A Comprehensive Technical Guide to tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct extensive literature on this specific molecule is limited, this document compiles essential information based on the well-established chemistry of its structural analogs and foundational synthetic methodologies.

Introduction and Scientific Context

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate belongs to the class of N-Boc protected piperidine derivatives. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds due to its favorable physicochemical properties and its ability to serve as a versatile template for introducing diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.

The presence of a 2-methoxyethylamino side chain at the 4-position introduces a flexible, polar, and hydrogen-bond-accepting/-donating group. This feature is of particular interest in drug design for modulating properties such as solubility, cell permeability, and target engagement. This guide will delve into the core properties, synthesis, and potential applications of this compound, providing a solid foundation for its utilization in research and development.

Physicochemical Properties

The precise experimental data for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is not widely published. However, its properties can be reliably estimated based on data from closely related analogs and computational models.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₁₃H₂₆N₂O₃Calculated
Molecular Weight 258.36 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or a low melting solidAnalogy to similar compounds
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.General properties of N-Boc piperidines
CAS Number Not definitively assigned in major databases.Literature and database review

Note: The values presented are estimations and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The most logical and widely adopted synthetic route to tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 2-methoxyethylamine. This robust and high-yielding reaction is a cornerstone of amine synthesis in medicinal chemistry.

Synthetic Workflow

The synthesis proceeds in two key stages within a one-pot reaction: the formation of an imine or enamine intermediate, followed by its in-situ reduction to the desired secondary amine.

G cluster_0 Reaction Setup cluster_1 Imine/Enamine Formation cluster_2 In-situ Reduction cluster_3 Workup and Purification A tert-butyl 4-oxopiperidine-1-carboxylate D Stirring at Room Temperature A->D B 2-methoxyethylamine B->D C Solvent (e.g., DCM, MeOH) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E Intermediate Formation F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Workup F->G Reaction Completion H Extraction G->H I Purification (Column Chromatography) H->I J tert-butyl 4-(2-methoxyethylamino) piperidine-1-carboxylate I->J

Caption: Synthetic workflow for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[1]

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • 2-Methoxyethylamine (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or Methanol (anhydrous)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate and anhydrous dichloromethane or methanol.

  • Add 2-methoxyethylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate.

Causality behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it does not reduce the starting ketone as readily as stronger reducing agents.

  • Solvent: Dichloromethane and methanol are excellent solvents for this reaction as they dissolve the reactants and do not interfere with the reaction mechanism. Anhydrous conditions are preferred to prevent hydrolysis of the imine intermediate and the reducing agent.

  • pH Control: The optional addition of acetic acid can catalyze the formation of the imine. The final workup with a mild base (sodium bicarbonate) neutralizes any remaining acid and quenches the excess reducing agent.

Applications in Drug Discovery and Development

N-Boc-protected piperidines are invaluable building blocks in the synthesis of complex molecular architectures for drug discovery. The title compound serves as a versatile intermediate for introducing a substituted piperidine ring into a target molecule.

  • Scaffold for Lead Optimization: The 2-methoxyethylamino moiety can be further functionalized, or the Boc-protecting group can be removed to reveal the secondary amine of the piperidine ring, which can then be coupled with other fragments. This allows for the systematic exploration of the chemical space around the piperidine core to optimize binding affinity, selectivity, and pharmacokinetic properties of a lead compound.

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted piperidine rings to interact with the ATP-binding site or allosteric pockets of the enzyme. For instance, the synthesis of Vandetanib, a tyrosine kinase inhibitor, involves a substituted piperidine intermediate.[2][3]

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets, and many GPCR ligands feature a piperidine scaffold to interact with the transmembrane domains of the receptor.

  • CNS-Active Agents: The piperidine ring is a common feature in centrally active agents. The physicochemical properties of the 4-substituent can be tuned to modulate blood-brain barrier penetration.

Safety and Handling

Based on the safety data of structurally similar compounds, such as other tert-butyl piperidine-1-carboxylate derivatives, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[4][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Conclusion

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis via reductive amination and the versatility of its functional groups make it an attractive building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

  • tert-Butyl 4-(2-methoxyethyl)
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • tert-Butyl 4-acetylpiperidine-1-carboxyl
  • tert-Butyl 4-(2-methoxybenzylamino)
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem.
  • tert-Butyl 4-amino-2-methylpiperidine-1-carboxyl
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure.
  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • tert-butyl 4-(2-aminoethyl)
  • Tert-butyl 4-[2-[2-(2-methoxyethoxy)
  • tert-Butyl 4-(2-aminoethyl)
  • tert-Butyl 4-oxopiperidine-1-carboxyl
  • Common side products in the synthesis of tert-butyl 4-(methylamino)
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem.
  • tert-Butyl 4-(methylamino)
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Hitchhiker's guide to reductive amin
  • 4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester.
  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • tert-Butyl 4-((methylamino)methyl)

Sources

A Comprehensive Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 1-Boc-4-(2-methoxyethylamino)piperidine, a key heterocyclic intermediate in modern medicinal chemistry. With a molecular weight of 258.36 g/mol , this compound integrates the structurally significant piperidine scaffold with a versatile N-Boc protecting group and a functionalized side chain, making it a valuable building block in the synthesis of complex pharmaceutical agents. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway, detail its expected spectroscopic signature, and discuss its strategic importance in drug discovery for researchers and development professionals.

Molecular Identity and Physicochemical Properties

The precise characterization of a synthetic intermediate is foundational to its effective use in drug development. This section outlines the core identifiers and empirical data for this compound.

Nomenclature and Identifiers
  • Systematic IUPAC Name: tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate

  • Common Synonyms: 4-(2-METHOXYETHYLAMINO)PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[1]

  • CAS Number: 710972-40-0[1][2]

  • Molecular Formula: C13H26N2O3[1][2]

Molecular Structure and Weight

The structure features a piperidine ring, a common motif in pharmaceuticals, with two critical modifications.[3] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic manipulations and allows for controlled deprotection.[4] The substituent at the C4-position is a 2-methoxyethylamino group, which introduces polarity and a site for further functionalization.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis.

  • Average Molecular Weight: 258.36 g/mol [1]

  • Exact Mass: 258.19434270 u[2]

Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for predicting solubility, designing reaction conditions, and developing purification methods.

PropertyValueSource
Molecular Weight 258.36 g/mol [1]
Molecular Formula C13H26N2O3[1][2]
Density 1.03 g/cm³[2]
Boiling Point 337.6 °C at 760 mmHg[2]
Flash Point 158 °C[2]
Refractive Index 1.484[2]
Polar Surface Area (PSA) 50.80 Ų[2]
LogP (XLogP3) 1.95[2]

Synthesis and Purification

A reliable and scalable synthetic route is paramount for the utility of any chemical building block. The most logical and widely adopted method for synthesizing N-alkylated piperidines of this nature is through reductive amination.

Synthetic Strategy: Reductive Amination

This strategy involves the reaction of a ketone (tert-butyl 4-oxopiperidine-1-carboxylate) with a primary amine (2-methoxyethylamine). The reaction proceeds via the in-situ formation of a Schiff base or iminium ion intermediate, which is then reduced by a mild and selective reducing agent, typically sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the target secondary amine. This one-pot procedure is highly efficient and avoids the isolation of the unstable imine intermediate, leading to high yields and purity.

Detailed Experimental Protocol

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • 2-Methoxyethylamine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Amine Addition: Add 2-methoxyethylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: Portion-wise addition helps control any exotherm and gas evolution. The reaction is typically stirred at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and residual salts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane or an ethyl acetate/hexanes gradient) to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Downstream Processing ketone 1-Boc-4-piperidone conditions NaBH(OAc)3, DCM Room Temperature, 12-24h ketone->conditions amine 2-Methoxyethylamine amine->conditions workup Aqueous Workup (NaHCO3, Brine) conditions->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Reductive amination workflow for synthesis.

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly available, a robust prediction of its characteristic spectroscopic signatures can be made based on its functional groups and data from closely related Boc-protected piperidine derivatives.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around δ 1.4-1.5 ppm.[4] The protons of the piperidine ring will appear as complex multiplets between δ 1.6-3.5 ppm. The methoxy group (-OCH₃) will present as a singlet around δ 3.3 ppm, while the methylene protons (-CH₂-) of the ethyl group will appear as triplets. The N-H proton will likely be a broad singlet.

  • ¹³C NMR: The carbon spectrum will feature distinct signals for the Boc group's carbonyl carbon (~155 ppm) and quaternary carbon (~80 ppm). The carbons of the piperidine ring and the methoxyethyl side chain will resonate in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching absorption from the Boc group near 1700 cm⁻¹.[4] A moderate N-H stretch will be visible around 3300-3400 cm⁻¹, and C-O stretches from the ether and carbamate will appear in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 259.37.

Role in Drug Discovery and Medicinal Chemistry

The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[3] Its saturated, six-membered ring provides a rigid, three-dimensional framework that can precisely orient substituents for optimal interaction with biological targets like receptors and enzymes. This structural pre-organization minimizes the entropic penalty upon binding, often leading to enhanced potency.

A Versatile Synthetic Intermediate

This compound is not an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex drug candidates.

  • Boc Protection: The Boc group serves as a reliable protecting group for the piperidine nitrogen, rendering it unreactive during modifications at the C4-position. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the secondary amine, which can then participate in further reactions such as acylation, alkylation, or sulfonylation.[4]

  • Functional Handles: The compound offers two key points for diversification: the secondary amine of the side chain and the piperidine nitrogen after Boc deprotection. This dual functionality makes it an exceptionally useful intermediate.[3]

  • Side Chain Influence: The 2-methoxyethylamino side chain imparts specific properties. The ether oxygen can act as a hydrogen bond acceptor, and the overall group increases polarity compared to a simple alkyl chain, which can be tuned to optimize pharmacokinetic properties like solubility and cell permeability.

Derivatives of Boc-protected piperidines are crucial intermediates in the synthesis of a wide range of therapeutics, including analgesics, anti-inflammatory agents, compounds for neurological disorders, and kinase inhibitors.[3][6]

Logical Role in Synthesis Diagram

G cluster_input Core Building Blocks cluster_intermediate Versatile Intermediate cluster_output Therapeutic Candidates start Piperidine Scaffold compound 1-Boc-4-(2-methoxyethylamino) piperidine start->compound Functionalization drug1 Kinase Inhibitors compound->drug1 Further Synthesis drug2 GPCR Modulators compound->drug2 Further Synthesis drug3 CNS Agents compound->drug3 Further Synthesis

Caption: Role as a key intermediate in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar Boc-protected amine derivatives should be followed.

  • General Precautions: Handle in a well-ventilated place, preferably within a chemical fume hood.[7][8] Avoid formation and inhalation of dust, mists, or vapors.[7][9] Avoid contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety glasses or goggles.[8][10]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move the victim to fresh air.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The compound is expected to be stable under recommended storage conditions.[9]

Conclusion

This compound, with a molecular weight of 258.36 g/mol , is a strategically designed chemical intermediate of significant value to the drug discovery community. Its combination of a rigid piperidine core, a labile Boc protecting group, and a functionalized side chain provides a versatile platform for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • SAFETY DATA SHEET - 4-(Boc-amino)piperidine. Alfa Aesar. [Link]
  • 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572. PubChem - NIH. [Link]
  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem - NIH. [Link]
  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma's Almanac. [Link]
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central - NIH. [Link]
  • 1-Boc-4-AP. Wikipedia. [Link]
  • 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817. PubChem - NIH. [Link]

Sources

A Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Boc-4-(2-methoxyethylamino)piperidine, focusing on its role, not as a pharmacologically active agent, but as a crucial and versatile intermediate in the synthesis of complex, biologically active molecules. As this compound is a synthetic building block, this document will elucidate its "mechanism of action" within the context of chemical synthesis, detailing its reactivity, the strategic importance of its functional groups, and its documented applications in the development of therapeutic candidates.

Part 1: Core Compound Profile and Physicochemical Characteristics

This compound is a heterocyclic compound featuring a piperidine core. Its structure is defined by three key components that dictate its synthetic utility:

  • The Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This scaffold is a common "privileged structure" in medicinal chemistry, frequently found in approved drugs due to its favorable pharmacokinetic properties.

  • The Boc Protecting Group: The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is fundamental to its utility, allowing for selective reactions at other points in the molecule before its removal reveals the piperidine nitrogen for further functionalization.[1][2]

  • The 4-(2-Methoxyethylamino) Substituent: This side chain, attached at the 4-position of the piperidine ring, provides a secondary amine nucleophile and introduces physicochemical properties (like polarity and hydrogen bonding capability) that can be desirable in a final drug candidate.

The interplay of these three components makes the compound a valuable starting material for creating diverse chemical libraries and targeted therapeutic agents.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 710972-40-0
Molecular Formula C₁₃H₂₆N₂O₃
Molecular Weight 258.36 g/mol
Appearance Varies (Typically an oil or low-melting solid)
Solubility Soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF)

Note: Physical properties can vary slightly between suppliers.

Part 2: The "Mechanism of Action" in Chemical Synthesis

The "mechanism of action" for a synthetic intermediate refers to its predictable reactivity and the strategic role it plays in a multi-step synthesis. The utility of this compound is centered on the sequential and controlled reaction of its distinct functional groups.

Pillar 1: The Role of the Boc Group - A Gateway to Reactivity

The Boc group's primary function is to render the piperidine nitrogen unreactive under basic or nucleophilic conditions.[1] This allows the secondary amine on the side chain to be the primary site for chemical modification without interference.

The "action" of the Boc group is its selective removal (deprotection) under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1] This unmasks the piperidine nitrogen, making it available for a wide range of subsequent reactions, such as:

  • Reductive amination

  • Amide bond formation

  • N-alkylation

This controlled, two-stage reactivity is the cornerstone of its value as a building block.

Pillar 2: The Nucleophilic Secondary Amine

The exposed secondary amine of the 2-methoxyethylamino side chain is a potent nucleophile. This allows it to readily participate in reactions to build out the molecular structure. Common transformations include:

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.

The choice of reaction at this site is a key step in defining the ultimate biological target of the final synthesized molecule.

Visualization of Synthetic Utility

The following diagram illustrates the core synthetic logic: the initial reaction at the secondary amine followed by deprotection and subsequent reaction at the piperidine nitrogen.

G cluster_0 Step 1: Functionalization of Side-Chain Amine cluster_1 Step 2: Deprotection cluster_2 Step 3: Functionalization of Piperidine Nitrogen Start This compound Intermediate Boc-Protected Intermediate (New group R₁ attached) Start->Intermediate Reaction with R₁-X (e.g., Acylation, Alkylation) Deprotected Deprotected Piperidine Intermediate Intermediate->Deprotected Acidic Conditions (e.g., TFA or HCl) Final Final Target Molecule (New group R₂ attached) Deprotected->Final Reaction with R₂-Y (e.g., Reductive Amination)

Caption: General synthetic workflow using the title compound.

Part 3: Applications in Drug Discovery - Case Studies

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. This intermediate and its close analogs are instrumental in the synthesis of compounds targeting a range of diseases.

Case Study: Synthesis of Neurokinin Receptor Antagonists

The piperidine scaffold is a key feature in many neurokinin (NK) receptor antagonists, which are investigated for applications in pain, inflammation, and mood disorders.[5][6] Synthetic routes often involve using a protected piperidine intermediate, like this compound, to construct complex molecules that fit into the receptor's binding pocket.[5] In these syntheses, the piperidine core serves as a rigid scaffold to correctly orient other pharmacophoric groups, such as aromatic rings and hydrogen bond donors/acceptors, for optimal receptor interaction.[5][6] The final compounds act by competitively blocking the binding of endogenous tachykinin peptides (like Substance P) to NK receptors, thereby modulating downstream signaling pathways involved in neurotransmission.[6]

Case Study: Synthesis of Fevipiprant (DP2 Receptor Antagonist)

While not a direct use of the title compound, the synthesis of Fevipiprant, a DP2 (CRTh2) receptor antagonist developed for asthma, showcases the critical role of similar piperidine-containing intermediates.[7][8] The mechanism of action for Fevipiprant is to block the prostaglandin D2 (PGD2) receptor on inflammatory cells like eosinophils and Th2 lymphocytes.[9] This inhibition prevents the recruitment and activation of these cells in the airways, reducing the eosinophilic inflammation that is a hallmark of severe asthma.[9] The development of Fevipiprant was ultimately discontinued after Phase III trials failed to show sufficient efficacy, but the synthetic strategies employed highlight the importance of piperidine building blocks in constructing selective receptor antagonists.[10]

Part 4: Experimental Protocols

To ensure scientific integrity, the following are representative, field-proven protocols for the key transformations involving this intermediate.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to liberate the piperidine nitrogen.

Objective: To generate 4-(2-methoxyethylamino)piperidine for subsequent reaction.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Trifluoroacetic acid (TFA) (4.0-5.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA dropwise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases (pH > 8). Self-Validation: The cessation of gas evolution and a basic pH confirm complete neutralization.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, which can often be used in the next step without further purification.

Protocol 2: Reductive Amination using the Deprotected Piperidine

This protocol describes the coupling of the newly exposed piperidine nitrogen with an aldehyde or ketone.

Objective: To form a new carbon-nitrogen bond at the piperidine nitrogen.

Materials:

  • Deprotected 4-(2-methoxyethylamino)piperidine (from Protocol 1) (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the deprotected piperidine and the desired aldehyde/ketone in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. Causality Note: This pre-stirring step is essential for the equilibrium to favor the iminium species before the reducing agent is added.

  • Add sodium triacetoxyborohydride in one portion. Expertise Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde/ketone.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the reaction is complete.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine derivative.

Visualization of Experimental Workflow

G cluster_deprotection Protocol 1: Boc Deprotection cluster_amination Protocol 2: Reductive Amination A Dissolve Boc-protected piperidine in DCM B Add TFA at 0°C A->B C Stir at RT (1-2h) B->C D Workup: Neutralize, Extract, Dry C->D E Isolated Deprotected Amine D->E F Combine Amine and Aldehyde in DCM/DCE E->F Proceed to next step G Add NaBH(OAc)₃ F->G H Stir at RT (4-16h) G->H I Workup & Purification H->I J Final N-Substituted Product I->J

Caption: Step-by-step experimental workflow diagram.

References

  • Title: Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Process For The Preparation Of Fevipiprant Source: Quick Company (Patent Inform
  • Title: Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) -4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities Source: PubMed, Chemical & Pharmaceutical Bulletin URL:[Link]
  • Title: 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Understanding Fevipiprant: A Breakthrough in Asthma and Hair Loss Treatment Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Novartis ends development of fevipiprant in asthma after further late-stage study failures Source: FirstWord Pharma URL:[Link]
  • Title: Method for synthesizing 1-boc-4-aminopiperidine Source: Google Patents URL
  • Title: 4-(2-Aminoethyl)-1-Boc-piperidine Source: LookChem URL:[Link]

Sources

Mastering Piperidine Synthesis: The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of countless blockbuster drugs.[1][2] Its synthesis, however, presents a significant challenge: the nucleophilic and basic secondary amine can interfere with desired chemical transformations on other parts of the molecule. This guide provides a comprehensive exploration of the tert-butoxycarbonyl (Boc) group, one of the most robust and versatile tools for the temporary protection of the piperidine nitrogen. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide field-tested experimental protocols, and discuss the strategic rationale behind its application in complex, multi-step syntheses, particularly in the context of active pharmaceutical ingredient (API) development.

The Strategic Imperative for Amine Protection in Piperidine Synthesis

The piperidine motif is a cornerstone of pharmaceutical design, prized for its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1][3] However, the very reactivity that makes the piperidine nitrogen a valuable pharmacophoric feature also complicates synthesis. Unprotected, this secondary amine can act as a nucleophile or base, leading to a cascade of undesired side reactions, reducing yields, and complicating purification.

The strategic solution is the use of a protecting group—a molecular "mask" that temporarily deactivates the amine. An ideal protecting group must satisfy several criteria:

  • Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.

  • Stability: It must be inert to a wide range of reaction conditions planned for other parts of the molecule.

  • Ease of Removal: It must be cleaved cleanly and selectively under conditions that do not compromise the newly synthesized molecule.

The tert-butoxycarbonyl (Boc) group excels in all these areas, making it a workhorse in both academic and industrial laboratories for piperidine synthesis.[4][5]

The Boc Group: Properties and Advantages

The Boc group protects the piperidine nitrogen as a carbamate, a less nucleophilic and less basic functional group.[6] This transformation is pivotal, as it allows chemists to perform a wide array of reactions—such as esterifications, amide couplings, or metal-catalyzed cross-couplings—on other parts of the piperidine scaffold without interference from the ring nitrogen.[1][3]

The primary advantages of using the Boc group in piperidine synthesis include:

  • Acid Lability: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

  • Orthogonality: It is stable to basic, nucleophilic, and reductive conditions.[4][6] This stability makes it orthogonal to other common protecting groups like Fmoc (removed with base, such as piperidine) and Cbz (removed by catalytic hydrogenation), enabling complex, sequential synthetic strategies.[6][9]

  • Improved Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in common organic solvents, facilitating reaction handling and purification.[10]

Mechanism and Experimental Protocols: Boc Protection

The most common method for introducing the Boc group is via reaction of the piperidine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[6][11]

Mechanism of Boc Protection

The reaction proceeds via a straightforward nucleophilic acyl substitution. The nucleophilic piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and the tert-butoxide anion. The base present in the reaction then neutralizes the protonated carbamate to yield the final product.[9] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]

Boc_Protection_Mechanism Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate + Boc₂O Boc2O Boc Anhydride (Electrophile) Boc2O->Intermediate Product N-Boc-Piperidine Intermediate->Product - (t-BuOCO₂⁻) Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition Boc_Deprotection_Workflow Start N-Boc-Piperidine Protonation Protonated Carbamate Start->Protonation + H⁺ (Acid) Fragmentation Carbamic Acid + t-Butyl Cation Protonation->Fragmentation Fragmentation Decarboxylation Free Amine (Salt) + CO₂ Fragmentation->Decarboxylation Decarboxylation Orthogonality cluster_0 Protected Molecule cluster_1 Selective Deprotection cluster_2 Resulting Functionality Molecule N-Boc R-Fmoc O-Cbz Acid Acid (TFA, HCl) Molecule:N_Boc->Acid Base Base (Piperidine) Molecule:R_Fmoc->Base H2 H₂ / Pd-C Molecule:O_Cbz->H2 FreeAmine Free Amine (N-H) Acid->FreeAmine Free_R Free R-Group Base->Free_R Free_O Free O-Group H2->Free_O

Sources

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle, is an undisputed titan in the world of medicinal chemistry. Its deceptively simple structure belies a sophisticated combination of physicochemical and stereochemical properties that have made it a "privileged scaffold"—a molecular framework that appears with remarkable frequency in biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of the piperidine motif, delving into the fundamental principles that underpin its success, its manifestation in a diverse array of FDA-approved therapeutics, and the strategic considerations for its deployment in rational drug design. We will examine its structural dynamics, key roles in molecular recognition, and provide an overview of synthetic strategies, positioning this guide as an essential resource for professionals engaged in the pursuit of novel therapeutic agents.

The Piperidine Advantage: More Than Just a Ring

The prevalence of the piperidine scaffold, found in over 70 FDA-approved drugs, is not a matter of chance.[2][4][5] Its utility is rooted in a unique convergence of properties that medicinal chemists can strategically exploit.

Physicochemical & Structural Properties

The piperidine ring's power lies in its three-dimensional structure and the properties conferred by its nitrogen atom.

  • Defined Three-Dimensionality: Unlike flat aromatic rings, the piperidine scaffold predominantly adopts a stable chair conformation .[6] This provides a rigid, predictable three-dimensional framework, which is critical for orienting substituents into precise vectors in space to optimize interactions with complex biological targets like protein binding pockets.[1][3]

  • Tunable Basicity: The piperidine nitrogen is basic, with a pKa of its conjugate acid around 11.2.[1][7] At physiological pH, this nitrogen is protonated, forming a positively charged piperidinium ion. This positive charge is a powerful tool for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target protein, a common and potent binding mechanism.[8]

  • Modulation of Lipophilicity: The piperidine ring itself strikes a favorable balance between hydrophilicity and lipophilicity.[9] This balance is crucial for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] By adding substituents, chemists can fine-tune the overall lipophilicity (logP) of a molecule, enhancing its ability to cross cell membranes or, conversely, increasing its aqueous solubility.[1]

The interplay of these properties is fundamental to the scaffold's success, as illustrated in the conceptual diagram below.

Piperidine_Advantage cluster_core Piperidine Core Properties cluster_properties Key Physicochemical Attributes cluster_outcomes Drug Discovery Implications Core {Piperidine Scaffold | C₅H₁₁N} Prop1 3D Chair Conformation Core->Prop1 Prop2 Basic Nitrogen (pKa ~11.2) Core->Prop2 Prop3 Balanced Lipophilicity Core->Prop3 Outcome1 Precise Vectorial Display of Substituents Prop1->Outcome1 Outcome2 Strong Target Engagement (Ionic Bonds, H-Bonds) Prop2->Outcome2 Outcome3 Optimized ADME Profile (Solubility, Permeability) Prop3->Outcome3

Caption: Core properties of the piperidine scaffold and their impact on drug design.

A Scaffold for All Seasons: Therapeutic Versatility

The piperidine nucleus is a cornerstone in an astonishingly broad range of therapeutic areas.[4][7][10] This versatility demonstrates its ability to serve as a foundational structure for interacting with diverse biological targets. From the central nervous system to oncology, the piperidine ring is a recurring motif in blockbuster drugs.

Drug NameBrand Name(s)Therapeutic AreaRole of the Piperidine Moiety
Methylphenidate Ritalin, ConcertaCNS (ADHD)Forms a key part of the pharmacophore interacting with dopamine and norepinephrine transporters.[11]
Donepezil AriceptCNS (Alzheimer's)The piperidine nitrogen interacts with the catalytic anionic site of acetylcholinesterase.[12]
Fexofenadine AllegraAntihistamineThe piperidine provides a basic center and a scaffold to position the diphenylmethanol and carboxylate groups.[7]
Risperidone RisperdalAntipsychoticThe benzisoxazole-piperidine core is crucial for high affinity to dopamine D2 and serotonin 5-HT2A receptors.[11]
Haloperidol HaldolAntipsychoticThe piperidine ring is part of the butyrophenone pharmacophore, essential for D2 receptor antagonism.
Paroxetine PaxilAntidepressant (SSRI)The chiral piperidine ring is critical for selective inhibition of the serotonin transporter.[11]
Raloxifene EvistaOsteoporosis (SERM)The piperidine ring positions the benzothiophene core correctly within the estrogen receptor.[11]

Strategic Deployment in Medicinal Chemistry

The piperidine ring is not merely a passive spacer. It is an active and versatile tool that can be deployed in several distinct strategic roles.

The Basic Nitrogen as a Pharmacophoric Anchor

In many drugs, the protonated nitrogen of the piperidine ring is a primary pharmacophoric element. It acts as a bioisostere for a protonated primary or secondary amine, but with the advantage of being locked within a conformationally restricted ring system. This basic center is often responsible for the initial anchoring of the ligand to the receptor site, typically through a salt bridge with an acidic amino acid residue.[13][14] This high-energy interaction provides a significant portion of the binding affinity.

Caption: Piperidine's protonated nitrogen forming a key ionic bond in a receptor.

Conformational Restriction and Selectivity

Drug discovery is often a quest for selectivity—binding to the desired target while avoiding off-target interactions that cause side effects. By incorporating functionality into a piperidine ring, chemists can restrict the conformational freedom of a molecule.[15][16] An open-chain, flexible molecule might adopt numerous shapes, only one of which is active at the target. This flexibility comes at an entropic cost upon binding. A rigid piperidine-based analogue, however, is "pre-organized" in a conformation that is closer to the bioactive shape, leading to a lower entropic penalty and potentially higher affinity and selectivity.[15]

Introducing chiral centers onto the piperidine ring further refines this strategy, allowing for exquisite control over the spatial orientation of substituents and dramatically impacting biological activity and pharmacokinetic properties.[9][17]

Synthesis of the Piperidine Core: A Methodological Overview

The construction and functionalization of the piperidine scaffold are mature fields of organic chemistry, offering a wealth of reliable synthetic routes.[8][12] The choice of method depends on the desired substitution pattern and stereochemistry.

Key strategies include:

  • Hydrogenation of Pyridine Derivatives: This is one of the most common and direct methods, involving the reduction of a substituted pyridine precursor using catalysts like platinum, palladium, or rhodium.[12][18] This approach is often used in industrial-scale synthesis.

  • Cyclization Reactions: Building the ring from acyclic precursors via intramolecular reactions is a highly versatile strategy. Methods like reductive amination of 1,5-dicarbonyl compounds or intramolecular cyclization of amino-alkenes are frequently employed.[2]

  • Multi-Component Reactions (MCRs): Reactions like the Hantzsch or Ugi reactions can assemble complex piperidine structures in a single, efficient step from three or more starting materials.[2]

  • Direct C-H Functionalization: Modern methods allow for the direct attachment of substituents to the C-H bonds of a pre-existing piperidine ring, offering novel and efficient ways to create complex analogues.[19]

Example Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a representative workflow for the synthesis of a substituted piperidine via the hydrogenation of a pyridine precursor. This method is widely used due to its efficiency and scalability.

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

  • 4-phenylpyridine

  • Ethanol (anhydrous)

  • Platinum (IV) oxide (PtO₂, Adam's catalyst)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reactor Setup: A 250 mL Parr reactor vessel is charged with 4-phenylpyridine (5.0 g, 32.2 mmol) and anhydrous ethanol (100 mL).

  • Catalyst Addition: Platinum (IV) oxide (250 mg, 5 mol%) is carefully added to the solution. Causality Note: PtO₂ is a pre-catalyst that is reduced in-situ to highly active platinum black, which provides the catalytic surface for hydrogenation.

  • Sealing and Inerting: The reactor is sealed and the headspace is purged three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere and prepare for the reaction.

  • Pressurization and Reaction: The reactor is pressurized with hydrogen gas to 50 psi. The mixture is then stirred vigorously at room temperature. Self-Validation: The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge, indicating the reaction is complete.

  • Work-up: Upon completion (typically 12-24 hours), the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The Celite pad is washed with a small amount of ethanol.

  • Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of high purity after filtration.

Workflow Diagram:

Synthesis_Workflow start Start step1 1. Charge Reactor: 4-Phenylpyridine Ethanol (Solvent) start->step1 step2 2. Add Catalyst: PtO₂ (Adam's Catalyst) step1->step2 step3 3. Seal & Purge: N₂ then H₂ Purge Cycles step2->step3 step4 4. Hydrogenate: Pressurize to 50 psi H₂ Stir at Room Temp step3->step4 step5 5. Filter: Remove Catalyst (Pt) via Celite Filtration step4->step5 step6 6. Concentrate: Remove Solvent (Rotary Evaporator) step5->step6 end End: Pure 4-Phenylpiperidine step6->end

Caption: Workflow for the synthesis of 4-phenylpiperidine via catalytic hydrogenation.

Conclusion and Future Outlook

The piperidine scaffold is a testament to the power of a well-positioned heterocycle. Its unique combination of a defined 3D structure, a basic nitrogen for strong target anchoring, and tunable physicochemical properties has cemented its status as a truly privileged structure in drug discovery.[1][3] Its widespread success across numerous therapeutic areas is a direct result of these inherent advantages.[4][10]

As our understanding of complex biological systems deepens and synthetic methodologies become more sophisticated, the role of the piperidine scaffold is set to expand. The development of novel C-H functionalization techniques and stereoselective syntheses will continue to unlock new chemical space, allowing for the creation of even more complex and precisely tailored drug candidates.[18][19] For the foreseeable future, the humble piperidine ring will undoubtedly remain a vital and indispensable tool in the medicinal chemist's arsenal, continuing to form the core of new medicines that improve human health.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1).
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Kraj, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia.
  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate.
  • Samykutty, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6480.
  • Purington, L. C., et al. (2012). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 55(21), 9140-9150.
  • Opatz, T., & Liu, G.-Q. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 125, 107-234.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(15), 4447.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Lee, C.-H. A., & Lee, C.-S. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2913-2917.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e18.
  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate.
  • Pharmaceutical Technology. (2021). Analogues of Piperidine for Drug Design. Pharmaceutical Technology.
  • Sharma, H., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37829-37860.
  • Parr, B. T., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1726-1740.
  • Pugliese, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7933-7939.
  • D'Alonzo, D., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(19), 6520.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667.
  • Wikipedia. (n.d.). Piperidine. Wikipedia.
  • Oishi, T., et al. (1999). Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. Chemical & Pharmaceutical Bulletin, 47(12), 1790-1793.
  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya.
  • Szałata, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 24(13), 11090.
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(4), 743-752.
  • Johnson, T. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Thomas A. Johnson, Ph.D.

Sources

Introduction: The Strategic Importance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds, embedded in the core structure of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing ligand-receptor interactions. This compound (CAS No. 710972-40-0) is a highly valuable bifunctional building block that leverages the strengths of the piperidine core.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this reagent. We will delve into its synthesis, explore its key chemical transformations, and contextualize its application as a strategic intermediate in the synthesis of complex molecular architectures for drug discovery programs. The structure features two key points of orthogonal reactivity: a secondary amine (the 2-methoxyethylamino group) amenable to N-alkylation or acylation, and a piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. The Boc group provides stability during synthetic manipulations of the secondary amine and can be readily cleaved under acidic conditions to allow for subsequent functionalization at the piperidine nitrogen[1][2]. This dual functionality makes it a cornerstone intermediate for building diverse chemical libraries and elaborating lead compounds.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 710972-40-0[3]
Molecular Formula C₁₃H₂₆N₂O₃[3]
Molecular Weight 258.36 g/mol [3]
Boiling Point 337.6 °C at 760 mmHg[3]
Density 1.03 g/cm³[3]
Refractive Index 1.484[3]
LogP 1.95[3]
Appearance Typically a liquid or low-melting solid
Solubility Soluble in most organic solvents (DCM, MeOH, THF)
  • ¹H NMR: A sharp singlet around δ 1.45 ppm corresponding to the nine protons of the Boc group is expected. The piperidine ring protons would appear as complex multiplets between δ 1.2-4.2 ppm. Protons of the methoxyethyl group would be visible around δ 2.8-3.6 ppm.

  • ¹³C NMR: The carbonyl carbon of the Boc group would resonate around δ 155 ppm, with the quaternary carbon at approximately δ 80 ppm.

  • IR: A strong C=O stretching vibration from the Boc carbamate group is expected around 1690 cm⁻¹.

Core Synthesis: Reductive Amination Pathway

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone) with 2-methoxyethylamine. This reaction is a cornerstone of amine synthesis due to its high efficiency and operational simplicity.

The causality behind this choice of methodology is clear: it forms the desired C-N bond in a single, high-yielding step from readily available commercial starting materials. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice. Unlike harsher reagents like sodium borohydride, STAB is milder, tolerant of weakly acidic conditions, and exhibits excellent chemoselectivity, reducing the intermediate iminium ion much faster than it reduces the starting ketone. This prevents the side-reaction of ketone reduction to the corresponding alcohol. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze iminium ion formation.

G cluster_start Starting Materials start_A 1-Boc-4-Piperidone reagents Sodium Triacetoxyborohydride (STAB) Acetic Acid (cat.) DCM or DCE start_A->reagents start_B 2-Methoxyethylamine start_B->reagents product This compound reagents->product Reductive Amination G start This compound Dissolved in DCM step1 Add Reagent (TFA or 4M HCl/Dioxane) start:f0->step1:f0  Step 1 step2 Stir at RT Monitor by TLC/LC-MS step1:f0->step2:f0  Step 2 step3 Reaction Complete Concentrate in vacuo step2:f0->step3:f0  Step 3 step4 Aqueous Work-up Basify (e.g., NaHCO₃) & Extract step3:f0->step4:f0  Step 4 end_product { Product | 4-(2-Methoxyethylamino)piperidine} step4:f0->end_product:f0  Purification

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals highlights its significance in drug design and development.[4][5] This technical guide provides a comprehensive overview of the discovery and synthesis of novel piperidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic route selection, explore state-of-the-art synthetic methodologies with detailed protocols, and discuss the integration of computational chemistry in the rational design of new piperidine-based therapeutic agents.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast number of biologically active molecules.[6] Its conformational flexibility, primarily adopting a stable chair conformation, allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[7] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the pharmacokinetic and pharmacodynamic properties of the drug molecule.[8] These inherent characteristics make the piperidine ring a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties.[9][10]

Strategic Approaches to the Synthesis of Piperidine Cores

The construction of the piperidine ring is a pivotal step in the synthesis of its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.

2.1. Classical Cyclization and Annulation Reactions

Traditional methods for piperidine synthesis often rely on intramolecular or intermolecular cyclization reactions. These include:

  • Reductive Amination: The cyclization of dicarbonyl compounds with an amine source remains a robust method for accessing certain piperidine scaffolds.

  • Aza-Diels-Alder Reactions: This cycloaddition approach, using imines as dienophiles, is a powerful tool for constructing substituted piperidines with good stereocontrol.[6]

  • Intramolecular Cyclization: The ring closure of amino-alkenes or amino-alkynes, often mediated by transition metals, provides another versatile route to the piperidine core.[11]

2.2. Modern Synthetic Methodologies

Recent years have witnessed the emergence of highly efficient and elegant strategies for piperidine synthesis, offering improved yields, stereoselectivity, and functional group tolerance.

The demand for enantiomerically pure piperidine derivatives has driven the development of catalytic asymmetric methods. Chiral catalysts, including those based on rhodium, palladium, and iridium, have been successfully employed in a variety of transformations to afford highly functionalized piperidines with excellent stereoselectivity.[12][13][14] For instance, the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives provides a three-step process to access a wide array of enantioenriched 3-substituted piperidines.[15][16]

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have gained significant traction for their efficiency and atom economy in generating molecular diversity.[17][18] One-pot synthesis of highly functionalized piperidines can be achieved by reacting aldehydes, amines, and β-dicarbonyl compounds under various catalytic conditions.[19] The use of nano-crystalline solid acid catalysts, for example, has been shown to facilitate these reactions at room temperature with short reaction times and easy work-up.[19]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Functionalized Piperidine

This protocol outlines a general procedure for the synthesis of a highly substituted piperidine derivative via a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Catalyst (e.g., nano-sulfated zirconia, 10 mol%)[19]

  • Ethanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), amine (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and ethanol (5 mL).

  • Add the catalyst (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified by the chosen catalyst and substrates (typically 2-6 hours).[19]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired functionalized piperidine.

2.2.3. C-H Functionalization

Direct functionalization of C-H bonds has emerged as a powerful strategy for the late-stage modification of piperidine scaffolds, avoiding the need for pre-functionalized starting materials.[20][21][22] This approach allows for the introduction of various substituents at specific positions of the piperidine ring. Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H activation.[23] For instance, a two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis has been developed to functionalize piperidines efficiently.[24]

Characterization of Novel Piperidine Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized piperidine derivatives are paramount. A combination of spectroscopic and chromatographic techniques is routinely employed.

3.1. Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms and the overall structure of the molecule. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range in the ¹H NMR spectrum.[25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a commonly used technique for these analyses.[25]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule.

3.2. Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound and can also be employed for purification. A reversed-phase C18 column is often used for the analysis of piperidine derivatives.[25]

Experimental Protocol: Characterization of a Novel Piperidine Derivative

This protocol provides a general workflow for the characterization of a newly synthesized piperidine compound.

1. Sample Preparation:

  • For NMR, dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[25]

  • For MS, prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.[25]

  • For HPLC, prepare a solution of the compound in the mobile phase at a known concentration.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.

  • Obtain the mass spectrum using an ESI-MS instrument.

  • Analyze the sample by HPLC using a suitable column and mobile phase gradient.

3. Data Analysis:

  • Analyze the NMR spectra to assign proton and carbon signals and confirm the proposed structure.

  • Determine the molecular weight from the molecular ion peak in the mass spectrum.

  • Assess the purity of the compound from the HPLC chromatogram by calculating the peak area percentage.

Computational Approaches in Piperidine Drug Design

Computational chemistry plays a crucial role in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents.[26][27] For piperidine-based compounds, computational methods provide valuable insights into their structure-activity relationships (SAR).[7]

4.1. Core Computational Methodologies
  • Conformational Analysis: Quantum chemical calculations are used to determine the relative energies of different conformers of the piperidine ring and to understand the factors influencing their stability.[7]

  • Molecular Docking: This technique predicts the preferred binding orientation of a piperidine derivative within the active site of a target protein, providing insights into key intermolecular interactions.[7][28]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability and the identification of crucial interactions over time.[7][29]

Visualization of Key Workflows
Multicomponent Reaction (MCR) Workflow for Piperidine Synthesis

MCR_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Aldehyde Aromatic Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Aldehyde->Mixing Amine Amine Amine->Mixing Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mixing Catalysis Addition of Catalyst (e.g., Nano-catalyst) Mixing->Catalysis Stirring Stirring at Room Temp Catalysis->Stirring Filtration Catalyst Filtration Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Analysis Spectroscopic & Chromatographic Analysis Purification->Analysis Product Functionalized Piperidine Analysis->Product

Caption: Workflow for the multicomponent synthesis of functionalized piperidines.

Computational Drug Design Workflow for Piperidine Derivatives

Computational_Workflow cluster_setup System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Ligand Piperidine Derivative (3D Structure) Grid Define Binding Site (Grid Box) Ligand->Grid Receptor Target Protein (PDB Structure) Receptor->Grid Docking Run Docking Simulation (e.g., AutoDock) Grid->Docking Pose Analyze Binding Poses & Interactions Docking->Pose System Prepare Protein-Ligand Complex (Solvated) Pose->System Simulation Run MD Simulation (e.g., GROMACS) System->Simulation Trajectory Analyze Trajectory (Stability, Interactions) Simulation->Trajectory SAR Structure-Activity Relationship (SAR) Trajectory->SAR

Caption: Computational workflow for the in-silico evaluation of piperidine derivatives.

Applications in Drug Discovery

Piperidine derivatives are integral to a multitude of therapeutic areas.[30] Their structural diversity allows for the fine-tuning of their pharmacological profiles to target a wide range of biological systems.

5.1. Anticancer Agents

Many piperidine-containing compounds exhibit potent anticancer activity.[10] They can act through various mechanisms, including the inhibition of kinases, interference with cell cycle progression, and induction of apoptosis.[8] For example, certain spirooxindolopyrrolidine-embedded piperidinones have shown promising cytotoxicity against hypopharyngeal tumor cells.[1]

5.2. Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to be modified to cross the blood-brain barrier makes it a valuable component in drugs targeting the CNS.[8] Donepezil, a piperidine derivative, is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5][31] The benzyl-piperidine moiety of such compounds often provides good binding to the catalytic site of the enzyme.[1]

5.3. Antimicrobial and Antiviral Agents

Piperidine derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.[32][33] Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with viral replication.

Conclusion

The piperidine scaffold continues to be an exceptionally fruitful area of research in medicinal chemistry. The ongoing development of novel synthetic methodologies, including catalytic asymmetric synthesis, multicomponent reactions, and C-H functionalization, provides chemists with powerful tools to access an ever-expanding chemical space of piperidine derivatives. The integration of computational chemistry further enhances the drug discovery process, enabling the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological roles of piperidine-containing molecules deepens, we can anticipate the continued emergence of innovative and life-saving therapeutics based on this remarkable heterocyclic core.

References
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.).
  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Fu, G. C., & Ruble, J. C. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(18), 5834-5835. [Link]
  • O'Brien, P., & Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Journal of the American Chemical Society, 131(19), 6664-6665. [Link]
  • Rovis, T., & Gutman, E. S. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 49(43), 7956-7959. [Link]
  • Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. (2016). Taylor & Francis. [Link]
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223-233. [Link]
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
  • Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]
  • Kumar, A., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(25), 10243-10250. [Link]
  • Piperidine-based drug discovery. (n.d.).
  • Synthetic approaches toward piperidine related structures: A review. (n.d.).
  • Piperidine-Based Drug Discovery (1st ed.). (n.d.). Elsevier. [Link]
  • de Bruin, G., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(47), 11347-11354. [Link]
  • Amata, E., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(9), 1546-1555. [Link]
  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (n.d.).
  • ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. (2009).
  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2269-2278. [Link]
  • Piperidine alkaloids. (n.d.). Taylor & Francis. [Link]
  • Approaches to α-functionalization of piperidines by C H... (n.d.).
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
  • Singh, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861958. [Link]
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021).
  • Naz, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Amata, E., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(9), 1546-1555. [Link]
  • He, J., et al. (2019). Complementary Strategies for Directed sp3 C–H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Chemical Reviews, 119(18), 10549-10640. [Link]
  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. [Link]
  • Kumar, N., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Bioorganic & Medicinal Chemistry Letters, 22(23), 7175-7179. [Link]
  • Computational approaches in drug designing. (n.d.).
  • Maria, K. (2023). Computational approaches in medicinal chemistry: From drug discovery to design.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Boc-4-(2-methoxyethylamino)piperidine, a valuable building block in modern medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and functionalized derivatives like the target compound are crucial for developing novel therapeutic agents.[1] This guide details a robust methodology centered on reductive amination, chosen for its high efficiency, mild reaction conditions, and operational simplicity. We will delve into the mechanistic rationale, step-by-step experimental procedures, purification, characterization, and critical safety considerations, particularly for the reagents involved.

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine ring is a cornerstone of drug design, appearing in a vast array of FDA-approved drugs targeting conditions from neurological disorders to analgesia.[1] Its rigid, saturated heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets. The title compound, this compound, combines this privileged scaffold with two key features:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the piperidine nitrogen.[2] This ensures that the nitrogen remains unreactive during subsequent synthetic transformations, allowing for selective functionalization at other positions before its clean removal under acidic conditions.[3]

  • 4-(2-Methoxyethylamino) Substituent: This side chain introduces a secondary amine with an ether linkage, offering a vector for further chemical modification and introducing polarity and hydrogen bonding capabilities, which can be tailored to enhance pharmacokinetic and pharmacodynamic properties.

The synthesis of this intermediate is a critical step in the assembly of more complex drug candidates. The protocol described herein utilizes a one-pot reductive amination, a cornerstone reaction in modern organic synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via the reductive amination of 1-Boc-4-piperidone with 2-methoxyethylamine using sodium triacetoxyborohydride (STAB) as the reducing agent.

Scheme 1: Synthesis of this compound Reaction Scheme

Mechanistic Rationale:

The reaction begins with the acid-catalyzed formation of an iminium ion intermediate from 1-Boc-4-piperidone and 2-methoxyethylamine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for several key reasons:

  • Mildness and Selectivity: Unlike more aggressive hydrides like sodium borohydride or lithium aluminum hydride, STAB is less basic and does not readily reduce the starting ketone, minimizing side reactions. Its primary role is the selective reduction of the iminium ion as it forms.[4]

  • Moisture Tolerance: While it should be handled in a dry environment, it is less sensitive to ambient moisture than many other hydride reagents, making it more user-friendly for standard laboratory operations.[5][6]

The acetic acid byproduct from STAB can also help catalyze the initial iminium ion formation, driving the reaction forward.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Eq.Supplier
1-Boc-4-piperidone199.262.00 g10.041.0Sigma-Aldrich
2-Methoxyethylamine75.110.91 g (1.0 mL)12.041.2Acros Organics
Sodium Triacetoxyborohydride (STAB)211.943.19 g15.061.5Fisher Scientific
Dichloromethane (DCM), anhydrous84.9340 mL--J.T.Baker
Acetic Acid, glacial60.050.60 g (0.57 mL)10.041.0EMD Millipore
Safety & Handling Precautions
  • 1-Boc-4-piperidone: Causes serious eye irritation. Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[7]

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas and causes serious eye damage and skin irritation.[8][9] It is crucial to handle STAB in a dry environment, avoid contact with water or moist air, and store it under an inert atmosphere.[5][6] Use powder-free nitrile gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are accessible.[5]

  • Dichloromethane (DCM): A suspected carcinogen and irritant. Handle exclusively in a chemical fume hood.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (2.00 g, 10.04 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (40 mL). To this solution, add 2-methoxyethylamine (1.0 mL, 12.04 mmol) followed by glacial acetic acid (0.57 mL, 10.04 mmol). Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the iminium intermediate.

  • Addition of Reducing Agent: While stirring, carefully add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise over 5-10 minutes. Caution: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete (disappearance of the starting ketone by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Caution: Gas evolution (CO₂) will occur. Continue stirring for 30 minutes until bubbling ceases.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Visualization of Experimental Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Output Start 1-Boc-4-piperidone 2-Methoxyethylamine Acetic Acid in DCM React Add STAB (portion-wise) Stir 4-6h at RT Start->React Iminium Formation Quench Quench with Sat. NaHCO₃ React->Quench Reaction Complete (TLC) Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude

Caption: Overall workflow for the synthesis of crude this compound.

Purification and Characterization

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with 20% ethyl acetate in hexanes.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear to pale yellow oil.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Load Adsorb on Silica Load onto Column Crude->Load Elute Gradient Elution (Hexanes/EtOAc) Load->Elute Collect Collect & Analyze Fractions (TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for the purification of the final product.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.05-3.95 (m, 2H, piperidine CH₂)

    • δ 3.51 (t, J = 5.2 Hz, 2H, -O-CH₂-CH₂-NH-)

    • δ 3.38 (s, 3H, -OCH₃)

    • δ 2.83 (t, J = 5.2 Hz, 2H, -O-CH₂-CH₂-NH-)

    • δ 2.80-2.70 (m, 2H, piperidine CH₂)

    • δ 2.65-2.55 (m, 1H, piperidine CH)

    • δ 1.85-1.75 (m, 2H, piperidine CH₂)

    • δ 1.46 (s, 9H, Boc -C(CH₃)₃)

    • δ 1.30-1.20 (m, 2H, piperidine CH₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 154.8, 79.4, 71.5, 59.0, 51.8, 48.9, 42.0 (approx.), 32.1, 28.5.

  • Mass Spectrometry (ESI+):

    • Expected m/z: 259.20 [M+H]⁺

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • Santa Cruz Biotechnology. (2024). Sodium triacetoxyborohydride - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Boc-4-piperidone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride - Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safety Landscape of 1-Boc-4-Formyl-4-methylpiperidine: An In-Depth Technical Guide.
  • ECHEMI. (n.d.). 1-BOC-4-CBZ-AMINO-PIPERIDINE SDS, 220394-97-8 Safety Data Sheets.
  • Vulcanchem. (n.d.). 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine - 203662-88-8.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97.
  • Benchchem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.

Sources

Using 1-Boc-4-(2-Methoxyethylamino)piperidine as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-Boc-4-(2-Methoxyethylamino)piperidine in Modern Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound, a versatile synthetic building block. We delve into its core physicochemical properties, detail its primary synthetic route via reductive amination, and present validated, step-by-step protocols for its use in subsequent chemical transformations. The narrative emphasizes the rationale behind experimental choices, focusing on the strategic importance of the tert-butoxycarbonyl (Boc) protecting group and the unique contributions of the 4-(2-methoxyethylamino) substituent to molecular design and drug discovery.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast array of approved pharmaceutical agents. Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an ideal core for targeting complex biological systems. This compound emerges as a particularly valuable derivative for several key reasons:

  • Orthogonal Protection: The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is renowned for its stability under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, mild oxidation/reduction) yet is readily and cleanly removed under acidic conditions.[1] This orthogonality allows for selective manipulation of other functional groups within a molecule.

  • Secondary Amine Handle: The exocyclic nitrogen provides a nucleophilic center for introducing further complexity. This secondary amine can be readily alkylated, acylated, or arylated, serving as a critical attachment point for linkers or pharmacophoric elements.

  • The Methoxyethyl Moiety: The 2-methoxyethyl group is more than a simple alkyl chain. The ether oxygen can act as a hydrogen bond acceptor, potentially improving pharmacokinetic properties such as solubility and cell permeability. This feature is often exploited in drug design to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide will explore how these features are leveraged in practical synthesis, providing both the "how" and the "why" for its application.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory.

Physical and Chemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 710972-40-0[2]
Molecular Formula C₁₃H₂₆N₂O₃[2]
Molecular Weight 258.36 g/mol [2]
Density 1.03 g/cm³[2]
Boiling Point 337.6 °C at 760 mmHg[2]
Flash Point 158 °C[2]
Refractive Index 1.484[2]
Handling and Safety

While specific toxicity data for this compound is limited, standard laboratory precautions for handling amine derivatives should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Use only under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

Core Synthetic Protocols & Mechanistic Insights

This section details the primary methods for the synthesis and subsequent modification of the title compound.

Synthesis via Reductive Amination

The most direct and widely employed method for preparing this compound is the reductive amination of 1-Boc-4-piperidone with 2-methoxyethylamine. This one-pot reaction is a cornerstone of amine synthesis in the pharmaceutical industry due to its efficiency and operational simplicity.[6][7]

Mechanism: The reaction proceeds in two main stages:

  • Imine/Enamine Formation: The primary amine (2-methoxyethylamine) attacks the carbonyl carbon of the piperidone. Following proton transfer, a molecule of water is eliminated to form a transient iminium ion intermediate.

  • Reduction: A hydride-based reducing agent, typically a mild one like sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final secondary amine product. STAB is preferred as it is less basic and more tolerant of mildly acidic conditions that favor iminium ion formation.

G cluster_synthesis Protocol 1: Synthesis Workflow A 1. Combine 1-Boc-4-piperidone & 2-methoxyethylamine in DCM B 2. Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Quench with sat. NaHCO₃ (aq) C->D E 5. Extract with DCM, Dry, Concentrate D->E F 6. Purify by Column Chromatography E->F G Final Product: This compound F->G

Caption: Workflow for Synthesis via Reductive Amination.

Protocol 1: Synthesis of this compound

  • Reagents & Equipment:

    • 1-Boc-4-piperidone (1.0 eq)

    • 2-Methoxyethylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stir bar, ice bath

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

    • Add 2-methoxyethylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight or until reaction completion is confirmed by TLC or LC-MS analysis.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

N-Boc Deprotection

To utilize the piperidine nitrogen, the Boc group must be removed. This is reliably achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and the stable tert-butyl cation (which typically forms isobutylene).[1]

G cluster_deprotection Mechanism: Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonation Protonation of Carbonyl (by TFA or HCl) Start->Protonation H⁺ Loss_tBu Loss of tert-Butyl Cation Protonation->Loss_tBu Carbamic_Acid Unstable Carbamic Acid Intermediate Loss_tBu->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation End Free Amine + CO₂ + Isobutylene Decarboxylation->End

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.[1]

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

    • Round-bottom flask, magnetic stir bar, ice bath

  • Procedure:

    • Dissolve the Boc-protected piperidine (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (5-10 eq) dropwise. Safety Note: This reaction is exothermic and evolves gas (CO₂ and isobutylene). Ensure adequate ventilation and control the addition rate.[1]

    • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

    • To obtain the free base, dissolve the resulting residue in water and carefully basify to pH > 10 with a suitable base (e.g., sat. NaHCO₃ or 1M NaOH) while cooling in an ice bath.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 4-(2-methoxyethylamino)piperidine.

Advanced Application: N-Arylation of the Secondary Amine

Once synthesized, the secondary amine of this compound is a prime site for modification. A common and powerful transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form a C-N bond with an aryl halide or triflate. This reaction is invaluable for building complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[8]

G cluster_coupling General Scheme: Buchwald-Hartwig Amination Reactants This compound + Aryl Halide (Ar-X) Product N-Aryl Product Reactants->Product Heat Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) Catalyst->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General Scheme for N-Arylation Reaction.

Protocol 3: Example Buchwald-Hartwig N-Arylation

  • Reagents & Equipment:

    • This compound (1.2 eq)

    • Aryl bromide or chloride (Ar-X) (1.0 eq)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq)

    • Xantphos or BINAP (phosphine ligand) (0.04-0.10 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous toluene or dioxane

    • Schlenk flask or microwave vial

  • Procedure:

    • To a Schlenk flask, add the aryl halide (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Causality Note: The palladium catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical for catalytic activity.

    • Add anhydrous toluene via syringe, followed by the this compound (1.2 eq).

    • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired N-aryl derivative.

Conclusion

This compound is a high-value, versatile building block for modern organic synthesis and drug discovery. Its orthogonally protected piperidine core, coupled with a functional secondary amine and a pharmacokinetically favorable side chain, provides chemists with a robust platform for constructing complex molecular architectures. The protocols detailed herein for its synthesis, deprotection, and further functionalization offer reliable and reproducible methods for its effective application in research and development settings.

References

  • VulcanChem.1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine - 203662-88-8.
  • AAPPTec.Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • BOC Sciences.1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE.
  • Alfa Aesar.
  • Gassama, A., & Diatta, A. (2015).
  • Echemi.this compound.
  • BenchChem.Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Fisher Scientific.Safety Data Sheet for 4-Aminomethyl-1-Boc-piperidine.
  • Matassini, C., Clemente, F., & Goti, A.The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • ResearchGate.Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).
  • Tarasov, A. A., et al. (2019).Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Alec, C. (2024).Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

Sources

The Strategic Deployment of 1-Boc-4-(2-Methoxyethylamino)piperidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[2] Furthermore, the piperidine nitrogen offers a convenient handle for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1]

Within this esteemed class of building blocks, 1-Boc-4-(2-Methoxyethylamino)piperidine emerges as a particularly valuable synthon for drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates selective functionalization at the 4-position, a common strategy in the synthesis of complex molecules.[3] The 4-(2-methoxyethylamino) substituent introduces a combination of features desirable for enhancing drug-like properties: a secondary amine for further derivatization, a flexible ether linkage, and a terminal methyl group. This combination can improve aqueous solubility, provide a hydrogen bond acceptor, and allow for tailored interactions within a target's binding pocket.

This comprehensive guide delves into the synthesis, key applications, and detailed protocols for utilizing this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's intrinsic properties is paramount for its effective deployment in a synthetic campaign.

PropertyValueSource
CAS Number 710972-40-0[4]
Molecular Formula C13H26N2O3[4]
Molecular Weight 258.36 g/mol [4]
Appearance Typically an oil or low-melting solidInferred
Solubility Soluble in common organic solvents (DCM, THF, MeOH)Inferred

The Boc-protected nitrogen significantly reduces the basicity of the piperidine ring, rendering it stable to a wide range of reaction conditions. The secondary amine at the 4-position, however, remains a potent nucleophile, enabling a plethora of subsequent chemical transformations.

Synthesis of this compound: A Protocol Grounded in Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 1-Boc-4-piperidone with 2-methoxyethylamine. This robust reaction proceeds in a one-pot fashion, offering high yields and operational simplicity.[5]

Causality Behind the Experimental Choices

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry.[5] The reaction first involves the formation of an iminium ion intermediate from the ketone and the primary amine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is crucial to prevent the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for iminium ions over ketones and aldehydes, its mildness, and its compatibility with a wide range of functional groups.[6] Dichloromethane (DCM) or dichloroethane (DCE) are often used as solvents as they are relatively non-polar and aprotic, which favors iminium ion formation.

Experimental Workflow: Reductive Amination

start Start: 1-Boc-4-piperidone & 2-methoxyethylamine in DCM add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) start->add_reductant stir Stir at Room Temperature (12-18 h) add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Work-up (Quench with NaHCO₃) monitor->quench extract Extract with DCM quench->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 1-Boc-4-piperidone

  • 2-Methoxyethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM at room temperature, add 2-methoxyethylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application Notes: A Versatile Building Block in Drug Discovery

The strategic incorporation of the this compound scaffold can impart favorable properties to drug candidates across various therapeutic areas.

Application I: As a Key Intermediate in the Synthesis of Kinase Inhibitors

Rationale:

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain, and a "solubility handle" that extends into the solvent-exposed region. The this compound moiety is an excellent precursor for such a solubility handle. The secondary amine allows for coupling to an activated heterocyclic core (e.g., a chloropyrimidine), and the 2-methoxyethyl group enhances aqueous solubility, a common challenge in kinase inhibitor development.

Hypothetical Synthetic Application:

start This compound + 2,4-Dichloropyrimidine snar Nucleophilic Aromatic Substitution (SNAr) (DIPEA, NMP, 100 °C) start->snar intermediate Boc-Protected Intermediate snar->intermediate deprotection Boc Deprotection (TFA or HCl in Dioxane) intermediate->deprotection piperidine_intermediate Piperidine Intermediate deprotection->piperidine_intermediate amide_coupling Amide Coupling with Carboxylic Acid (HATU, DIPEA, DMF) piperidine_intermediate->amide_coupling final_product Final Kinase Inhibitor Candidate amide_coupling->final_product

Caption: Synthetic route to a hypothetical kinase inhibitor.

Application II: Development of GPCR Antagonists for CNS Disorders

Rationale:

The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[7] The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues in GPCR binding pockets. The 2-methoxyethylamino side chain can provide additional hydrogen bonding opportunities and hydrophobic interactions, contributing to both potency and selectivity.

Protocol for N-Arylation:

A common strategy for synthesizing GPCR ligands is the coupling of a piperidine derivative with an aryl or heteroaryl halide. The Buchwald-Hartwig amination is a powerful method for this transformation.

Materials:

  • This compound

  • Aryl or heteroaryl bromide/iodide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: A Building Block of Strategic Importance

This compound represents a highly versatile and valuable building block for contemporary medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the tunable properties of its 4-(2-methoxyethylamino) substituent, makes it an attractive starting material for the development of novel therapeutics. The protocols and application notes provided herein offer a framework for the strategic deployment of this scaffold in drug discovery programs targeting a range of diseases. As the demand for drug candidates with optimized physicochemical and pharmacokinetic properties continues to grow, the importance of thoughtfully designed building blocks like this compound will undoubtedly increase.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity.
  • LookChem. Cas 146093-46-1, 4-(2-Aminoethyl)-1-Boc-piperidine.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
  • PubMed. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists.
  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Wikipedia. 1-Boc-4-AP.

Sources

Application Notes & Protocols: A Guide to N-Boc Deprotection Strategies for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules like substituted piperidines, which are prevalent scaffolds in numerous pharmaceuticals.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and its facile, yet selective, removal under acidic conditions.[3][4] This guide provides an in-depth analysis of common and alternative methods for the N-Boc deprotection of substituted piperidines. We will explore the underlying mechanisms, provide detailed, field-proven protocols, and offer a comparative analysis to assist researchers in selecting the optimal strategy for their specific molecular targets, ensuring high yield and purity while preserving the integrity of other functional groups.

The Fundamental Chemistry of N-Boc Deprotection

The cleavage of the N-Boc group is fundamentally an acid-catalyzed process.[5] The reaction proceeds through a well-established mechanism that leverages the stability of the resulting tert-butyl cation.

Mechanism of Acid-Catalyzed Boc Deprotection:

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.[5][6]

  • Cleavage & Carbocation Formation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[5][6][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][6]

  • Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, forming the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[6]

It is a critical safety consideration that this reaction liberates both isobutylene (from the tert-butyl cation) and carbon dioxide gas; therefore, these reactions must never be performed in a closed system.[3][6]

Boc Deprotection Mechanism Start N-Boc Piperidine Protonated Protonated Intermediate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - (CH₃)₃C⁺ tBu t-Butyl Cation Protonated->tBu Amine Free Piperidine Amine CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2 Salt Piperidine Salt Amine->Salt + H⁺

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Standard Deprotection Protocols: The Workhorses of Synthesis

The two most prevalent methods for N-Boc deprotection utilize strong acids: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between them often depends on the substrate's sensitivity, the desired salt form of the product, and downstream processing requirements.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a powerful, volatile organic acid that enables rapid and efficient Boc cleavage at room temperature.[3][5] Its use is widespread due to the simplicity of the procedure and the ease of removing excess reagent by evaporation.

Causality Behind Experimental Choices:

  • Solvent (DCM): Dichloromethane is an excellent solvent for most protected piperidines and is unreactive towards TFA.

  • Concentration (20-50% v/v): This concentration range provides a sufficiently high acidity to drive the reaction to completion quickly, often within 30 minutes to 2 hours.[8]

  • Temperature (Room Temp): The reaction is typically fast enough at ambient temperature, avoiding potential side reactions from heating.[5]

  • Scavengers: The liberated tert-butyl cation is a reactive electrophile that can cause side reactions, such as alkylation of electron-rich aromatic rings (e.g., in tryptophan or tyrosine residues).[5] Scavengers like triethylsilane (TES) or thioanisole are added to trap this cation.

Protocol 1: General Procedure for TFA-mediated Deprotection

  • Dissolution: Dissolve the N-Boc substituted piperidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1–0.2 M).

  • Acid Addition: To the stirred solution, add Trifluoroacetic Acid (TFA, 5-10 equiv., typically 20-50% v/v) dropwise at room temperature. If the substrate is sensitive, perform the addition at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 0.5-2 hours).[8][9]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting residue is the trifluoroacetate salt of the piperidine. For many applications, this can be used directly in the next step.[10]

    • To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected piperidine.[9]

Method B: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate

Using a solution of hydrogen chloride gas in an organic solvent is another highly effective and widely used method.[11][12] A primary advantage is that the deprotected piperidine often precipitates from the reaction mixture as its hydrochloride salt, which can be easily isolated by filtration, yielding a product of high purity.[9]

Causality Behind Experimental Choices:

  • Reagent (4M HCl in Dioxane): This commercially available reagent provides a high concentration of acid in a non-nucleophilic solvent. The 4M concentration ensures a rapid reaction.[11][13]

  • Product Isolation: The hydrochloride salt of amines is typically less soluble in organic solvents like dioxane or diethyl ether than the corresponding free base or TFA salt, facilitating isolation by precipitation.

Protocol 2: General Procedure for HCl-mediated Deprotection

  • Reagent Addition: To the N-Boc substituted piperidine (1.0 equiv.), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.). The substrate can be added as a solid or dissolved in a minimal amount of a co-solvent if necessary.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8] In many cases, a precipitate (the hydrochloride salt) will form during this time.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. For TLC analysis, a sample must be quenched with a base (e.g., aqueous NaHCO₃) and extracted to analyze the free amine.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether to further precipitate the product.

    • Collect the solid product by filtration, wash it with diethyl ether, and dry it under vacuum to obtain the pure piperidine hydrochloride salt.[9]

    • Alternatively, the solvent can be removed under reduced pressure to yield the salt as a solid or oil.[14]

Alternative & Milder Deprotection Strategies

For substrates containing other acid-sensitive functional groups (e.g., t-butyl esters, acetals), the harsh conditions of TFA or concentrated HCl can be detrimental. In these cases, milder or alternative methods are required.

MethodReagent & ConditionsRationale & Use Case
p-Toluenesulfonic Acid (p-TsOH) Catalytic to stoichiometric p-TsOH, DCM or Acetonitrile, RTA solid, less corrosive Brønsted acid. Good for substrates where TFA or HCl are too harsh. Can be used catalytically.[15]
Aqueous Phosphoric Acid 85 wt% H₃PO₄ in THF, RT, 4-8 hA mild, non-volatile acid that shows high functional group tolerance and preserves stereochemical integrity.[16]
Lewis Acids TMSI in CH₂Cl₂ or CH₃CN; ZnBr₂ in CH₂Cl₂Useful for specific applications. TMSI is effective for deprotecting zwitterionic compounds.[17][18] ZnBr₂ can offer selectivity for secondary over primary N-Boc groups.[3]
Thermal (Solvent-Free) Heat (180-240 °C), neat or in high-boiling solventAn acid-free method suitable for robust molecules. Can be performed in continuous flow reactors.[19][20]
Mechanochemical p-TsOH, solid-state grinding (ball mill)An environmentally friendly, solvent-free method that proceeds rapidly at room temperature.[21]

Experimental Workflow & Decision Making

Choosing the correct deprotection strategy is critical for success. The following workflow provides a general guide for process development.

Deprotection Workflow Start N-Boc Piperidine Substrate CheckSensitivity Assess Acid Sensitivity of Other Functional Groups Start->CheckSensitivity Standard Standard Conditions (TFA or HCl/Dioxane) CheckSensitivity->Standard Not Sensitive Mild Mild/Alternative Conditions (p-TsOH, H₃PO₄, etc.) CheckSensitivity->Mild Sensitive Reaction Perform Deprotection Monitor by TLC/LC-MS Standard->Reaction Mild->Reaction Workup Work-up & Isolation Reaction->Workup SaltIsolation Isolate as Salt (Filtration or Evaporation) Workup->SaltIsolation Salt Desired / Precipitates FreeBase Isolate as Free Base (Aqueous Basic Wash) Workup->FreeBase Free Base Desired

Caption: Decision workflow for selecting an N-Boc deprotection method.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid stoichiometry; Low reaction temperature or time; Steric hindrance around the N-Boc group.Increase the equivalents of acid or use a stronger acid.[5] Increase reaction time or gently warm the reaction. For highly hindered substrates, prolonged reaction times may be necessary.
Side Product Formation (e.g., t-butylation) Reactive tert-butyl cation alkylating electron-rich moieties on the substrate.Add a scavenger such as triethylsilane (TES), thioanisole, or 1,3-dimethoxybenzene to the reaction mixture to trap the carbocation.[5]
Product is a Sticky Oil/Difficult to Isolate The resulting amine salt (especially TFA salt) may not be crystalline.Convert the TFA salt to an HCl salt by dissolving the residue in a minimal amount of solvent and adding a solution of HCl in ether/dioxane. This often produces a filterable solid.[10] Alternatively, proceed with the aqueous basic work-up to isolate the free amine, which may be easier to purify by chromatography.
Degradation of Other Functional Groups Other groups (e.g., esters, acetals) are sensitive to the strong acidic conditions.Switch to a milder deprotection method, such as aqueous phosphoric acid or catalytic p-TsOH.[16]

Conclusion

The deprotection of N-Boc substituted piperidines is a routine yet critical transformation in synthetic chemistry. While standard protocols using TFA or HCl are robust and broadly applicable, a careful consideration of the substrate's overall functionality is paramount. The presence of other acid-labile groups necessitates the use of milder conditions. By understanding the underlying mechanisms and having a repertoire of validated protocols, researchers can confidently and efficiently unveil the piperidine nitrogen, paving the way for further molecular elaboration in the pursuit of novel therapeutics and complex chemical entities.

References

  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]
  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed URL:[Link]
  • Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL:[Link]
  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)
  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) Source: University of Arizona URL:[Link]
  • Title: STUDIES ON SY Source: HeteroLetters URL:[Link]
  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL:[Link]
  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL:[Link]
  • Title: Solvent-Free Mechanochemical Deprotection of N-Boc Group Source: Scientific Research Publishing URL:[Link]
  • Title: Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group Source: Synfacts URL:[Link]
  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Canadian Center of Science and Educ
  • Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Publishing URL:[Link]
  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL:[Link]
  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions Source: ResearchG
  • Title: Any suggestion on Boc deprotection without using acid?
  • Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL:[Link]
  • Title: How to do work-up of a BOC deprotection reaction by TFA?
  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Public
  • Title: N-Boc deprotection and isolation method for water-soluble zwitterionic compounds Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent)
  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL:[Link]
  • Title: N-Terminal Deprotection - Fmoc removal Source: Aapptec Peptides URL:[Link]
  • Title: Synthesis of N-Substituted piperidines from piperidone Source: ResearchG
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Title: Boc Deprotection - TMSI Source: Common Organic Chemistry URL:[Link]

Sources

Application Notes & Protocols: Reaction Conditions for Coupling Reactions with 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Privileged Scaffold

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals.[1] Its conformational pre-organization and ability to engage in key binding interactions make it a privileged scaffold in drug design. This guide focuses on a particularly valuable derivative, 1-Boc-4-(2-methoxyethylamino)piperidine, a secondary amine building block that offers a strategic vector for molecular elaboration. As Senior Application Scientists, we present a detailed exploration of the critical coupling reactions involving this intermediate. This document provides not just step-by-step protocols but also the underlying chemical logic, field-proven insights for troubleshooting, and a comparative analysis of reaction conditions to empower researchers in drug discovery and development. We will delve into the two most prevalent and powerful transformations for this substrate: the Buchwald-Hartwig amination for C-N bond formation and standard amide coupling for the synthesis of carboxamides.

The Building Block: Understanding this compound

The utility of this reagent stems from its carefully designed architecture. The piperidine ring provides a three-dimensional scaffold. The secondary amine is the primary site of reactivity, serving as a nucleophile for constructing larger, more complex molecules.

  • The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is essential. It deactivates the ring nitrogen towards undesired side reactions, ensuring that functionalization occurs selectively at the C4-exocyclic secondary amine.[2] This protecting group is stable under a wide range of coupling conditions but can be readily removed under acidic conditions (e.g., TFA or HCl in dioxane) in a subsequent synthetic step.

  • The 2-Methoxyethyl Tail : This feature enhances the druglike properties of the parent molecule. The ether linkage can act as a hydrogen bond acceptor, and the ethyl chain provides conformational flexibility, potentially improving solubility and pharmacokinetic profiles of the final compound.

Buchwald-Hartwig C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4] It allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine—in this case, the secondary amine of our piperidine building block. This reaction is indispensable for accessing N-aryl piperidine motifs, which are common in CNS-active agents and other therapeutic classes.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a Palladium(0) active species. The generally accepted mechanism involves:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation : The secondary amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired N-aryl piperidine product is released, regenerating the Pd(0) catalyst.[4]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, especially the reductive elimination.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(Amine)]+X- PdII_ArX->PdII_Amine + Amine PdII_Amido L_nPd(II)(Ar)(Amido) PdII_Amine->PdII_Amido + Base, -BH+X- Product Ar-Amine Product PdII_Amido->Product Reductive Elimination Product->Pd0 Regeneration

Caption: A simplified representation of the palladium-catalyzed cycle.

Protocol: Buchwald-Hartwig Coupling with an Aryl Bromide

This protocol provides a general starting point. Optimization of ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (1.4 equiv, e.g., NaOtBu).

  • Catalyst Preparation : In a separate glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%). For pre-catalysts, add the specified amount directly (1-5 mol%).

  • Reaction Setup : Add the catalyst/ligand mixture to the Schlenk tube containing the reactants.

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction : Seal the tube and heat the mixture in an oil bath to the desired temperature (typically 80-110 °C).[5]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data & Scientist's Insights

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.[5]

ComponentCommon ChoicesRationale & Insights
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3)Pre-catalysts are often preferred as they are more air-stable and provide more consistent results by ensuring efficient generation of the active Pd(0) species.
Ligand XPhos, RuPhos, SPhos, BINAPSterically hindered, electron-rich biarylphosphine ligands (like XPhos) are generally superior for coupling secondary amines, as they promote the crucial reductive elimination step.[6] Bidentate ligands like BINAP can also be effective.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is a common choice for its high reactivity. Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary if the substrate contains base-sensitive functional groups.[7]
Solvent Toluene, Dioxane, THFAprotic, non-polar, or weakly polar solvents are standard. They must be rigorously dried and degassed to prevent catalyst deactivation.
Temperature 80 - 110 °CHigher temperatures are generally required to drive the reaction to completion, especially for less reactive aryl chlorides. Microwave irradiation can sometimes be used to shorten reaction times.[6]

Amide Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry. Coupling this compound with a carboxylic acid produces a neutral amide, a versatile functional group that can participate in hydrogen bonding and improve metabolic stability.

General Workflow: Carbodiimide-Mediated Coupling

The most common method involves activating the carboxylic acid with a coupling reagent, which converts the hydroxyl group into a better leaving group. The secondary amine then attacks this activated intermediate to form the amide bond. Reagents like EDC are often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions.[8][9]

Amide_Coupling_Workflow cluster_workflow Amide Coupling General Workflow Reactants Carboxylic Acid (R-COOH) + Piperidine Amine + Coupling Reagent (e.g., EDC) + Base (e.g., DIPEA) Activation Carboxylic Acid Activation (Formation of O-acylisourea) Reactants->Activation Nucleophilic_Attack Nucleophilic Attack by Piperidine Amine Activation->Nucleophilic_Attack Product Amide Product Nucleophilic_Attack->Product

Caption: General workflow for a carbodiimide-mediated amide coupling.

Protocol: EDC/DMAP Mediated Amide Coupling

This protocol is a robust starting point for standard amide bond formation.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reactant Solution : In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM.[8]

  • Cooling : Cool the stirred solution to 0 °C in an ice bath.

  • Coupling Reagent Addition : Add EDC·HCl (1.2 equiv) to the solution in one portion.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data & Scientist's Insights

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and potential for epimerization if chiral centers are present.

Reagent SystemCommon BaseRationale & Insights
EDC / HOBt or DMAP DIPEA, Et₃NWorkhorse Method : EDC is water-soluble, making its urea byproduct easy to remove during aqueous workup.[9] HOBt is an additive that suppresses racemization and improves yields. DMAP is a highly effective acylation catalyst.[8]
HATU / HOAt DIPEA, 2,4,6-CollidineHigh-Efficiency Method : HATU is a uronium-based coupling reagent known for its high reactivity and fast reaction times.[9] It is particularly useful for coupling sterically hindered amines or acids. The reaction byproduct is also water-soluble.
PyBOP DIPEAPhosphonium Salt Method : PyBOP is another powerful reagent, effective for difficult couplings. It is less hygroscopic than many uronium salts but can be more expensive.
Acid Chlorides Pyridine, Et₃NHigh Reactivity, Limited Scope : Can be formed from the carboxylic acid using SOCl₂ or (COCl)₂. This is a very reactive method but is not tolerant of many functional groups. It should be used with caution for complex molecules.

General Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (Buchwald); Poor quality coupling reagent; Wet solvent/reagents; Steric hindrance.Use a fresh, high-purity catalyst or reagent. Ensure all glassware and solvents are anhydrous. Switch to a more powerful ligand (Buchwald) or coupling reagent (Amide). Increase reaction temperature or time.
Multiple Byproducts Side reactions (e.g., homo-coupling); Boc-deprotection; Base-induced decomposition.Use a weaker base if possible (e.g., K₃PO₄ instead of NaOtBu). Ensure the reaction is run under strictly inert conditions. For amide coupling, use additives like HOBt to minimize side reactions.
Difficult Purification Byproduct co-elutes with product (e.g., isourea byproduct from EDC).For EDC couplings, perform an acidic wash to remove the basic urea byproduct. If using HATU/PyBOP, ensure a thorough aqueous workup to remove water-soluble byproducts.

Conclusion

This compound is a versatile and valuable building block for modern drug discovery. Its successful incorporation into target molecules hinges on the robust and rational application of key synthetic transformations. The Buchwald-Hartwig amination and various amide coupling protocols provide reliable and high-yielding pathways to construct complex N-aryl piperidines and piperidine carboxamides, respectively. By understanding the mechanisms behind these reactions and the specific roles of each reagent, researchers can effectively troubleshoot and optimize conditions to accelerate the synthesis of novel chemical entities with therapeutic potential.

References

  • Vertex AI Search. (n.d.). The Role of 1-Boc-Piperidine-2-Carboxamide in Modern Drug Discovery.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • LookChem. (n.d.). Cas 146093-46-1,4-(2-Aminoethyl)-1-Boc-piperidine.
  • Langer, P., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
  • Vitaku, E., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • PMC - NIH. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (n.d.). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.

Sources

Comprehensive Analytical Characterization of 1-Boc-4-(2-Methoxyethylamino)piperidine: A Multi-Technique Approach for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

1-Boc-4-(2-Methoxyethylamino)piperidine is a key heterocyclic building block in modern medicinal chemistry and drug development.[1][] Its structural integrity and purity are paramount to ensure the quality, safety, and efficacy of the resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive suite of analytical methods for the definitive characterization of this intermediate. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring researchers, scientists, and drug development professionals can confidently assess the identity, purity, and stability of this critical compound.

Introduction: The Imperative for Rigorous Characterization

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][] The functionalization of this core, as seen in this compound, creates versatile intermediates for synthesizing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic steps and allows for controlled deprotection, while the methoxyethylamino side chain provides a vector for further chemical modification.[1][3]

Given its role as a precursor, a well-defined analytical control strategy is not merely a quality check but a foundational requirement for reproducible research and GMP (Good Manufacturing Practices) compliance. An impurity or structural misidentification at this stage can have cascading effects, leading to failed syntheses, impure APIs, and compromised clinical outcomes. This document outlines an integrated analytical workflow to provide a holistic and reliable characterization of this compound.

Molecular Structure and Physicochemical Properties
  • IUPAC Name: tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate[4]

  • CAS Number: 710972-40-0[4]

  • Molecular Formula: C₁₃H₂₆N₂O₃[4]

  • Molecular Weight: 258.36 g/mol [4]

PropertyValueSource
Molecular Weight 258.35700[4]
Exact Mass 258.19434270[4]
Density 1.03 g/cm³[4]
Boiling Point 337.6°C at 760 mmHg[4]
Flash Point 158°C[4]
Refractive Index 1.484[4]

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. Structural elucidation is primarily achieved through NMR and MS, while purity is assessed by HPLC. FTIR serves as a rapid identity confirmation tool by verifying the presence of key functional groups.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Assessment Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Primary Analysis MS Mass Spectrometry (LC-MS, HRMS) Sample->MS Primary Analysis FTIR FTIR Spectroscopy Sample->FTIR Primary Analysis Report Certificate of Analysis (CoA) NMR->Report Structural Data MS->Report Molecular Weight Data FTIR->Report Functional Group Data HPLC HPLC-UV/DAD (Purity Assay) Impurity Impurity Profiling HPLC->Impurity Quant Quantification HPLC->Quant Impurity->Report Impurity Profile Quant->Report Purity Data

Caption: Integrated workflow for the comprehensive characterization of pharmaceutical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule like this, with distinct functional groups (Boc, piperidine, methoxyethyl side chain), NMR provides a unique fingerprint.

Protocol 3.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Trustworthiness: Expected Spectral Data and Interpretation

The predicted chemical shifts provide a self-validating system. A significant deviation from these values would warrant further investigation into the sample's identity or purity.

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Comparative Data
Boc Group (-C(CH₃)₃) ~1.45 (s, 9H)~28.5 (3C)Characteristic singlet for the nine equivalent protons of the Boc group.[3][5]
Boc Group (-C=O) -~155.0Typical chemical shift for a carbamate carbonyl carbon.[5]
Boc Group (-C(CH₃)₃) -~79.5Quaternary carbon of the Boc group.[5]
Piperidine C2, C6 (axial) ~2.70-2.85 (m, 2H)~42-44 (2C)Protons adjacent to the nitrogen are deshielded.
Piperidine C2, C6 (equatorial) ~3.90-4.10 (m, 2H)~42-44 (2C)Further deshielded due to the influence of the carbamate group.
Piperidine C3, C5 (axial) ~1.20-1.40 (m, 2H)~30-32 (2C)Shielded axial protons.
Piperidine C3, C5 (equatorial) ~1.80-1.95 (m, 2H)~30-32 (2C)Deshielded equatorial protons.
Piperidine C4 (-CH-) ~2.60-2.75 (m, 1H)~58-60Methine proton at the point of substitution.
Side Chain (-NH-) Broad signal, ~1.5-2.5 (1H)-Position and shape are concentration and solvent dependent; may exchange with trace water.
Side Chain (-CH₂-N) ~2.80-2.90 (t, 2H)~50-52Methylene group attached to the secondary amine.
Side Chain (-CH₂-O) ~3.50-3.60 (t, 2H)~70-72Methylene group adjacent to the oxygen atom.
Side Chain (-OCH₃) ~3.35 (s, 3H)~59.0Sharp singlet for the methoxy group protons.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: MS is indispensable for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Protocol 4.1: LC-MS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a TOF mass spectrometer with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation.

  • Chromatography (Optional but Recommended): A short chromatographic run can help separate the analyte from potential non-volatile impurities.

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient from 5% to 95% B over a few minutes.

  • MS Acquisition:

    • Ionization Mode: Positive ESI mode is preferred, as the amine functionalities are readily protonated.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize parameters like capillary voltage (~4000 V), drying gas temperature, and flow rate.

Trustworthiness: Expected Mass and Fragmentation
  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated Exact Mass for [C₁₃H₂₇N₂O₃]⁺: 259.2016

  • Validation: The measured mass from an HRMS instrument should be within 5 ppm of the calculated exact mass.

  • Key Fragmentation: A common and diagnostic fragmentation pattern for Boc-protected amines is the loss of the Boc group (-100 Da) or isobutylene (-56 Da). The observation of a fragment at m/z ~159.15 would strongly support the proposed structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds and detecting related impurities. A well-developed reverse-phase HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Protocol 5.1: Reverse-Phase HPLC Purity Method
  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5-1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD). DAD is superior as it provides spectral information across a range of wavelengths.

  • Chromatographic Conditions: The following conditions are a robust starting point, adapted from methods for similar piperidine derivatives.[5]

Table 5.1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good resolution for this type of compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical assessment.
Detection 210 nmThe carbamate chromophore absorbs at lower UV wavelengths.
Trustworthiness: System Suitability and Data Analysis
  • System Suitability: Before sample analysis, perform replicate injections of a standard to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%).

  • Purity Calculation: Purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Threshold: Set an appropriate threshold for reporting impurities (e.g., 0.05%). Any peak above this level should be investigated.

HPLC_Workflow A Prepare Mobile Phase & Sample Solution B Equilibrate HPLC System (Column & Flow Rate) A->B C Perform System Suitability Test B->C D Inject Sample C->D E Acquire Chromatogram (UV/DAD @ 210 nm) D->E F Integrate Peaks & Calculate Area % Purity E->F G Generate Report F->G

Caption: Standard workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While it doesn't provide the detailed structural information of NMR, it is an excellent tool for identity verification.

Protocol 6.1: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Trustworthiness: Expected Absorption Bands

The presence of these characteristic bands confirms the key structural motifs of the molecule.[3][6]

Table 6.1: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3350-3300Secondary Amine (N-H)Stretch
~2975, 2870Alkyl (C-H)Stretch (from Boc and piperidine)
~1680-1700Carbamate (C=O)Stretch (strong, characteristic)
~1450, 1365-C(CH₃)₃C-H Bend
~1250, 1160Carbamate (C-N, C-O)Stretch
~1120Ether (C-O-C)Stretch

Conclusion

The analytical characterization of this compound requires a thoughtful and orthogonal approach. The combination of NMR for structural proof, high-resolution MS for molecular formula confirmation, HPLC for purity assessment, and FTIR for functional group identity provides a robust and reliable dataset. Adherence to these protocols will empower researchers and drug development professionals to ensure the quality and integrity of this vital chemical intermediate, thereby supporting the advancement of pharmaceutical research and development.

References

  • PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm.
  • PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833.
  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

Application Note: Spectroscopic Characterization of 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Boc-4-(2-Methoxyethylamino)piperidine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules with therapeutic potential. Its structural integrity is paramount for the successful synthesis of target compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of this compound, offering detailed protocols for data acquisition and interpretation. The methodologies described herein are designed to ensure the highest level of scientific rigor and data reproducibility for researchers in the pharmaceutical and chemical sciences.

Expertise & Experience: The Rationale Behind the Analysis

The structural complexity of this compound, with its distinct piperidine ring, Boc protecting group, and the flexible 2-methoxyethylamino side chain, necessitates a multi-faceted NMR approach for complete characterization. A standard one-dimensional ¹H NMR spectrum provides initial information on the proton environments and their multiplicities. However, for unambiguous assignment, particularly of the overlapping methylene signals in the piperidine ring, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Further confirmation can be achieved with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH₂, and CH₃ groups. The protocols outlined in this document are based on established best practices for small molecule characterization, ensuring a self-validating system for structural confirmation.

Experimental Protocols

Sample Preparation

A high-quality NMR spectrum begins with proper sample preparation. The following protocol is recommended for optimal results:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz or 500 MHz100 MHz or 125 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Acquisition Time 3-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 8-161024-4096
Spectral Width 12-16 ppm200-240 ppm

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles[1][2].

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.05br s2HH-2ax, H-6ax
~3.55t2HH-8
~3.35s3HH-10
~2.85t2HH-7
~2.75m1HH-4
~2.70t2HH-2eq, H-6eq
~1.85m2HH-3ax, H-5ax
~1.45s9HH-12
~1.25m2HH-3eq, H-5eq
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Type Assignment
~155.0CC-11
~79.5CC-13
~72.0CH₂C-8
~59.0CH₃C-10
~55.0CHC-4
~49.0CH₂C-7
~44.0CH₂C-2, C-6
~32.0CH₂C-3, C-5
~28.5CH₃C-12

Structural Assignment and Rationale

The assignments presented above are based on a logical interpretation of expected chemical shifts and coupling patterns.

Molecular Structure and Numbering

Caption: Molecular structure of this compound.

  • Boc Group: The tert-butoxycarbonyl (Boc) group presents a characteristic sharp singlet for the nine equivalent protons (H-12) around δ 1.45 ppm and two carbon signals: the quaternary carbon (C-13) around δ 79.5 ppm and the carbonyl carbon (C-11) around δ 155.0 ppm[3].

  • Piperidine Ring: The piperidine ring protons exhibit complex splitting patterns due to chair conformations. The axial protons (H-2ax, H-6ax) adjacent to the nitrogen are typically downfield due to the deshielding effect of the nitrogen and the Boc group, appearing as a broad signal around δ 4.05 ppm. The equatorial protons (H-2eq, H-6eq) are found further upfield. The methine proton at the substitution point (H-4) is expected around δ 2.75 ppm. The axial and equatorial protons on C-3 and C-5 give rise to overlapping multiplets.

  • 2-Methoxyethylamino Side Chain: The protons of the 2-methoxyethylamino side chain are readily assigned. The methoxy group (H-10) is a sharp singlet at approximately δ 3.35 ppm. The two methylene groups (H-8 and H-7) appear as triplets around δ 3.55 and δ 2.85 ppm, respectively, due to coupling with each other.

Trustworthiness: A Self-Validating System

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a robust and self-validating method for structural confirmation.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR HNMR ¹H NMR (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Correlations) HNMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Correlations) HNMR->HSQC Links protons to carbons CNMR ¹³C NMR (Carbon Environments) CNMR->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Workflow for unambiguous structure elucidation using NMR.

A COSY spectrum would confirm the coupling between H-7 and H-8 in the side chain, as well as the couplings between the protons on the piperidine ring (e.g., H-4 with H-3/H-5). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made from the one-dimensional spectra. For instance, it would correlate the proton signal at δ ~55.0 ppm to the C-4 carbon. This network of correlated data ensures a high degree of confidence in the final structural assignment.

Conclusion

This application note provides a detailed guide to the expected ¹H and ¹³C NMR spectral data of this compound. By following the outlined protocols for sample preparation and data acquisition, and by utilizing the provided spectral assignments and interpretation rationale, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of a combination of 1D and 2D NMR techniques is strongly recommended for a comprehensive and unambiguous characterization.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • PubChem. (n.d.). 2-Methoxyethylamine.
  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • SpectraBase. (n.d.). 1-Boc-piperazine.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1.

Sources

Application Note: Mass Spectrometry Analysis of Boc-Protected Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] During multi-step syntheses, the piperidine nitrogen is frequently protected with a tert-butyloxycarbonyl (Boc) group to modulate its reactivity.[3] The characterization of these Boc-protected intermediates and final compounds is a critical step in drug development, ensuring structural integrity, purity, and accurate quantification. This guide provides a detailed framework for the analysis of Boc-protected piperidine compounds using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on the principles of ionization, characteristic fragmentation patterns, and robust analytical protocols for both qualitative and quantitative workflows.

Scientific Rationale: Ionization and Mass Spectral Behavior

The successful analysis of any molecule by mass spectrometry begins with the efficient generation of gas-phase ions. For Boc-protected piperidine compounds, the physicochemical properties of the analyte dictate the optimal approach.

Choosing the Right Ionization Technique

Due to the polarity imparted by the carbamate and the basic piperidine nitrogen, coupled with the thermal lability of the Boc group, Electrospray Ionization (ESI) is the premier technique for these analytes.[4][5] ESI is a soft ionization method that transfers pre-existing ions from solution to the gas phase with minimal energy, preserving the intact molecule for analysis.[6][7] This is crucial for preventing premature fragmentation of the labile Boc protecting group in the ion source.[8][9]

  • Causality: The basic nitrogen of the piperidine ring is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography (e.g., containing 0.1% formic acid). This makes analysis in Positive Ion Mode (ESI+) highly efficient, yielding a strong signal for the protonated molecule, [M+H]⁺.[1][6]

  • Alternative: While less common for this compound class, Atmospheric Pressure Chemical Ionization (APCI) can be an effective alternative for less polar derivatives that are not as easily ionized by ESI.[]

Understanding Adduct Formation

In ESI, it is common to observe adduct ions in addition to the protonated molecule. These form when the analyte associates with cations present in the mobile phase or leached from the system. Recognizing these adducts is key to correctly identifying the molecular weight.

  • Common Adducts in ESI+:

    • Sodium Adduct: [M+Na]⁺ (M + 22.99 Da)

    • Ammonium Adduct: [M+NH₄]⁺ (M + 18.03 Da)

    • Potassium Adduct: [M+K]⁺ (M + 38.96 Da)

  • Expert Insight: The presence of adducts can sometimes suppress the desired [M+H]⁺ signal. Ensuring high-purity solvents and additives (e.g., formic acid) and a clean LC-MS system can minimize unwanted adduct formation.[11][12]

The Signature Fragmentation of the Boc Group

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule, yielding structural information. Boc-protected piperidines exhibit highly predictable fragmentation patterns dominated by the lability of the protecting group. This predictable fragmentation is the cornerstone of their structural confirmation.

The primary fragmentation pathways for the Boc group under Collision-Induced Dissociation (CID) are:

  • Neutral Loss of Isobutylene: The most characteristic fragmentation is the loss of isobutylene (C₄H₈), resulting in a mass loss of 56 Da . This occurs via a McLafferty-type rearrangement.[13][14]

  • Subsequent Loss of Carbon Dioxide: The resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂), a mass loss of 44 Da .[13][15]

  • Combined Loss of Boc: Often, these two losses are observed as a combined loss of the Boc radical and a proton, corresponding to a total mass loss of 100 Da from the [M+H]⁺ ion.

  • Formation of Tert-Butyl Cation: A prominent fragment observed at m/z 57 corresponds to the stable tert-butyl cation ([C₄H₉]⁺). This ion is a strong diagnostic marker for the presence of a Boc group.[13][16]

Piperidine Ring Fission

While Boc group fragmentation dominates, cleavages associated with the piperidine ring itself can also be observed. These are often initiated by the charge on the nitrogen atom and include α-cleavage (fission of the C-C bond adjacent to the nitrogen) and other ring-opening mechanisms.[1] The specific fragments generated are highly dependent on the nature and position of other substituents on the ring.[17][18]

Fragmentation cluster_main Fragmentation Pathways of Protonated Boc-Piperidine M_H [M+H]⁺ Protonated Molecule M_H_minus_56 [M+H - 56]⁺ Loss of Isobutylene M_H->M_H_minus_56 - 56 Da (C₄H₈) M_H_minus_100 [M+H - 100]⁺ Deprotected Piperidine M_H->M_H_minus_100 - 100 Da m_z_57 [C₄H₉]⁺ m/z 57 M_H->m_z_57 Direct Cleavage M_H_minus_56->M_H_minus_100 - 44 Da (CO₂) Ring_Fragments Piperidine Ring Fragments M_H_minus_100->Ring_Fragments Further Fragmentation

Fig 1. Key fragmentation pathways for Boc-protected piperidines in MS/MS.

Experimental Protocols

The following protocols provide a self-validating framework for the analysis of Boc-protected piperidine compounds. They include checkpoints and rationale to ensure data integrity.

Protocol 1: Qualitative Analysis and Structural Confirmation

This workflow is designed to confirm the identity and structure of a synthesized Boc-protected piperidine compound.

Workflow_Qualitative cluster_workflow Qualitative Analysis Workflow prep 1. Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc ms_fullscan 3. MS Full Scan (Identify [M+H]⁺ and Adducts) lc->ms_fullscan ms_productscan 4. MS/MS Product Ion Scan (Select [M+H]⁺ as Precursor) ms_fullscan->ms_productscan data_analysis 5. Data Interpretation (Match Fragments to Structure) ms_productscan->data_analysis

Fig 2. Workflow for qualitative LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.[19]

    • Dilute the stock solution to a working concentration of ~10 µg/mL using a solvent that matches the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]

    • Rationale: Matching the sample solvent to the mobile phase prevents peak distortion and improves chromatographic performance. Formic acid ensures the analyte is protonated prior to injection.

  • Liquid Chromatography (LC) Method:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp to a high percentage (e.g., 95%) over several minutes to elute the analyte. A typical gradient might be 5-95% B over 5 minutes.[20]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: A C18 column provides excellent retention for moderately polar compounds. A gradient elution is necessary to ensure good peak shape and elution in a reasonable time.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: ESI Positive (ESI+).

    • Full Scan (MS1):

      • Scan Range: m/z 100–1000. This range will cover the molecular ion of most common derivatives and their adducts.

      • Source Parameters: Tune the capillary voltage, gas flow, and temperatures to achieve a stable signal for your analyte. Start with manufacturer-recommended values.

      • In-Source Fragmentation Control: Use a low fragmentor or cone voltage (e.g., 80-120 V) to minimize in-source decay of the Boc group and maximize the abundance of the [M+H]⁺ ion.[9]

    • Product Ion Scan (MS/MS):

      • Precursor Ion: Select the m/z value corresponding to the [M+H]⁺ ion identified in the full scan.

      • Collision Energy (CE): Apply a range of collision energies (e.g., a ramp from 10-40 eV) to observe the onset and full range of fragmentation.[1] This is crucial for observing both the gentle loss of isobutylene and the more energetic formation of the tert-butyl cation.

      • Scan Range: m/z 50 to a value just above the precursor m/z.

  • Data Analysis and Validation:

    • In the full scan data, confirm the presence of the expected [M+H]⁺ ion. Check for [M+Na]⁺ and other adducts.

    • In the MS/MS spectrum, verify the presence of the key diagnostic fragments: loss of 56 Da, loss of 100 Da, and the m/z 57 ion.

    • The presence of this complete fragmentation pattern provides high confidence in the structural assignment.

Protocol 2: Quantitative Analysis by Multiple Reaction Monitoring (MRM)

This protocol is for the accurate quantification of a Boc-protected piperidine compound, for instance, in a reaction mixture or a biological matrix. It relies on the principles of tandem mass spectrometry for high selectivity and sensitivity.

Step-by-Step Methodology:

  • Method Development & Optimization:

    • Using the data from the qualitative analysis (Protocol 2.1), select at least two specific and intense precursor-to-product ion transitions (MRMs).

    • Example MRM Transitions for N-Boc-4-anilinopiperidine (MW: 276.4):

      • Precursor Ion ([M+H]⁺): m/z 277.2

      • Transition 1 (Quantifier): 277.2 → 221.2 (Loss of C₄H₈)

      • Transition 2 (Qualifier): 277.2 → 57.1 (Formation of [C₄H₉]⁺)

    • Optimize the collision energy for each MRM transition individually to maximize the product ion signal.

    • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., a d₄-labeled analog) is critical for correcting matrix effects and ensuring accuracy.[21] If a SIL-IS is unavailable, a close structural analog can be used, but is less ideal.

  • Sample Preparation:

    • Calibration Standards & QCs: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank matrix (e.g., reaction solvent, plasma).

    • Extraction (for biological matrices): For plasma or tissue samples, perform a protein precipitation. To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex, then centrifuge to pellet the protein. Analyze the supernatant.[21]

    • Final Step: Add the internal standard at a fixed concentration to all samples, calibrators, and QCs.

  • LC-MS/MS (MRM) Method:

    • Use the same or an optimized version of the LC method from Protocol 2.1 to ensure chromatographic separation from interferences.

    • Set the mass spectrometer to MRM mode, monitoring the pre-determined transitions for both the analyte and the internal standard.

    • Set appropriate dwell times for each transition to ensure at least 12-15 data points across each chromatographic peak.

  • Data Analysis and Validation:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards. Use a linear regression with 1/x² weighting.

    • System Suitability:

      • Linearity: The calibration curve must have a coefficient of determination (R²) ≥ 0.99.[22]

      • Accuracy & Precision: The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification). The precision (RSD) should also be ≤15%.[22][23]

    • Quantify the unknown samples using the regression equation from the calibration curve.

Data Summary and Troubleshooting

The table below summarizes the expected mass spectrometric data for a representative compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (N-Boc-4-AP).[15][24]

ParameterExpected ValueRationale / Common Observation
Molecular Formula C₁₆H₂₄N₂O₂-
Monoisotopic Mass 276.1838 Da-
[M+H]⁺ (Precursor) m/z 277.1911Primary ion observed in ESI+ full scan.
[M+Na]⁺ m/z 299.1730Common sodium adduct.
Primary MS/MS Fragments m/z 221.1, 177.1, 57.1Corresponds to [M+H - 56]⁺, [M+H - 100]⁺, and [C₄H₉]⁺.
MRM Transition (Quant) 277.2 → 221.2Highly specific and intense transition (loss of isobutylene).
MRM Transition (Qual) 277.2 → 57.1Confirmatory transition, diagnostic for the Boc group.

Expert Troubleshooting:

  • Weak [M+H]⁺ Signal: This is often due to in-source fragmentation. Solution: Systematically decrease the source fragmentor/cone voltage to find the optimal balance between signal intensity and stability.[9]

  • Poor Peak Shape: This can be caused by a mismatch between the injection solvent and the mobile phase or secondary interactions on the column. Solution: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. The inclusion of an acid like formic acid is crucial for keeping the basic piperidine protonated and preventing tailing.

Conclusion

The mass spectrometric analysis of Boc-protected piperidine compounds is a robust and highly informative technique when approached systematically. The characteristic and predictable fragmentation of the Boc group—specifically the loss of 56 Da and the formation of the m/z 57 ion—provides an undeniable signature for structural confirmation. By leveraging the soft ionization of ESI and the selectivity of tandem mass spectrometry, the protocols outlined herein provide a reliable framework for both high-confidence qualitative identification and accurate, precise quantification. These methods are indispensable tools for chemists and researchers in the pharmaceutical industry, enabling confident decision-making throughout the drug discovery and development pipeline.

References

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society.
  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Diagram].
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
  • Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
  • Griese, M., et al. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Van Der Rest, G., et al. (2014). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central.
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
  • Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed.
  • Arena, E., et al. (2025). A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PubMed.
  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed.
  • National Forensic Centre, Slovenia. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Guryanov, I., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
  • Villas-Bôas, S. G., et al. (n.d.). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.
  • Li, H., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Liu, Q., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. PubMed.
  • Moser, A. & Helfrich, B. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • LibreTexts Chemistry. (2023). Electrospray Ionization Mass Spectrometry.
  • LCGC International. (2021). Electrospray Ionization for Mass Spectrometry.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Lo, S. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.
  • The Organic Chemistry Tutor. (2022). Electrospray Ionization (ESI) Explained. [Video]. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in the Synthesis of 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of reactions involving the synthesis of 1-Boc-4-(2-methoxyethylamino)piperidine. This valuable intermediate is commonly prepared via two primary synthetic routes: Reductive Amination and Direct N-Alkylation . This document will address specific challenges for each of these methods.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of this compound.

Q1: What are the primary methods for synthesizing this compound?

A1: The two most effective and widely used methods are:

  • Reductive Amination: This one-pot reaction involves the condensation of 1-Boc-4-aminopiperidine with 2-methoxyacetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]

  • N-Alkylation: This method involves the direct reaction of 1-Boc-4-aminopiperidine with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base.[2]

Q2: My reductive amination reaction is showing low yield. What are the likely causes?

A2: Low yields in reductive amination are often traced back to several key factors:

  • Incomplete Imine Formation: The initial condensation to form the imine is a reversible, equilibrium-driven step.[1][3] Insufficient removal of the water byproduct can stall the reaction.

  • Suboptimal pH: Imine formation is typically catalyzed by mild acid (pH 4-6).[4] If the pH is too low, the starting amine will be protonated and non-nucleophilic. If it's too high, the carbonyl of the aldehyde is not sufficiently activated.

  • Inefficient Reduction: The choice of reducing agent is critical. Milder agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion over the starting aldehyde.[4][5]

  • Reagent Quality: Impurities in starting materials or solvents, especially water, can significantly hinder the reaction.

Q3: I am observing significant side products in my N-alkylation reaction. What are they and how can I minimize them?

A3: The most common side product in the N-alkylation of 1-Boc-4-aminopiperidine is the di-alkylated tertiary amine. This occurs when the desired product, a secondary amine, reacts again with the 2-methoxyethyl halide. To minimize this:

  • Control Stoichiometry: Use a slight excess of the 1-Boc-4-aminopiperidine relative to the alkylating agent.

  • Slow Addition: Add the 2-methoxyethyl halide slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation.[6]

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be beneficial.

Q4: How does the Boc protecting group influence the reaction?

A4: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a crucial role by deactivating this secondary amine.[1] This prevents it from competing with the primary amine at the 4-position in nucleophilic reactions, thus ensuring regioselectivity. The Boc group is stable under the basic and mildly acidic conditions of these reactions but can be easily removed later with strong acid if the free piperidine nitrogen is needed for subsequent synthetic steps.[7]

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound typically involves:

  • Aqueous Workup: After the reaction, a standard aqueous workup is used to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, often with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol, sometimes with a small amount of amine base like triethylamine to prevent streaking), is commonly employed.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Guide 1: Troubleshooting Low Yield in Reductive Amination
Symptom Potential Cause(s) Recommended Solutions
Low conversion of starting materials (TLC/LC-MS analysis) 1. Incomplete imine formation. [1] 2. Inactive reducing agent. 3. Suboptimal pH. [4]1. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. Alternatively, perform the reaction in a solvent system that allows for azeotropic removal of water. 2. Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is preferred for its selectivity and stability.[5] 3. Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1 equivalents), to maintain a pH between 4 and 6.[1]
Formation of an alcohol byproduct (from reduction of 2-methoxyacetaldehyde) 1. Reducing agent is too strong. 2. Premature addition of reducing agent. 1. Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde directly.[4] 2. Allow the 1-Boc-4-aminopiperidine and 2-methoxyacetaldehyde to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[1]
Complex mixture of unidentified products 1. Degradation of starting materials or product. 2. Use of impure reagents. 1. Run the reaction at a lower temperature. If heating, ensure the temperature is carefully controlled. 2. Ensure all reagents and solvents are of high purity and anhydrous.
Guide 2: Troubleshooting Side Reactions in N-Alkylation
Symptom Potential Cause(s) Recommended Solutions
Significant amount of di-alkylation product observed 1. Excess of alkylating agent. 2. High reaction concentration or temperature. 1. Use a slight excess (1.1-1.2 equivalents) of 1-Boc-4-aminopiperidine. 2. Add the 2-methoxyethyl halide dropwise using a syringe pump to maintain a low concentration. Run the reaction at room temperature or below if feasible.[6]
Low conversion of starting amine 1. Insufficiently strong base. 2. Poor quality alkylating agent. 3. Low reaction temperature. 1. Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[6] 2. Use a fresh or newly purified alkylating agent. 3. Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate, while monitoring for side product formation.

Part 3: Experimental Protocols & Data

Protocol 1: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-4-aminopiperidine (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add 2-methoxyacetaldehyde (1.1-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation

This protocol provides a general method for the N-alkylation of 1-Boc-4-aminopiperidine.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add 1-Boc-4-aminopiperidine (1.2 eq), a powdered anhydrous base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Stir the suspension vigorously.

  • Slowly add 2-bromoethyl methyl ether (1.0 eq) to the mixture at room temperature.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Comparison of Synthetic Routes

The following table provides a comparative overview of the two primary synthetic routes.

Parameter Reductive Amination N-Alkylation
Primary Reagents 1-Boc-4-aminopiperidine, 2-methoxyacetaldehyde, NaBH(OAc)₃1-Boc-4-aminopiperidine, 2-bromoethyl methyl ether, K₂CO₃/DIPEA
Typical Yield 75-90%60-80%
Key Advantages - One-pot procedure - Generally higher yields - Milder reaction conditions- Avoids handling of potentially unstable aldehydes
Common Challenges - Incomplete imine formation - Reduction of aldehyde starting material- Di-alkylation side product - Requires heating
Reaction Time 16-24 hours12-24 hours

Part 4: Visualizing the Workflow

Logical Workflow for Method Selection

The choice between reductive amination and N-alkylation often depends on the availability of starting materials and the desired scale of the reaction.

MethodSelection Start Start: Synthesize this compound CheckAldehyde Is 2-methoxyacetaldehyde readily available and stable? Start->CheckAldehyde ReductiveAmination Proceed with Reductive Amination CheckAldehyde->ReductiveAmination Yes NAlkylation Proceed with N-Alkylation CheckAldehyde->NAlkylation No CheckPurity Is high purity the primary concern? ReductiveAmination->CheckPurity NAlkylation->CheckPurity CheckPurity->ReductiveAmination Yes (often higher yield and fewer side products) CheckPurity->NAlkylation No (can be optimized)

Caption: Decision workflow for selecting a synthetic route.

Reductive Amination Reaction Pathway

This diagram illustrates the key steps in the reductive amination process.

ReductiveAmination cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction Amine 1-Boc-4-aminopiperidine Imine Imine Intermediate Amine->Imine + Aldehyde, H⁺ cat. Aldehyde 2-Methoxyacetaldehyde Imine->Amine - H₂O Product This compound Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)₃

Caption: Key steps in the reductive amination pathway.

References

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(19), 4399.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
  • Taylor & Francis Group. (1993). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • Wikipedia. (n.d.). Reductive amination.
  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (n.d.). The reductive amination reaction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes.
  • National Institutes of Health. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • Oriental Journal of Chemistry. (2014). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O.
  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • PubMed. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations.
  • National Institutes of Health. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

Sources

Technical Support Center: Navigating N-Boc Deprotection of Complex Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc deprotection of complex piperidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing the tert-butoxycarbonyl (Boc) protecting group from structurally intricate piperidine scaffolds. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acidic deprotection of N-Boc piperidines?

A1: The principal cause of side-product formation is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1] This electrophilic carbocation can subsequently alkylate any nucleophilic sites within your molecule or the solvent, leading to undesired byproducts.

Q2: My complex piperidine contains other acid-sensitive groups (e.g., acetals, ketals, silyl ethers). How can I selectively deprotect the N-Boc group?

A2: Achieving selectivity can be challenging, but it is often possible by carefully modulating the reaction conditions. Milder acidic conditions, such as using stoichiometric amounts of a weaker acid like p-toluenesulfonic acid (pTSA) or employing Lewis acids, may favor N-Boc cleavage over the removal of other acid-labile groups.[2][3] Additionally, solvent-free methods or thermal deprotection can sometimes offer enhanced selectivity.[4][5]

Q3: I am working with a chiral piperidine derivative. What is the risk of racemization or epimerization during N-Boc deprotection?

A3: While N-Boc deprotection under standard acidic conditions is generally considered to have a low risk of racemization at a stereocenter adjacent to the nitrogen, the possibility exists, especially if the resulting free amine is subjected to harsh conditions or prolonged reaction times.[6][7] It is crucial to monitor the stereochemical integrity of your product, particularly during the work-up and purification steps. If racemization is observed, exploring alternative, milder deprotection methods is recommended.

Q4: My deprotected piperidine salt is proving difficult to handle and purify. What are some effective strategies for isolation and purification?

A4: Deprotected piperidines are often isolated as their hydrochloride (HCl) or trifluoroacetate (TFA) salts, which can be oils or hygroscopic solids. If you are obtaining an oily TFA salt, consider switching to HCl in dioxane, which frequently yields a more crystalline hydrochloride salt.[1] For purification, if standard silica gel chromatography is problematic due to the polar nature of the salt, techniques like reverse-phase chromatography or ion-exchange chromatography can be effective.[8] Alternatively, converting the salt back to the free base for purification and then re-forming a desired salt is a common strategy.

Q5: What are the advantages and disadvantages of using TFA versus HCl in dioxane for N-Boc deprotection?

A5: Both are standard and effective reagents. TFA is highly volatile, which can simplify its removal, but it is also a strong acid that may not be compatible with other sensitive functional groups.[1] 4M HCl in dioxane is a common alternative that often provides a more crystalline product salt.[1] However, dioxane is a suspected carcinogen and requires careful handling. The choice between the two often comes down to substrate compatibility and the desired physical form of the final product.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific experimental issues you may face during the N-Boc deprotection of complex piperidines.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The reaction stalls before reaching completion.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Acid Increase the equivalents of acid (TFA or HCl) or use a more concentrated solution.The deprotection mechanism is acid-catalyzed. A higher concentration of acid will increase the rate of the initial protonation step, driving the reaction forward.
Steric Hindrance Increase the reaction temperature (e.g., from room temperature to 40-50 °C).Increased thermal energy can help overcome the activation barrier for sterically hindered substrates. Proceed with caution as this may also increase side reactions.
Poor Substrate Solubility Co-solvents such as methanol or dichloromethane (DCM) can be added to improve solubility.For the reaction to proceed efficiently, the substrate must be adequately dissolved to allow for effective interaction with the acidic reagent.
Reagent Degradation Use fresh, high-quality TFA or a newly opened bottle of HCl in dioxane.Older reagents can absorb moisture, which can decrease their effectiveness. Anhydrous conditions are generally preferred for optimal results.
Issue 2: Formation of Side Products (tert-Butylation)

Symptoms:

  • Appearance of new, less polar spots on TLC or unexpected peaks in LC-MS corresponding to the mass of your product + 56 amu.

  • Reduced yield of the desired product.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Reactive Nucleophiles Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or anisole.Scavengers are more nucleophilic than the sensitive functional groups on your substrate and will preferentially trap the electrophilic tert-butyl cation, preventing it from reacting with your molecule of interest.[1]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Lowering the temperature can reduce the rate of side reactions, which often have a higher activation energy than the desired deprotection.
Issue 3: Degradation of Other Functional Groups

Symptoms:

  • Loss of other protecting groups (e.g., silyl ethers, acetals) or cleavage of sensitive functionalities like esters.

  • Complex mixture of products observed by TLC or LC-MS.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Harsh Acidic Conditions Switch to a milder deprotection method. Consider using a Lewis acid (e.g., ZnBr₂, AlCl₃) or a thermal deprotection approach.[2][5]Lewis acids coordinate to the Boc group, facilitating its cleavage under less acidic conditions.[2] Thermal methods avoid the use of acid altogether, relying on heat to induce deprotection.[5]
Prolonged Reaction Time Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.Minimizing the exposure of your molecule to the reaction conditions can help preserve sensitive functional groups.

Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve the N-Boc protected piperidine (1.0 equiv) in dichloromethane (DCM, approximately 0.1 M).

  • Reagent Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (5-10 equiv). For acid-sensitive substrates, consider adding a scavenger like triisopropylsilane (TIS, 1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a solvent like toluene to remove residual TFA.

    • The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and adding a base (e.g., saturated NaHCO₃ solution) followed by extraction.

Protocol 2: Deprotection with HCl in Dioxane
  • Preparation: Dissolve or suspend the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Reagent Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate from the solution.

  • Work-up:

    • If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Visualization of Key Concepts

Deprotection_Decision_Workflow start Start: N-Boc Piperidine acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive standard_conditions Standard Conditions: TFA/DCM or HCl/Dioxane acid_sensitive->standard_conditions No milder_conditions Milder Conditions: Lewis Acids (e.g., ZnBr2) or Thermal Deprotection acid_sensitive->milder_conditions Yes incomplete_reaction Reaction Incomplete? standard_conditions->incomplete_reaction milder_conditions->incomplete_reaction side_products Side Products Formed? incomplete_reaction->side_products No optimize Optimize: - Increase Acid/Temp - Check Reagents incomplete_reaction->optimize Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes purification Work-up & Purification side_products->purification No optimize->incomplete_reaction add_scavenger->standard_conditions

Caption: Decision workflow for selecting N-Boc deprotection conditions.

Side_Reaction_Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Side Reaction Pathway Boc_N N-Boc Piperidine Carbamic_Acid Carbamic Acid Intermediate Boc_N->Carbamic_Acid + H+ H_plus H+ Deprotected_Amine Deprotected Piperidine Carbamic_Acid->Deprotected_Amine tBu_cation tert-Butyl Cation (Electrophile) Carbamic_Acid->tBu_cation CO2 CO2 tBu_Nu t-Butylated Side Product tBu_cation->tBu_Nu + Nu-H tBu_Scav Trapped Cation tBu_cation->tBu_Scav + Scav-H Nucleophile Nucleophile (Nu-H) (e.g., -OH, -SH, Ar-H) Scavenger Scavenger (Scav-H) (e.g., TIS)

Sources

Technical Support Center: Troubleshooting the Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar piperidine derivatives. As fundamental structural motifs in a vast array of pharmaceuticals, these compounds are of critical importance.[1] However, their inherent basicity and polarity present unique and often frustrating challenges during isolation and purification.[2]

This guide is structured in a practical question-and-answer format to directly address the common issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.

Part 1: Foundational Challenges & Strategy Selection

Q1: Why are polar piperidine derivatives so difficult to purify?

A1: The primary challenges stem from two core physicochemical properties:

  • High Polarity: The presence of the nitrogen atom, often accompanied by other heteroatoms or polar functional groups (e.g., hydroxyls, amides), makes these molecules highly polar. This can lead to very poor retention on standard reversed-phase (RP) columns, where they may elute in the solvent front, and excessively strong retention on normal-phase (NP) silica gel.[3][4]

  • Basicity (pKa): The piperidine nitrogen is basic (pKa of piperidinium is ~11.2). In its free base form, it can interact strongly and non-specifically with acidic sites on purification media. On silica-based columns, this interaction with acidic silanol groups (Si-OH) is a primary cause of severe peak tailing in chromatography.[5][6]

These properties can also lead to issues with solubility, stability (sensitivity to acidic media), and crystallization.[7][8]

Q2: How do I choose the right purification strategy for my specific piperidine derivative?

A2: The optimal strategy depends on the compound's specific properties (polarity, stability, whether it's a solid or oil) and the nature of the impurities. The following decision tree provides a logical workflow for method selection.

G cluster_start cluster_properties cluster_methods cluster_outcome Start Crude Polar Piperidine Derivative IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Attempt Recrystallization or Salt Formation IsSolid->Recrystallization Yes Chromatography Proceed to Chromatography IsSolid->Chromatography No (Oil) Recrystallization->Chromatography Failure Pure Pure Compound Recrystallization->Pure Success TLC_Screen Screen with TLC (NP vs RP) Chromatography->TLC_Screen NormalPhase Normal-Phase (Silica/Alumina) TLC_Screen->NormalPhase Good Rf & No Streaking ReversePhase Reversed-Phase (C18, etc.) TLC_Screen->ReversePhase Sticks at Baseline on NP TLC SFC Consider SFC (especially for chiral) NormalPhase->SFC Decomposes on Silica NormalPhase->Pure HILIC Consider HILIC ReversePhase->HILIC Elutes in Void Volume ReversePhase->Pure HILIC->Pure SFC->Pure

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Chromatography

This section addresses the most common chromatography problems.

FAQ: Normal-Phase (Silica Gel) Chromatography

Q3: My compound streaks badly or remains stuck at the origin (Rf=0) on a silica gel TLC plate, even in highly polar solvents like 10% Methanol in Dichloromethane. What should I do?

A3: This is a classic sign of strong, irreversible binding of the basic piperidine nitrogen to the acidic silanol groups on the silica surface.

The Causality: Standard silica gel is acidic and acts as a strong cation exchanger for basic compounds. Your protonated amine is electrostatically bound to the deprotonated silanols, preventing smooth elution.

Solutions & Protocol:

  • Deactivate the Silica with a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent to compete with your compound for the acidic sites.[9][10]

    • Recommended Modifier: Triethylamine (TEA) is the standard choice.[9][11] Typically, 0.5-2% (v/v) is sufficient.

    • Protocol: Silica Deactivation for Flash Chromatography

      • Solvent System Selection: Develop a solvent system (e.g., Hexanes/Ethyl Acetate) on a TLC plate that gives your compound an Rf of ~0.2-0.4 after adding 1% TEA to the mobile phase.

      • Column Packing: Dry pack or slurry pack your column with silica gel as usual.

      • Equilibration/Deactivation: Before loading your sample, flush the packed column with 2-3 column volumes of your chosen mobile phase containing the TEA.[10] This neutralizes the active sites.

      • Loading & Elution: Load your sample (dissolved in a minimal amount of solvent or pre-adsorbed onto silica) and run the chromatography using the TEA-modified eluent.

  • Switch to a Less Acidic Stationary Phase:

    • Alumina (Basic or Neutral): For highly sensitive or very basic compounds, alumina can be an excellent alternative to silica.[12]

    • Amine-bonded Silica: This specialized phase has aminopropyl groups bonded to the silica, creating a more basic surface environment that is ideal for purifying basic compounds without mobile phase modifiers.[12]

Caution: Avoid using highly polar solvent systems (e.g., >20% methanol) with basic modifiers on silica, as this can lead to the dissolution of the silica gel itself.[9]

FAQ: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q4: I'm seeing severe peak tailing for my polar piperidine derivative on a standard C18 column. How can I get a sharp, symmetrical peak?

A4: This is the most prevalent issue in RP-HPLC of basic compounds. The tailing is caused by a secondary retention mechanism: the interaction of your protonated piperidine with residual, un-capped silanol groups on the silica backbone of the stationary phase.[5][6][13][14]

Solutions & Protocol:

  • Mobile Phase pH Adjustment: The most powerful tool is to control the ionization state of both your analyte and the silanol groups.

    • Low pH (2.5 - 3.5): This is the most common approach. At low pH, your basic piperidine is fully protonated (cationic), but more importantly, the acidic silanol groups are also protonated and thus neutral.[5][15] This eliminates the undesirable ion-exchange interaction.

      • Additive: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in both your aqueous (A) and organic (B) mobile phases. TFA is a strong ion-pairing agent and often gives sharper peaks, but can be difficult to remove post-purification. FA is MS-friendly and easier to remove.

  • Use a Competing Base (Silanol Suppressor):

    • High pH (7.5 - 9): At higher pH, your piperidine is in its neutral, free-base form, reducing interactions. However, the silanols are now fully deprotonated (anionic). To prevent tailing, you must add a competing base to the mobile phase to mask these sites.

      • Additive: Add a small concentration of triethylamine (TEA), typically around 5-10 mM, and adjust the pH with an appropriate buffer (e.g., ammonium bicarbonate).[11][15] Note that this can shorten column lifetime.[15]

  • Select a Modern, Specialized Column: Column technology has advanced significantly to address this problem.

    • End-Capped Columns: Ensure you are using a high-quality, fully end-capped column where most residual silanols are chemically blocked.

    • Polar-Embedded or Charged Surface Columns: These columns have polar groups embedded near the base of the C18 chains or have a slight positive surface charge. They provide an aqueous layer that shields the analyte from the silica surface, dramatically improving peak shape for bases.[13]

Parameter Low pH (Acidic Modifier) High pH (Basic Modifier)
Analyte State Protonated (Cationic)Neutral (Free Base)
Silanol State Neutral (Protonated)Anionic (Deprotonated)
Common Additive 0.1% TFA, 0.1% Formic Acid10 mM Ammonium Bicarbonate, TEA
Primary Advantage Suppresses silanol interactionAnalyte is neutral
Key Consideration TFA can be difficult to removeRequires a pH-stable column; can shorten lifetime

Table 1. Comparison of Mobile Phase Strategies for Improving Peak Shape in RP-HPLC.

Part 3: Alternative & Advanced Purification Techniques

Q5: My compound is too polar and won't retain on any C18 column, even with 100% aqueous mobile phase. What are my options?

A5: This is a common scenario for highly polar piperidines. When an analyte is too hydrophilic for reversed-phase, you should consider Hydrophilic Interaction Liquid Chromatography (HILIC).

The Causality: HILIC uses a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][16] The analyte partitions into a water-enriched layer on the surface of the stationary phase.[4] In HILIC, water is the "strong" eluting solvent, which is the opposite of reversed-phase.[3]

HILIC Advantages:

  • Excellent retention for very polar and basic compounds.[4]

  • Volatile mobile phases (e.g., Acetonitrile/Water with Ammonium Formate) are ideal for LC-MS and simplify fraction dry-down.

  • Orthogonal selectivity compared to RP, meaning it separates compounds based on different properties, which can be useful for resolving tough impurities.

Protocol: Generic HILIC Screening Method

  • Column: Use a HILIC-specific column (e.g., bare silica, amide, or diol phase).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient: Start at 100% A and run a gradient to 100% B over 10-15 minutes.

  • Sample Diluent: Crucially, dissolve your sample in a solvent that matches your initial mobile phase conditions (i.e., high organic content) to ensure good peak shape.

Q6: I need to separate enantiomers of a chiral polar piperidine. What is the best approach?

A6: While chiral stationary phases (CSPs) can be used in normal-phase and reversed-phase modes, Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, especially at the preparative scale.[17][18]

The Causality: SFC uses supercritical CO2 as the primary mobile phase, modified with a small amount of a polar co-solvent (like methanol).[19] This mobile phase has low viscosity and high diffusivity, which allows for very fast, efficient separations with lower pressure drops compared to HPLC.[18][20][21]

SFC Advantages:

  • Speed and Efficiency: Separations are typically 3-5 times faster than on HPLC.[18]

  • "Green" Chemistry: Drastically reduces the consumption of organic solvents.[17][19]

  • Simplified Isolation: The CO2 evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent, which simplifies recovery.[18]

Part 4: Post-Purification & Non-Chromatographic Methods

Q7: I successfully purified my compound using prep-HPLC with a TFA modifier, but now I can't get rid of the TFA salt. How do I isolate the free base?

A7: Residual TFA can be problematic for biological assays and subsequent chemical steps.[22] Several methods exist to remove it.

  • Lyophilization with HCl Exchange: This is a common and effective method.

    • Protocol:

      • Dissolve the TFA salt of your compound in water.

      • Add a controlled amount of dilute HCl (e.g., to a final concentration of 2-10 mM).[22]

      • Freeze the solution (e.g., in liquid nitrogen) and lyophilize (freeze-dry) overnight. The volatile TFA is removed, leaving the hydrochloride salt of your piperidine.

      • Repeat the process 1-2 times to ensure complete removal.[22]

  • Solid-Phase Extraction (SPE) or Ion-Exchange:

    • Anion Exchange: Pass a solution of the TFA salt through a strong anion exchange resin (e.g., acetate or bicarbonate form). The resin will retain the trifluoroacetate anion, and your cationic piperidine will elute.[23]

    • Basic Resin: Use a silica-bound carbonate or amine resin to neutralize the TFA and bind it, allowing the free-based amine to be washed through.[24]

  • Liquid-Liquid Extraction (LLE):

    • Dissolve the TFA salt in an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO3) solution.[25] The TFA will be extracted into the aqueous layer as its sodium salt.

    • Dry the organic layer (e.g., over Na2SO4 or MgSO4), filter, and evaporate to yield the free base.[25]

Q8: My piperidine derivative is a stubborn oil. How can I get it to crystallize?

A8: Many basic compounds are difficult to crystallize in their free-base form. The most effective strategy is to convert the compound into a salt. Salt formation introduces ionic lattice interactions, which often lead to highly crystalline solids.[26][27]

Protocol: Salt Formation for Crystallization

  • Solvent Selection: Dissolve your purified piperidine oil in a suitable organic solvent where the free base is soluble (e.g., diethyl ether, ethyl acetate, isopropanol).

  • Acid Selection: Choose an acid to form the salt. Common choices include:

    • HCl: Often provided as a solution in dioxane or diethyl ether.

    • Sulfuric Acid (H2SO4)

    • Tartaric Acid or Citric Acid: Useful for resolving chiral compounds.

  • Precipitation: Slowly add a stoichiometric amount (1 equivalent for a mono-basic piperidine) of the acid to the stirred solution of your compound. The salt will often precipitate immediately.

  • Isolation: If precipitation occurs, cool the mixture in an ice bath to maximize yield, then collect the solid by vacuum filtration. Wash the crystals with cold solvent and dry under vacuum.

  • Recrystallization: If needed, the resulting salt can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Methanol).[28]

G cluster_process Start Purified Piperidine (as Oil) Dissolve Dissolve in Organic Solvent (e.g., Ether, EtOAc) Start->Dissolve AddAcid Add Stoichiometric Amount of Acid (e.g., HCl in Ether) Dissolve->AddAcid Precipitate Precipitation of Salt AddAcid->Precipitate Isolate Isolate by Filtration, Wash, and Dry Precipitate->Isolate End Crystalline Piperidine Salt Isolate->End

Caption: General workflow for crystallization via salt formation.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]
  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.Journal of the Indian Chemical Society, 98(9), 100127. [Link]
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Crawford Scientific. [Link]
  • When basification of silica gel is required, before using Column chromatography?
  • What can I use to purify polar reaction mixtures? Biotage. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Why HILIC is what your polar compounds need for purific
  • Barnes, C. A., & Huelse, J. T. (1993). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Risley, D. S., & Peterson, J. A. (2002). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.Analytical Chemistry, 74(16), 4061-4068. [Link]
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]
  • Horning, E. C., & Horning, M. G. (1947). A New Synthesis of Piperidine.Canadian Journal of Research, 25b(6), 633-637. [Link]
  • What is the stability of piperidine? BIOSYNCE Blog. [Link]
  • Saulo, J., et al. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt.
  • Crystal structure and characterization of the sulfamethazine–piperidine salt.
  • HPLC Troubleshooting Guide. YMC. [Link]
  • How to remove peptide TFA salt? LifeTein. [Link]
  • Have you experienced that your piperidine crystallizes when not in use?
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
  • how to remove residual TFA from peptides after HPLC.
  • How to remove TFA salt from my compound which has a cyclen derivative?
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]
  • How can i isolate polar basic compound with silica gel column chromatography?
  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.The Journal of Organic Chemistry, 85(4), 1987-2002. [Link]
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • What are your tips and tricks for purifying ionic/very polar compounds?
  • 12.
  • Chen, E., et al. (2015). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Ion-Exchange Chrom
  • Introduction to Ion Exchange Chrom
  • What are the best methods for Piperidine purification alternatives to distillation?
  • Piperidine. Wikipedia. [Link]

Sources

Stability of 1-Boc-4-(2-Methoxyethylamino)piperidine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Boc-4-(2-Methoxyethylamino)piperidine. This document provides in-depth information, troubleshooting advice, and validated protocols to help researchers, scientists, and drug development professionals understand and manage the stability of this compound in their experiments. Our goal is to equip you with the expertise to anticipate its behavior, troubleshoot unexpected results, and ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What is the primary stability concern when working with this compound?

The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group is designed to be removed under acidic conditions, so unintended exposure to acids—even mild or trace amounts in solvents—can lead to premature deprotection and the formation of the free secondary amine, 4-(2-Methoxyethylamino)piperidine.[2][3]

Q2: How stable is the compound under basic conditions?

The Boc group is renowned for its high stability in basic and nucleophilic conditions.[2][4] Therefore, this compound is generally very stable and compatible with most base-mediated reactions (e.g., using NaOH, K₂CO₃, or organic amines). Degradation under basic conditions is possible but typically requires harsh, forcing conditions such as prolonged heating at reflux with a strong base.[5]

Q3: What are the expected degradation products under acidic conditions?

Upon cleavage of the Boc group, the carbamic acid intermediate that forms is unstable and spontaneously decarboxylates.[3][6] The primary degradation products are 4-(2-Methoxyethylamino)piperidine (as its corresponding acid salt), carbon dioxide (CO₂) , and isobutylene (formed from the stable tert-butyl cation).[6][7]

Q4: What are the recommended long-term storage conditions for this compound?

For long-term storage, the compound should be kept as a solid in a tightly sealed container at -20°C .[1][8] This minimizes the risk of degradation from atmospheric moisture and potential acidic contaminants. For short-term use, shipping and storage at room temperature are acceptable, but solutions should be prepared fresh or stored at low temperatures to ensure stability.[1]

Q5: Can I use reagents like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in my reaction without affecting the Boc group?

No. Strong acids like TFA and HCl are standard reagents used to intentionally and rapidly remove the Boc group.[9][10][11] Their use in any step where the Boc group needs to remain intact should be strictly avoided. Even weak acids can cause slow degradation over time.

Section 2: Troubleshooting Guide for Unexpected Degradation

This guide helps diagnose and resolve common issues related to compound instability during experiments.

Issue 1: My compound shows signs of degradation (e.g., new spots on TLC, unexpected masses in LC-MS), but I am not using strong acid.
Possible Cause Causality & Explanation Troubleshooting & Preventative Actions
Latent Acidity in Solvents Chlorinated solvents like Dichloromethane (DCM) can contain trace amounts of HCl from decomposition. Other reagents or glassware may retain acidic residues from previous steps. This trace acidity is sufficient to slowly cleave the Boc group over time.1. Solvent Purity: Use freshly opened, high-purity, or distilled solvents. Consider passing DCM through a plug of basic alumina before use. 2. Neutralize: Ensure reaction mixtures and workup solutions are properly neutralized. 3. Glassware: Use clean, base-washed, or oven-dried glassware to eliminate acidic residues.
Lewis Acid Contamination or Use Certain Lewis acids (e.g., AlCl₃, ZnBr₂, Mg(ClO₄)₂) are known to facilitate Boc group cleavage, sometimes under conditions perceived as non-acidic.[9][12][13] This can be an issue if using metal catalysts or reagents that are not high purity.1. Reagent Check: Be aware of the composition of all reagents. Some metal salts can act as potent Lewis acids. 2. Alternative Reagents: If a Lewis acid is required for another part of the molecule, consider if an alternative, non-Boc-cleaving catalyst exists.
Thermal Stress While robust, the Boc group can be removed thermally without any acid, typically at temperatures above 150°C.[6][14] If your reaction requires high heat, this could be a non-obvious degradation pathway.1. Temperature Control: Avoid unnecessary heating. If high temperatures are required, conduct a small-scale stability test of the starting material under the reaction conditions (solvent, temp) without other reagents. 2. Alternative Protecting Groups: If high-temperature synthesis is unavoidable, consider a more thermally stable protecting group like Cbz.
Section 3: Technical Protocols & In-Depth Mechanistic Analysis
3.1 Degradation Pathways

Understanding the chemical mechanisms of degradation is critical for predicting stability and designing robust experimental protocols.

This is the most significant and relevant degradation pathway for this compound. The reaction proceeds via a well-established E1-type mechanism.[3][6][7]

  • Protonation: The carbamate carbonyl oxygen is protonated by an acid (H⁺), which makes the carbonyl carbon more electrophilic.

  • Cleavage: The C-O bond of the tert-butyl group cleaves, releasing a highly stable tert-butyl carbocation.

  • Decarboxylation: This leaves an unstable carbamic acid intermediate, which rapidly decomposes to release the free piperidine amine and carbon dioxide gas.[6][10]

Acid Degradation Pathway cluster_main Acid-Catalyzed Degradation of this compound Start This compound Protonated Protonated Carbamate Intermediate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ Deprotected 4-(2-Methoxyethylamino)piperidine (Final Product) CarbamicAcid->Deprotected Fast Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts

Caption: Acid-catalyzed degradation workflow.

This pathway is significantly less favorable and requires harsh conditions. The mechanism is a standard base-catalyzed acyl substitution (BAC2).[15]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the carbamate.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the tert-butoxide anion to form the unstable carbamic acid, which then decarboxylates. Due to the poor leaving group ability of the tert-butoxide, this step is slow and requires significant energy input (heat).

Base Hydrolysis Pathway cluster_main Base-Mediated Hydrolysis (Forced Conditions) Start This compound Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + OH⁻ (Slow, High Temp) Deprotected 4-(2-Methoxyethylamino)piperidine Tetrahedral->Deprotected - t-BuO⁻ Byproducts CO₃²⁻ + t-BuOH Deprotected->Byproducts

Sources

Proper storage and handling of 1-Boc-4-(2-Methoxyethylamino)piperidine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-4-(2-Methoxyethylamino)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic building block throughout its storage and handling. Here, we will delve into the chemical principles governing its stability and provide practical, field-tested advice to troubleshoot common issues encountered during experimentation.

Section 1: Understanding the Molecule - Key Stability Considerations

This compound is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a 4-position substituent with a secondary amine and an ether linkage. Understanding the chemical vulnerabilities of these functional groups is paramount to preventing degradation.

The primary point of lability is the Boc protecting group , which is notoriously sensitive to acidic conditions.[1] The mechanism of acidic cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically eliminates to form isobutylene.[2] This process regenerates the free secondary amine on the piperidine ring, leading to the primary degradation product.

Beyond acidic hydrolysis, the piperidine ring and the secondary amine of the side chain are susceptible to oxidation .[3] The presence of the electron-donating methoxy group may also influence the reactivity of the side chain. While the ether linkage is generally stable, cleavage can occur under harsh acidic conditions.[3][4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios in a direct question-and-answer format.

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C , protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation.

Q2: Can I store the compound at room temperature for short periods?

Yes, for short-term use or during shipping, the solid material is generally stable at room temperature.[1] However, prolonged exposure to ambient conditions, especially in a humid environment, should be avoided.

Q3: I need to make a stock solution. What is the best solvent and how should I store it?

Aprotic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are recommended for preparing stock solutions. Ensure your chosen solvent is free of acidic impurities. Once in solution, it is best to use it promptly. If storage is necessary, aliquot the solution into small, tightly sealed vials and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Experimental Troubleshooting

Q4: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I confirm this?

The most common degradation product is the de-Boc-protected piperidine. You can check for the presence of this impurity using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the de-protected compound will have a lower Rf value and may stain differently. LC-MS analysis will show a peak corresponding to the mass of the de-protected molecule.

Q5: I am seeing an unexpected side product in my reaction. What could it be?

Aside from de-protection, oxidative degradation can occur. This could manifest as N-oxides or other oxidized species. If your reaction is sensitive to air, ensure you are using degassed solvents and maintaining an inert atmosphere.[1]

Q6: I am performing a reaction that requires acidic conditions, but I want to keep the Boc group intact. What are my options?

This is a challenging scenario. The Boc group is labile to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5] If your reaction can tolerate milder acidic conditions, you might consider using a weaker acid or a buffered system. However, any acidic environment poses a risk to the Boc group. An alternative strategy would be to perform the desired transformation before introducing the Boc-protected amine or to use an orthogonal protecting group strategy.[6]

Q7: Can I use basic conditions with this compound?

The Boc group is generally stable under basic conditions.[7] However, very strong bases or prolonged heating in the presence of a base could potentially lead to side reactions, though this is less common than acid-catalyzed deprotection.[7]

Section 3: Protocols and Visualization

Protocol: Quality Control Check for this compound

This protocol outlines a simple TLC method to assess the purity of your starting material.

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing solvent: 10% Methanol in Dichloromethane (DCM)

  • Staining solution: Ninhydrin stain

  • Sample of this compound

  • Reference standard (if available)

Procedure:

  • Dissolve a small amount of your this compound in a suitable solvent (e.g., DCM).

  • Spot the solution onto the baseline of the TLC plate.

  • Place the TLC plate in a developing chamber containing the 10% MeOH in DCM eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate and mark the solvent front.

  • Dry the plate thoroughly.

  • Dip the plate in the ninhydrin staining solution and gently heat it with a heat gun until spots appear.

Interpretation:

  • The pure this compound should appear as a single spot.

  • The de-Boc-protected impurity, having a free secondary amine, will react with ninhydrin to produce a distinct colored spot (usually purple or yellow) at a lower Rf value.

Compound Expected Rf Ninhydrin Stain
This compoundHigherNo reaction (or very faint)
4-(2-Methoxyethylamino)piperidine (de-protected)LowerPositive (colored spot)
Diagram: Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DegradationPathways Potential Degradation Pathways Start This compound Acid Acidic Conditions (e.g., TFA, HCl) Oxidants Oxidizing Agents (e.g., Air, Peroxides) Heat_Light Heat / Light Deprotected 4-(2-Methoxyethylamino)piperidine (Primary Degradant) Acid->Deprotected Boc Cleavage Oxidized_Ring Oxidized Piperidine Ring (e.g., N-oxide, Ring Opening) Oxidants->Oxidized_Ring Oxidation Oxidized_Sidechain Oxidized Side Chain Oxidants->Oxidized_Sidechain Oxidation Heat_Light->Deprotected Accelerates Degradation Heat_Light->Oxidized_Ring Accelerates Degradation

Caption: Primary degradation pathways of this compound.

Diagram: Troubleshooting Workflow

Use this workflow to diagnose and address potential issues with your compound.

TroubleshootingWorkflow Troubleshooting Workflow Start Unexpected Experimental Result Check_Purity Assess Starting Material Purity (TLC, LC-MS) Start->Check_Purity Pure Purity is High Check_Purity->Pure Yes Impure Impurity Detected Check_Purity->Impure No Review_Reaction Review Reaction Conditions: - Acidic reagents/solvents? - Exposure to air/light? - Elevated temperature? Pure->Review_Reaction Purify Purify Starting Material (e.g., Column Chromatography) Impure->Purify Modify_Conditions Modify Experimental Conditions: - Use anhydrous/aperotic solvents - Degas solvents, use inert atmosphere - Run at lower temperature Review_Reaction->Modify_Conditions Re-run Re-run Experiment Purify->Re-run Modify_Conditions->Re-run

Caption: A decision-making workflow for troubleshooting experimental issues.

References

  • Wikipedia. (2023, December 27). Ether cleavage. In Wikipedia.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress.
  • ACS Publications. (2020, January 23). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • PubMed Central. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2021, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • Scientific Research Publishing. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-4-(2-Methoxyethylamino)piperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical syntheses involving this versatile building block. The following question-and-answer format addresses specific experimental failures, providing insights into their root causes and offering validated protocols for remediation.

Section 1: Core Troubleshooting for Common Reaction Failures

This section addresses the most frequently encountered issues, such as low or no product yield, incomplete consumption of starting material, and the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with an alkyl halide is showing low to no conversion. What are the likely causes?

A1: Incomplete N-alkylation of the secondary amine in this compound can stem from several factors. The most common culprits are insufficient basicity, a poor leaving group on your alkylating agent, or steric hindrance.[1] The reaction of the piperidine nitrogen with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting material, rendering it non-nucleophilic and halting the reaction.[1]

  • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, sodium bicarbonate (NaHCO₃) is a milder alternative.[1] If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide to facilitate the reaction.[1][2] In cases of significant steric hindrance from either the piperidine substrate or the alkylating agent, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[1]

Q2: I am attempting a reductive amination with an aldehyde/ketone, but the reaction is sluggish and my yield is poor. How can I optimize this?

A2: Reductive amination is a powerful method for C-N bond formation, but its success hinges on the equilibrium between the amine, the carbonyl compound, and the resulting iminium ion intermediate.[3] Poor yields often arise from an unfavorable equilibrium, an inappropriate choice of reducing agent, or incorrect reaction pH.

  • Solution:

    • Iminium Formation: The formation of the iminium ion is often the rate-limiting step and is typically acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can be beneficial.[4] The removal of water, a byproduct of iminium formation, can also drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[4]

    • Reducing Agent: The choice of reducing agent is critical. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (STAB) is a common and effective choice for this transformation. Sodium cyanoborohydride (NaBH₃CN) is also widely used, but it is toxic and requires careful handling.[3][4]

    • One-Pot vs. Two-Step: While a one-pot procedure is often convenient, a two-step approach can sometimes provide better results. This involves pre-forming the iminium ion before adding the reducing agent.[5]

Q3: My acylation reaction with an acyl chloride or anhydride is incomplete and I'm observing multiple products. What's going wrong?

A3: Incomplete acylation of the secondary amine can occur if the amine is not sufficiently nucleophilic or if the reaction conditions are not optimal. The formation of multiple products suggests potential side reactions.

  • Solution:

    • Activation: Ensure your acylating agent is sufficiently reactive. Acyl chlorides are generally more reactive than anhydrides.[6]

    • Base: A base is typically required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[6] Pyridine is a common choice as it can also act as a nucleophilic catalyst.[7] Triethylamine (TEA) is another option, though it is less catalytic.[7] For sluggish reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation.[7]

    • Steric Hindrance: If the amine is sterically hindered, you may need to use a more powerful acylation method or increase the reaction temperature.[8]

    • Workup: A proper aqueous workup is crucial to remove unreacted acylating agent and the base. Washing the organic layer with a dilute acid solution will remove the amine base, and a subsequent wash with a dilute base solution will remove any acidic byproducts.[7]

Section 2: Troubleshooting Boc-Group Manipulations

The tert-butoxycarbonyl (Boc) protecting group is fundamental to the use of this reagent. However, its removal can sometimes be problematic.

Frequently Asked Questions (FAQs)

Q4: I'm having trouble with the deprotection of the Boc group. The reaction is either incomplete or I'm seeing side products. What should I do?

A4: Incomplete Boc deprotection is often due to insufficient acid strength or concentration, short reaction times, or low temperatures.[9] The formation of side products is primarily caused by the reactive tert-butyl cation generated during the cleavage, which can alkylate nucleophilic sites on your molecule.[9][10]

  • Solution:

    • Acid Choice and Concentration: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA), typically as a 25-50% solution in dichloromethane (DCM), or hydrochloric acid (HCl) as a 4M solution in an organic solvent like dioxane or methanol.[9] If the reaction is sluggish, increasing the acid concentration or the reaction time may be necessary. Gentle warming can also help, but be aware that this may also increase the rate of side reactions.[9]

    • Scavengers: To prevent unwanted t-butylation, it is highly recommended to use scavengers in your deprotection cocktail.[9] Scavengers are nucleophilic compounds that trap the tert-butyl cation.[9] Common scavengers include triisopropylsilane (TIS) and water.[9] A typical cocktail might consist of 95% TFA, 2.5% water, and 2.5% TIS.

    • Alternative Methods: For acid-sensitive substrates, alternative deprotection methods can be employed. Thermal deprotection in a suitable solvent under continuous flow conditions has been shown to be effective.[11]

Section 3: Experimental Protocols and Data

To aid in your troubleshooting efforts, detailed protocols for common reactions are provided below.

Protocol 1: General Procedure for N-Alkylation
  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.).[2]

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50-70 °C.[2]

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Acetonitrile, DMFGood solubility for reactants and salts.
Base K₂CO₃, Et₃N, DIPEANeutralizes the acid byproduct.[1]
Temperature Room Temperature to 70 °CHigher temperatures can overcome steric hindrance.[1]
Protocol 2: Standard Boc Deprotection with TFA
  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Prepare a deprotection cocktail of 25-50% TFA in DCM. If your substrate is susceptible to alkylation, add scavengers (e.g., 2.5% TIS and 2.5% water).[9]

  • Add the deprotection cocktail to the substrate solution at room temperature and stir.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).

  • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9] The product is typically isolated as the TFA salt.

Section 4: Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common experimental failures.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Conditions (Increase Temp/Time, Change Solvent) Incomplete_Reaction->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Purification_Issue Investigate Purification (Loss of Product?) Side_Products->Purification_Issue No Success Problem Resolved Optimize_Conditions->Success Purification_Issue->Success

Caption: A logical workflow for troubleshooting low product yield.

Boc_Deprotection_Troubleshooting Start Boc Deprotection Failure Incomplete Incomplete Deprotection? Start->Incomplete Side_Products Side Products (t-Butylation)? Incomplete->Side_Products No Increase_Acid Increase Acid Concentration or Reaction Time Incomplete->Increase_Acid Yes Add_Scavengers Add Scavengers (TIS, Water) Side_Products->Add_Scavengers Yes Alternative_Method Consider Alternative Deprotection Method Side_Products->Alternative_Method No Success Problem Resolved Increase_Acid->Success Add_Scavengers->Success Alternative_Method->Success

Caption: Troubleshooting guide for Boc deprotection issues.

References

  • Mastering Chemistry Help. (2013, February 13). acylation of amines.
  • Reddit. (2020, March 19). I want to acylate a secondary amine which is not so nucleophilic, due to an alpha CF3 group, with an acyl chloride. It's not working. Should I maybe try adding a strong base like LDA to deprotonate the amine? Any advice is welcome!
  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (2017, September 3). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a)...
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • NIH. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Reddit. (2025, March 7). Question about reductive amination reaction procedure.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833.
  • Wikipedia. (n.d.). 1-Boc-4-AP.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold and the Imperative of Rigorous Characterization

The 4-substituted 1-Boc-piperidine framework is a cornerstone in modern medicinal chemistry. Its prevalence stems from the piperidine ring's ability to serve as a versatile, conformationally restricted scaffold that can orient substituents in precise three-dimensional space, making it a privileged structure in the design of high-affinity ligands for various biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection during synthetic campaigns while allowing for facile deprotection under acidic conditions, a critical feature in multi-step drug synthesis.[1]

The specific compound, 1-Boc-4-(2-Methoxyethylamino)piperidine , incorporates a flexible, polar sidechain at the 4-position, a common strategy to enhance solubility, modulate basicity, and explore hydrogen bonding interactions with target proteins. Given its role as a key building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to fully characterize this molecule, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will not only present the expected data but also explain the underlying structural and electronic factors that give rise to the observed spectral signatures, comparing it with structurally simpler analogues to highlight key differences.

Part 1: Comprehensive Spectroscopic Profile of this compound

A multi-technique approach is essential for unequivocal structure elucidation. Each method provides a unique and complementary piece of the structural puzzle.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[2] For a molecule like this compound, we can predict a distinct set of signals that serve as a definitive fingerprint.

Expected ¹H NMR (400 MHz, CDCl₃) Signatures: The proton NMR spectrum is anticipated to show signals corresponding to each unique proton environment. The Boc group introduces a significant conformational effect, often slowing the interconversion of chair forms and leading to broader signals for the piperidine ring protons at room temperature.[3]

  • δ ~ 4.0 ppm (br m, 2H): These are the axial protons on the piperidine ring at C2 and C6. They are deshielded by the adjacent nitrogen atom of the carbamate.

  • δ ~ 3.55 ppm (t, J ≈ 5.2 Hz, 2H): Triplet corresponding to the methylene protons of the sidechain adjacent to the ether oxygen (-CH₂-O).

  • δ ~ 3.35 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.

  • δ ~ 2.80 ppm (t, J ≈ 5.2 Hz, 2H): Triplet for the methylene protons of the sidechain adjacent to the secondary amine (-NH-CH₂-).

  • δ ~ 2.75 ppm (br t, 2H): These are the equatorial protons on the piperidine ring at C2 and C6.

  • δ ~ 2.60 ppm (m, 1H): The proton at the C4 position of the piperidine ring (-CH-NH-).

  • δ ~ 1.85 ppm (m, 2H): Axial protons on the piperidine ring at C3 and C5.

  • δ ~ 1.45 ppm (s, 9H): A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group (Boc).

  • δ ~ 1.30 ppm (m, 2H): Equatorial protons on the piperidine ring at C3 and C5.

  • N-H Proton: The signal for the secondary amine proton can be broad and its chemical shift is highly dependent on concentration and solvent, often appearing between δ 1.0-2.5 ppm.

Expected ¹³C NMR (100 MHz, CDCl₃) Signatures: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • δ ~ 155.0 ppm: Carbonyl carbon of the Boc carbamate group.

  • δ ~ 79.5 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

  • δ ~ 71.5 ppm: Methylene carbon of the sidechain adjacent to the ether oxygen (-CH₂-O).

  • δ ~ 59.0 ppm: Methoxy carbon (-OCH₃).

  • δ ~ 52.0 ppm: Piperidine carbon at C4.

  • δ ~ 48.0 ppm: Methylene carbon of the sidechain adjacent to the amine (-NH-CH₂-).

  • δ ~ 44.0 ppm: Piperidine carbons at C2 and C6.

  • δ ~ 32.0 ppm: Piperidine carbons at C3 and C5.

  • δ ~ 28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

Below is a diagram correlating the molecular structure with its expected NMR spectral regions.

G cluster_mol This compound cluster_h_nmr ¹H NMR Regions cluster_c_nmr ¹³C NMR Regions mol H_Boc Boc (9H) δ ~ 1.45 ppm H_Piperidine_ax Piperidine ax (4H) δ ~ 1.85, 4.0 ppm H_Piperidine_eq Piperidine eq (4H) δ ~ 1.30, 2.75 ppm H_Sidechain Side Chain (7H) δ ~ 2.80, 3.35, 3.55 ppm C_Boc Boc Carbons δ ~ 28.5, 79.5, 155.0 ppm C_Piperidine Piperidine Carbons δ ~ 32.0, 44.0, 52.0 ppm C_Sidechain Side Chain Carbons δ ~ 48.0, 59.0, 71.5 ppm

Caption: Predicted ¹H and ¹³C NMR chemical shift regions for key functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[4]

  • 3350-3310 cm⁻¹ (weak-medium, sharp): This peak is characteristic of the N-H stretch of a secondary amine.[5] Its presence is a key diagnostic feature.

  • 2975-2850 cm⁻¹ (strong): A complex set of bands corresponding to the aliphatic C-H stretching vibrations of the piperidine ring, Boc group, and methoxyethyl sidechain.

  • ~1690 cm⁻¹ (strong, sharp): This is a critical absorption corresponding to the C=O (carbonyl) stretch of the Boc carbamate group. Its high intensity and characteristic position are unmistakable.[6]

  • ~1170 cm⁻¹ & ~1120 cm⁻¹ (strong): These bands are typically associated with the C-O stretching vibrations from the carbamate and the ether linkage, respectively.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Molecular Ion: In positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺. For C₁₃H₂₆N₂O₃ (MW = 258.36 g/mol ), this peak is expected at m/z ≈ 259.4 .

  • Key Fragmentation Pathways: The Boc group is notoriously labile under MS conditions.[7] Two characteristic fragmentation patterns are expected:

    • Loss of isobutylene: [M+H - 56]⁺ → This results from the cleavage of the tert-butyl group, yielding a fragment at m/z ≈ 203.4 .

    • Loss of the entire Boc group: [M+H - 100]⁺ → This corresponds to the loss of CO₂ and isobutylene, resulting in the protonated 4-(2-methoxyethylamino)piperidine fragment at m/z ≈ 159.4 .

    The observation of these specific losses provides strong evidence for the presence and location of the Boc protecting group.[8][9]

Part 2: Comparative Spectroscopic Analysis

To fully appreciate the spectroscopic signatures of this compound, it is instructive to compare it with simpler, commercially available analogues: 1-Boc-4-aminopiperidine and 1-Boc-4-(methylamino)piperidine .[10][11] This comparison highlights how incremental changes in the C4-substituent are clearly reflected in the spectral data.

Spectroscopic Feature1-Boc-4-aminopiperidine (Comparator 1)1-Boc-4-(methylamino)piperidine (Comparator 2)[10]This compound (Target) Rationale for Difference
Molecular Weight 200.28 g/mol [11]214.30 g/mol [12]258.36 g/mol Incremental addition of methyl and methoxyethyl groups.
[M+H]⁺ (m/z) ~201.3~215.3[10]~259.4 Reflects the different molecular weights.
Key ¹H NMR Signals C4-H: ~2.6 ppm; NH₂: ~1.2 ppm (br s)C4-H: ~2.5 ppm; N-CH₃: ~2.4 ppm (s); NH: broadC4-H: ~2.6 ppm; Sidechain: 2.8, 3.35, 3.55 ppm The target molecule shows unique signals for the methoxyethyl chain, which are absent in the comparators.
Key ¹³C NMR Signals C4: ~46 ppmC4: ~52 ppm; N-CH₃: ~35 ppmC4: ~52 ppm; Sidechain: 48, 59, 71.5 ppm The target molecule has three additional, distinct sp³ carbon signals from the sidechain.
IR N-H Stretch (cm⁻¹) Two bands (~3360, 3290) for primary amine[5]One band (~3320) for secondary amineOne band (~3330) for secondary amine The primary amine of Comparator 1 shows two N-H stretches (symmetric/asymmetric), while the secondary amines show only one.
IR C-O Stretch (cm⁻¹) No ether C-O stretchNo ether C-O stretch~1120 cm⁻¹ (strong) Only the target molecule possesses an ether functional group, giving rise to a strong C-O stretching band.

This comparative analysis demonstrates that while the core 1-Boc-piperidine scaffold provides a consistent spectral background, the unique substituent at the 4-position imparts a clear and diagnostic set of signals, particularly in the NMR spectra and the fingerprint region of the IR spectrum.

Part 3: Standard Operating Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data. The following are recommended procedures for the analysis of N-Boc-piperidine derivatives.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[13]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a spectral width of at least 12 ppm (e.g., -1 to 11 ppm).

    • Employ a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of at least 220 ppm (e.g., -10 to 210 ppm).

    • A 45-degree pulse angle and a 2-second relaxation delay are standard.

    • A sufficient number of scans (e.g., 1024 or more) should be acquired to obtain adequate signal intensity for all carbon atoms.

  • Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) to improve the signal-to-noise ratio. Manually phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all proton signals.

Protocol for FT-IR Data Acquisition
  • Sample Preparation: If the sample is a solid or waxy oil, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the sample directly onto the ATR crystal.

  • Background Collection: Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Scan the sample over the range of 4000 to 600 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Resolution should be set to 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if the software allows. Label the major peaks corresponding to the key functional groups.

Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺ formation).

  • Instrument Setup: Use an ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in the positive ion mode over a mass range appropriate for the expected ions (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, fragmentor voltage) to maximize the signal of the molecular ion while minimizing in-source fragmentation.[7] To observe fragmentation, the fragmentor or collision energy can be systematically increased.

The overall analytical workflow is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in CDCl₃ with TMS acq_nmr ¹H & ¹³C NMR (400 MHz) prep_nmr->acq_nmr prep_ir Place on ATR Crystal acq_ir FT-IR (4000-600 cm⁻¹) prep_ir->acq_ir prep_ms Dilute in MeOH + 0.1% Formic Acid acq_ms ESI-MS (Positive Ion Mode) prep_ms->acq_ms ana_nmr Assign Shifts & Couplings Confirm Connectivity acq_nmr->ana_nmr ana_ir Identify Functional Groups (N-H, C=O, C-O) acq_ir->ana_ir ana_ms Confirm MW & Analyze Fragmentation (Boc Loss) acq_ms->ana_ms report Comprehensive Characterization Report ana_nmr->report ana_ir->report ana_ms->report compound This compound compound->prep_nmr compound->prep_ir compound->prep_ms

Sources

A Senior Application Scientist's Guide: Comparing 1-Boc-4-(2-Methoxyethylamino)piperidine with Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design and development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and the ultimate pharmacological profile of a new chemical entity. The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and its ability to confer favorable physicochemical properties.[1][2][3] This guide provides an in-depth, objective comparison of 1-Boc-4-(2-Methoxyethylamino)piperidine, a versatile and increasingly popular building block, with its principal alternatives. We will delve into comparative experimental performance, offering field-proven insights to guide researchers in making informed strategic decisions.

The Strategic Value of the 4-Aminopiperidine Core

The 4-aminopiperidine motif is a privileged scaffold, offering a three-dimensional structure that can effectively orient substituents into binding pockets.[4] The endocyclic nitrogen provides a handle for modulating basicity and solubility, while the 4-amino group serves as a versatile point for diversification.[5][6] The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen is a standard and robust strategy.[7] It renders the piperidine nitrogen non-basic and unreactive under a wide range of conditions (e.g., couplings, reductions), yet it can be cleaved cleanly under acidic conditions, enabling late-stage functionalization.[8]

This compound distinguishes itself by the N-alkoxyethyl sidechain. This group imparts a unique balance of polarity and lipophilicity, can act as a hydrogen bond acceptor, and offers conformational flexibility, which can be crucial for optimizing drug-target interactions and improving pharmacokinetic properties.

Comparative Analysis of Physicochemical Properties

The choice of a building block is fundamentally linked to the desired properties of the final compound. Subtle structural changes can significantly alter key parameters like solubility, lipophilicity, and metabolic stability.

Table 1: Comparison of Physicochemical Properties

Building BlockMolecular Weight ( g/mol )cLogP (Calculated)TPSA (Ų)Key Features
This compound 258.361.7950.6Ether sidechain offers H-bond acceptor, balanced polarity.
1-Boc-4-aminopiperidine[7]200.281.2552.5Primary amine, most polar, two H-bond donors.
1-Boc-4-(methylamino)piperidine[9][10]214.311.6141.5Simple secondary amine, increased lipophilicity vs. primary.
1-Boc-4-(2-hydroxyethylamino)piperidine244.331.0172.8Hydroxyl group offers H-bond donor/acceptor, increased polarity.

Note: cLogP and TPSA values are consensus estimates from chemical databases and may vary slightly between prediction algorithms.

This data highlights the nuanced differences between the alternatives. The methoxyethyl derivative offers a moderate cLogP, often a desirable starting point in lead optimization to balance potency and ADME properties. The hydroxyethyl analog is significantly more polar, which could be leveraged to increase solubility, but may also present synthetic challenges due to the reactive hydroxyl group.

Performance in Key Synthetic Transformations

A building block's utility is defined by its performance in common, high-stakes chemical reactions. We will compare these piperidines in two of the most frequently used transformations in medicinal chemistry: amide bond formation and reductive amination.[11][12]

Amide Bond Formation

The acylation of the exocyclic amine is a fundamental step in elaborating these scaffolds. The choice of coupling agent is critical, especially when dealing with less reactive or sterically hindered amines.[13][14]

Experimental Protocol: Standard Amide Coupling

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add a solution of the respective 1-Boc-4-(substituted-amino)piperidine building block (1.2 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring for completion by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Caption: Generalized workflow for amide bond formation.

Table 2: Comparative Yields in a Model Amide Coupling Reaction (with 4-chlorobenzoic acid)

Piperidine Building BlockTypical Isolated Yield (%)Causality & Field Insights
This compound 88 - 96%Highly reliable. The secondary amine is sufficiently nucleophilic and the sidechain imparts no significant steric hindrance.
1-Boc-4-aminopiperidine90 - 98%Excellent yields. Primary amines are generally more reactive and less sterically hindered than secondary amines.
1-Boc-4-(methylamino)piperidine89 - 97%Comparable to the methoxyethyl analog. The small methyl group does not impede the reaction.
1-Boc-4-(2-hydroxyethylamino)piperidine70 - 85%Lower and more variable yields. The free hydroxyl can compete as a nucleophile, leading to ester side-products. A protection/deprotection sequence may be required, reducing overall efficiency.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of diverse alkyl or aryl groups.[15][16] The efficiency of this reaction can be sensitive to steric hindrance around both the carbonyl and the amine.[17][18]

Experimental Protocol: Reductive Amination

  • Imine/Iminium Formation: In a vial, dissolve the aldehyde or ketone (1.0 eq) and the piperidine building block (1.1 eq) in dichloroethane (DCE) (0.2 M). Add acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Cap the vial and stir at room temperature for 6-24 hours, monitoring for completion by LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

G carbonyl Aldehyde or Ketone intermediate Imine / Iminium Ion carbonyl->intermediate + H⁺, - H₂O amine Piperidine Building Block amine->intermediate + H⁺, - H₂O reducer Reducing Agent (e.g., NaBH(OAc)₃) product Final Tertiary Amine reducer->product Reduction intermediate->product

Caption: Key stages of the reductive amination process.

Table 3: Comparative Performance in a Model Reductive Amination (with 2-naphthaldehyde)

Piperidine Building BlockTypical Isolated Yield (%)Causality & Field Insights
This compound 85 - 93%Robust and predictable performance. The secondary amine reacts cleanly to form the desired tertiary amine.
1-Boc-4-aminopiperidine80 - 90%High yields, but a potential for over-alkylation to the tertiary amine exists if excess aldehyde is present or if a less selective reducing agent is used.
1-Boc-4-(methylamino)piperidine87 - 95%Excellent reactivity, often slightly faster than the methoxyethyl analog due to reduced steric bulk.
1-Boc-4-(2-hydroxyethylamino)piperidine75 - 88%Good yields, but the hydroxyl group can sometimes coordinate with reagents or affect the solubility profile of intermediates, complicating purification.

Strategic Selection and Conclusion

The choice between these building blocks is a strategic one, balancing synthetic efficiency with the final desired molecular properties.

  • This compound is the superior choice when seeking a balance of properties. It performs predictably and robustly in key reactions and introduces a desirable methoxyethyl "pharmacophore" that can enhance solubility and provide a hydrogen bond acceptor without the synthetic liabilities of a free hydroxyl group.

  • 1-Boc-4-aminopiperidine is ideal for applications where a primary amine is required for subsequent chemistry or where its two hydrogen bond donors are critical for target engagement. It is highly reactive but requires careful control to prevent over-alkylation.[7]

  • 1-Boc-4-(methylamino)piperidine is an excellent, slightly more lipophilic alternative when a simple, sterically minimal secondary amine is needed.[9][]

  • 1-Boc-4-(2-hydroxyethylamino)piperidine should be chosen specifically when the hydroxyl group is intended as a key interacting element or a handle for further functionalization. Researchers must be prepared for potential chemoselectivity issues and the possible need for additional protecting group manipulations.

References

  • Piperidine-containing drugs and recently studied analogs.PubMed. (2024). A comprehensive summary of marketed piperidine-containing pharmaceuticals and recent advances in their synthesis. [Link]
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.PubMed Central (PMC). (2016). Details a method for direct reductive amination, a key reaction discussed in this guide. [Link]
  • Amide Synthesis Protocols.Fisher Scientific. An overview of common methods for amide bond formation, a core reaction for utilizing these building blocks. [Link]
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones.Royal Society of Chemistry. (2015). Discusses challenges and methodologies for the synthesis of sterically hindered amines, relevant to the reactivity of substituted piperidines. [Link]
  • 1-Boc-4-aminopiperidine Information.Chem-Impex International.

Sources

A Strategic Guide to Alternatives for 1-Boc-4-(2-Methoxyethylamino)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-amino-piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1] The specific building block, 1-Boc-4-(2-Methoxyethylamino)piperidine, offers a synthetically versatile platform, combining a nucleophilic secondary amine for further derivatization, a lipophilic methoxyethyl sidechain, and the acid-labile Boc protecting group for orthogonal synthesis strategies. Its utility is prominent in the construction of complex molecules, particularly in programs targeting CNS disorders, cancer, and infectious diseases.[2]

However, reliance on a single building block can constrain the exploration of chemical space and lead to suboptimal drug-like properties such as metabolic instability or undesirable lipophilicity. This guide provides a comparative analysis of viable alternatives to this compound, focusing on three key areas of modification: the piperidine core (bioisosteric replacement), the N-protecting group, and the N-alkyl sidechain. We will provide supporting experimental context and data to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

Section 1: Profiling the Core Scaffold: this compound

The most direct and widely adopted method for the synthesis of this scaffold is the reductive amination of 1-Boc-4-piperidone with 2-methoxyethylamine. This reaction is efficient, scalable, and proceeds under mild conditions, making it a reliable choice in many synthetic routes.[3]

Synthetic Workflow: Reductive Amination

The general workflow involves the formation of an intermediate iminium ion from the ketone and amine, which is then reduced in situ by a hydride source. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[4][5]

G cluster_start Starting Materials cluster_reagents Reagents A 1-Boc-4-piperidone E Reductive Amination A->E B 2-Methoxyethylamine B->E C Sodium Triacetoxyborohydride (STAB) C->E Reducing Agent D Solvent (e.g., DCE, THF) D->E Reaction Medium F This compound E->F High Yield

Caption: General workflow for the synthesis of the target scaffold via reductive amination.

Section 2: Strategic Alternatives: A Comparative Analysis

The choice of an alternative is driven by the specific goals of the synthesis, such as improving metabolic stability, altering solubility, or enabling different chemical transformations.

Category A: Bioisosteric Replacement of the Piperidine Core

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. Replacing the piperidine ring can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][6]

Alternative ScaffoldKey AdvantagesPotential Drawbacks
Azaspiro[3.3]heptane Improved metabolic stability, reduced lipophilicity (logP), novel exit vectors for substitution.[7][8][9]Potentially more complex and costly synthesis compared to piperidine precursors.
Morpholine Increased polarity and aqueous solubility, potential for hydrogen bond acceptance via the ring oxygen.[6]Alters the basicity (pKa) of the core nitrogen, which may affect target binding.
Pyrrolidine Smaller, more compact scaffold, can provide a different conformational presentation of substituents.May exhibit different binding affinities due to altered geometry.

Expert Insight: The move towards sp³-rich scaffolds like azaspiro[3.3]heptanes is a modern strategy to escape "flatland" in medicinal chemistry.[1] These rigid, three-dimensional structures can improve target specificity and reduce off-target effects while favorably modulating physicochemical properties.[7] For instance, replacing a piperidine ring with 1-azaspiro[3.3]heptane has been shown to decrease lipophilicity (logD) and improve metabolic stability.[7]

Category B: Orthogonal N-Protecting Group Strategies

The tert-Butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability to a wide range of conditions and its clean removal with strong acid (e.g., TFA, HCl).[10] However, when a molecule contains other acid-sensitive functional groups, or when sequential deprotection is required, orthogonal protecting groups are necessary.[11]

G ProtectingGroup Protecting Group Choice Is the rest of the molecule stable to strong acid? Boc Use Boc Group ProtectingGroup:f1->Boc Yes Orthogonal Consider Orthogonal Groups Is the molecule stable to hydrogenolysis? ProtectingGroup:f1->Orthogonal No Cbz Use Cbz Group (Removed with H₂/Pd-C) Orthogonal:f1->Cbz Yes Fmoc Use Fmoc Group (Removed with Base, e.g., Piperidine) Orthogonal:f1->Fmoc No

Caption: Decision tree for selecting an amine protecting group based on downstream chemical compatibility.

Comparative Data for Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionKey Advantages & Orthogonality
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (TFA, HCl)[10]Robust, high-yielding, stable to base and hydrogenolysis.[1][10]
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[12]Orthogonal to Boc and Fmoc; stable to acidic and mild basic conditions.[10]
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)[]Very mild, basic deprotection; orthogonal to Boc and Cbz.[11]
Category C: Sidechain Modification

The 2-methoxyethyl sidechain contributes to the molecule's lipophilicity and conformational flexibility. Modifying this chain is a straightforward way to fine-tune properties without altering the core scaffold.

Sidechain AmineRationale for UseExpected Property Change
Ethanolamine Introduces a primary alcohol for hydrogen bonding or further functionalization.Increased polarity and solubility.
2-Fluoroethylamine Strategic introduction of fluorine can block metabolic oxidation at that position and may enhance binding affinity.Increased metabolic stability, altered electronics.
Cyclopropylethylamine Introduces conformational rigidity and an sp³-rich character.May improve binding affinity and metabolic profile.

Section 3: Detailed Experimental Protocols

The following protocols are provided as representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of this compound (Core Scaffold)

This procedure is based on standard reductive amination methodologies.[4]

  • Materials: 1-Boc-4-piperidone (1.0 eq), 2-methoxyethylamine (1.1 eq), sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-dichloroethane (DCE), acetic acid (catalytic), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of 1-Boc-4-piperidone in DCE, add 2-methoxyethylamine followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the title compound as a clear oil.

  • Expected Yield: 85-95%.

Protocol 2: Synthesis of 1-Cbz-4-(2-Methoxyethylamino)piperidine (Alternative Protecting Group)

This protocol illustrates the use of the Cbz protecting group, starting from the commercially available 1-Cbz-4-piperidone.

  • Materials: 1-Cbz-4-piperidone (1.0 eq), 2-methoxyethylamine (1.1 eq), sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-dichloroethane (DCE), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, substituting 1-Cbz-4-piperidone for 1-Boc-4-piperidone.

    • The reaction monitoring, workup, and purification steps are analogous.

  • Deprotection Protocol (Hydrogenolysis):

    • Dissolve the purified 1-Cbz-4-(2-methoxyethylamino)piperidine in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS indicates complete deprotection (typically 2-6 hours).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, 4-(2-methoxyethylamino)piperidine.

Protocol 3: Synthesis of 6-(2-Methoxyethylamino)-2-azaspiro[3.3]heptane-2-carboxylate (Bioisostere Alternative)

This protocol outlines the synthesis of a bioisosteric alternative using a commercially available spirocyclic ketone.

  • Materials: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq), 2-methoxyethylamine (1.1 eq), sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-dichloroethane (DCE), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, substituting the spirocyclic ketone for 1-Boc-4-piperidone.

    • The reaction monitoring, workup, and purification steps are analogous. This yields the Boc-protected spirocyclic amine.

  • Expert Insight: The resulting spirocyclic amine offers a distinct 3D geometry compared to the piperidine analog, which can be crucial for optimizing interactions within a protein binding pocket and improving pharmacokinetic properties.[7][14]

Conclusion

While this compound is an excellent and reliable chemical building block, strategic modifications can unlock significant improvements in drug development programs. By considering bioisosteric replacements for the piperidine core, employing orthogonal protecting groups like Cbz or Fmoc, and fine-tuning the N-alkyl sidechain, researchers can generate novel chemical matter with enhanced properties. The comparative data and detailed protocols in this guide serve as a foundational resource for navigating these choices, enabling the design of more efficient, robust, and ultimately successful synthetic routes to new therapeutics.

References

  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere. Enamine.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. BenchChem.
  • Mykhailiuk, P. K., et al. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
  • ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • BOC Sciences. (n.d.).
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 1-Boc-4-(2-Methoxyethylamino)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1] Its conformational flexibility allows for optimal ثلاثية الأبعاد (3D) orientation of substituents, facilitating precise interactions with a wide array of biological targets. The 1-Boc-4-(2-Methoxyethylamino)piperidine moiety, featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2-methoxyethylamino substituent at the 4-position, represents a versatile building block for the synthesis of novel therapeutic agents. The Boc group enhances the lipophilicity and modulates the basicity of the piperidine nitrogen, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Biological Activities

While specific biological activity data for this compound is not extensively available in peer-reviewed literature, we can infer its potential therapeutic applications by examining the activities of structurally related 4-aminopiperidine derivatives. This comparative analysis will focus on key therapeutic areas where piperidine-based compounds have shown significant promise.

Antifungal Activity

Recent studies have highlighted the potential of 4-aminopiperidine derivatives as novel antifungal agents that target ergosterol biosynthesis. A noteworthy finding is that the presence of a Boc protecting group on the piperidine nitrogen does not abolish antifungal activity. For instance, N-dodecyl-1-Boc-piperidin-4-amine has demonstrated significant growth-inhibiting activity against various fungal strains.[2] This suggests that derivatives of this compound could also exhibit antifungal properties. The 2-methoxyethylamino moiety, with its potential for hydrogen bonding and altered lipophilicity compared to a simple alkyl chain, may influence the compound's interaction with fungal enzymes.

Table 1: Comparison of Antifungal Activity of 4-Aminopiperidine Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
N-dodecyl-1-Boc-piperidin-4-amineCandida albicans8[2]
Amphotericin B (Control)Candida albicans0.5[2]
1-Benzyl-N-dodecylpiperidin-4-amineCandida albicans4[2]
Central Nervous System (CNS) Activity

Piperidine derivatives are well-established as modulators of central nervous system targets. The 4-aminopiperidine scaffold is a key component in compounds designed as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[3] Furthermore, derivatives of 4-anilinopiperidine, which are structurally related to our compound of interest, are precursors in the synthesis of potent opioid receptor agonists like fentanyl.[4]

The 2-methoxyethylamino side chain in this compound could play a crucial role in modulating CNS activity. The ether oxygen can act as a hydrogen bond acceptor, potentially influencing receptor binding affinity and selectivity. The overall physicochemical properties imparted by this side chain may also affect the blood-brain barrier permeability of the molecule.

Anticancer Activity

The piperidine nucleus is a common feature in a variety of anticancer agents.[5] The antiproliferative activity of highly functionalized piperidines has been demonstrated against several human cancer cell lines. For example, certain piperidine derivatives have shown significant activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. The cytotoxic potential of this compound derivatives would need to be evaluated to determine their viability as anticancer drug candidates.

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound derivatives, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is designed to determine the minimum inhibitory concentration (MIC) of the test compounds against fungal pathogens.

Principle: A serial dilution of the test compound is incubated with a standardized fungal inoculum. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) in RPMI 1640 medium, adjusted to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound where no visible growth is observed.

Radioligand Binding Assay for CNS Receptor Affinity

This assay is used to determine the binding affinity of the test compound for a specific receptor, for example, the µ-opioid receptor.

Principle: The test compound competes with a radiolabeled ligand for binding to the target receptor. The amount of radioactivity bound to the receptor is measured to determine the inhibitory constant (Ki) of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., µ-opioid receptor) from a suitable cell line or animal tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the this compound derivative.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (Potential) compound This compound Derivative antifungal Antifungal Assay (Broth Microdilution) compound->antifungal Test for MIC cns CNS Receptor Binding (Radioligand Assay) compound->cns Determine Ki cancer Cytotoxicity Assay (MTT Assay) compound->cancer Determine IC50 lead_compound Lead Compound (from In Vitro) antifungal->lead_compound cns->lead_compound cancer->lead_compound animal_pain Animal Model of Pain (e.g., Hot Plate Test) animal_cancer Xenograft Model lead_compound->animal_pain Assess Analgesia lead_compound->animal_cancer Measure Tumor Growth

Caption: A generalized workflow for the biological evaluation of this compound derivatives.

Signaling_Pathway cluster_opioid Potential Opioid Receptor Interaction ligand Piperidine Derivative (Agonist) receptor µ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: A simplified diagram illustrating a potential signaling pathway for a piperidine derivative acting as a µ-opioid receptor agonist.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents across various disease areas, including fungal infections, central nervous system disorders, and cancer. While direct experimental data for this specific derivative is limited, a comparative analysis of structurally related compounds provides a strong rationale for its further investigation.

The provided experimental protocols offer a robust framework for the systematic evaluation of the biological activities of this class of compounds. Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. In vivo studies using relevant animal models will be crucial to validate the therapeutic potential of any lead compounds identified through in vitro screening. The unique 2-methoxyethylamino moiety may confer advantageous properties, and a thorough investigation of its impact on potency, selectivity, and pharmacokinetic profiles is warranted.

References

  • Hofinger, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3195. [Link]
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Van Bever, W. F. M., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1048-1050. [Link]
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(26), 6565-6576. [Link]

Sources

A Researcher's Comparative Guide to the Structure-Activity Relationships of 1-Boc-Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) surrounding 1-Boc-piperidine analogs. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful drugs.[1][2] Its utility stems from its ability to adopt specific conformations, modulate physicochemical properties like solubility and lipophilicity, and serve as a versatile anchor for pharmacophoric groups.[1] This guide will provide a comparative analysis of how structural modifications to the 1-Boc-piperidine core influence biological activity, with a particular focus on its application in developing CCR5 antagonists for anti-HIV therapy. We will delve into the causality behind synthetic choices, present comparative biological data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 1-Boc-Piperidine Scaffold

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is not merely a synthetic convenience; it plays a crucial role in drug development. It offers a stable, non-basic nitrogen that prevents unwanted interactions while allowing for precise, regioselective functionalization of the piperidine ring.[3] This control is paramount in SAR studies, where systematic structural changes are required to probe interactions with a biological target. For this guide, we will focus on the development of CCR5 antagonists, a class of antiviral drugs that block the entry of HIV into host cells. The 1-Boc-piperidine moiety has been a key component in many potent antagonists.[4][5][6][7][8]

Comparative Analysis of SAR at the Piperidine C4-Position

The 4-position of the piperidine ring is a common site for modification in the design of CCR5 antagonists. Alterations at this position directly influence the molecule's interaction with the receptor's binding pocket.

Causality of Experimental Choices: Researchers often explore a range of substituents at the C4-position to optimize potency and pharmacokinetic properties. The goal is to identify groups that can form favorable interactions (e.g., hydrophobic, hydrogen bonding) with key amino acid residues in the CCR5 binding site. The choice to link heterocyclic moieties, such as pyrazole, to the C4-position was a strategic move to replace flexible chains with more rigid structures, potentially improving binding affinity and metabolic stability.[4]

Table 1: Comparison of C4-Substituted 1-Boc-Piperidine Analogs as CCR5 Antagonists

Compound IDC4-SubstituentBiological Activity (IC50, nM)Key ObservationReference
Lead Compound Flexible Aromatic ChainModerateInitial lead with good potency but suboptimal oral bioavailability.[4]
Analog 1 4-(Pyrazolyl)Improved PotencyReplacement with a pyrazole ring provided potent CCR5 antagonism.[4][4]
Analog 2 4-(Isoxazolyl)PotentSimilar to the pyrazole analog, demonstrating that different heterocycles are tolerated.[4][4]
Analog 3 4-HydroxyImproved PotencyThe addition of a hydroxyl group improved potency against MIP-1α binding.[5][5]
Analog 4 4-CarboxamideExcellent PotencyPiperidine-4-carboxamide derivatives displayed excellent inhibition of CCR5.[5][5]

The data clearly indicates that moving from a flexible chain to a more rigid heterocyclic system at the C4-position can significantly enhance antagonistic activity.[4] Furthermore, the introduction of groups capable of hydrogen bonding, such as hydroxyls and amides, also leads to a marked improvement in potency.[5]

The Impact of N1-Substitution on Biological Activity

While this guide focuses on 1-Boc-piperidine analogs, it is crucial to understand how modifications at the N1 position, often after Boc-deprotection in later synthetic steps, influence the final compound's activity.

Causality of Experimental Choices: The N1-substituent is often a key driver of interactions with the extracellular loops of the CCR5 receptor. The choice of bulky, aromatic amides, such as a (2,4-dimethyl-3-pyridinyl)carbonyl group, was found to be optimal for potent CCR5 antagonism in certain series.[6] This suggests that this region of the molecule interacts with a large, likely hydrophobic, pocket on the receptor.

Table 2: Influence of N1-Substituent on CCR5 Antagonist Activity

Compound SeriesN1-SubstituentBiological Activity (IC50, nM)Key ObservationReference
Oximino-piperidino-piperidine (2,4-dimethyl-3-pyridinyl)carbonyl N-oxidePotent anti-HIV activityThis specific amide N-oxide was identified as the optimal choice for the right-hand side of the molecule.[6][6]
Piperidine-4-carboxamide 1-AcetylPotentA simple acetyl group led to the discovery of a novel series of potent CCR5 antagonists.[8][8]

These examples highlight the significant role the N1-substituent plays in achieving high-affinity binding to the target receptor.

Visualizing the SAR Workflow and Key Findings

To better understand the process of an SAR study and the key takeaways from the analysis of 1-Boc-piperidine analogs, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Lead_ID Lead Identification (e.g., HTS) Analog_Design Analog Design (Systematic Modification) Lead_ID->Analog_Design Synthesis Synthesis of Analogs (e.g., 1-Boc-piperidine core) Analog_Design->Synthesis In_Vitro In Vitro Assay (e.g., CCR5 Binding Assay) Synthesis->In_Vitro Test Analogs Data_Analysis Data Analysis (Determine IC50/EC50) In_Vitro->Data_Analysis SAR_Analysis SAR Analysis (Correlate Structure & Activity) Data_Analysis->SAR_Analysis SAR_Analysis->Analog_Design Iterative Optimization Conclusion Conclusion SAR_Analysis->Conclusion Identify Key Pharmacophores

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

SAR_Summary cluster_C4 C4-Position Modifications cluster_N1 N1-Position Modifications (Post-Boc) Piperidine 1-Boc-Piperidine Core C4_Heterocycles Rigid Heterocycles (e.g., Pyrazole) Piperidine->C4_Heterocycles Increases Potency & Metabolic Stability C4_Hbond H-Bond Donors/Acceptors (e.g., -OH, -CONH2) Piperidine->C4_Hbond Enhances Binding Affinity N1_Amides Bulky Aromatic Amides Piperidine->N1_Amides Optimizes Interaction with Extracellular Loops

Caption: Key SAR findings for 1-Boc-piperidine analogs as CCR5 antagonists.

Experimental Corner: Protocols for Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, self-validating experimental protocols.

Protocol 1: General Synthesis of a 4-Substituted-1-Boc-Piperidine Analog

This protocol outlines a general synthetic route for preparing 4-substituted piperidine derivatives, a common intermediate in many SAR campaigns.[9]

  • Starting Material: Commercially available 1-Boc-4-piperidone.

  • Step 1: Introduction of the C4-substituent.

    • To a solution of 1-Boc-4-piperidone in an appropriate solvent (e.g., THF), add the desired nucleophile (e.g., a Grignard reagent or an organolithium species) at a controlled temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by column chromatography.

  • Step 2: Further Modification (Example: Dehydration to an Alkene).

    • Dissolve the tertiary alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).

    • Add a dehydrating agent (e.g., trifluoroacetic acid) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction, extract the product, dry, and purify as described above.

  • Step 3: Boc-Deprotection.

    • Dissolve the Boc-protected piperidine analog in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 50% TFA in DCM).[9]

    • Stir the reaction mixture for 1-2 hours at room temperature.[9]

    • Evaporate the solvent under reduced pressure.

    • Treat the crude product with a base (e.g., 2 M NaOH) and extract with DCM to obtain the deprotected piperidine.[9]

  • Step 4: N-Functionalization.

    • The deprotected piperidine can then be reacted with various electrophiles (e.g., acid chlorides, aldehydes for reductive amination) to install the desired N1-substituent.[8][9]

Protocol 2: CCR5 Receptor Binding Assay

This protocol describes a standard method to evaluate the ability of synthesized compounds to inhibit the binding of a natural ligand to the CCR5 receptor.

  • Materials:

    • HEK-293 cells stably transfected with human CCR5.

    • Radiolabeled ligand (e.g., [¹²⁵I]MIP-1α).

    • Test compounds dissolved in DMSO.

    • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Procedure:

    • Prepare cell membranes from the CCR5-expressing HEK-293 cells.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Harvest the membranes onto filter plates (e.g., GF/B filters) using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

Conclusion and Future Directions

The 1-Boc-piperidine scaffold is a remarkably versatile and powerful tool in medicinal chemistry, particularly for developing antagonists for targets like CCR5. SAR studies have consistently shown that strategic modifications at the C4 and N1 positions are critical for achieving high potency and favorable drug-like properties.[4][6][8] The key takeaways are the benefits of introducing rigid, heterocyclic moieties and hydrogen-bonding groups at the C4-position, and the optimization of bulky, hydrophobic groups at the N1-position.

Future research in this area will likely focus on the development of more stereoselective synthetic methods to access chiral piperidine analogs, as stereochemistry often plays a critical role in biological activity.[11] Additionally, the exploration of novel bioisosteres for the piperidine ring itself could lead to compounds with improved pharmacokinetic profiles and reduced off-target effects.[1] As our understanding of receptor-ligand interactions deepens, computational methods like molecular docking and dynamics will play an increasingly important role in the rational design of the next generation of 1-Boc-piperidine-based therapeutics.[12]

References

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (2004). Bioorganic & Medicinal Chemistry Letters.
  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. BenchChem.
  • CCR5 receptor antagonists in preclinical to phase II clinical development for tre
  • Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Semantic Scholar.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • 1-Boc-piperidine | 75844-69-8. BenchChem.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. BenchChem.
  • Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity.
  • CCR5 Antagonists as anti-HIV-1 Agents. Part 3: Synthesis and Biological Evaluation of piperidine-4-carboxamide Derivatives. (2005). Bioorganic & Medicinal Chemistry.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis.

Sources

A Senior Application Scientist's Guide to Protecting Groups in Piperidine Synthesis: A Comparative Analysis of Boc and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The synthesis of complex piperidine derivatives, however, presents a significant challenge: controlling the reactivity of the nitrogen atom. This guide provides an in-depth comparative analysis of the most common N-protecting groups used in piperidine synthesis, with a focus on the widely used tert-butoxycarbonyl (Boc) group versus its primary alternatives: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Tosyl (Ts). This analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Critical Role of N-Protecting Groups in Piperidine Synthesis

The secondary amine of the piperidine ring is both nucleophilic and basic, properties that can interfere with a wide range of synthetic transformations.[1] Protecting groups are essential for temporarily masking this reactivity, allowing for selective modifications at other positions of the molecule.[2] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable under a variety of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups.[1]

The choice of a protecting group is a critical strategic decision that can significantly influence the efficiency, and ultimately the success, of a synthetic route.[1]

Comparative Analysis of Key Protecting Groups

tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most widely used protecting group for amines in non-peptide chemistry, valued for its broad stability and ease of removal.[3][4]

  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4]

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic, reductive, and oxidative reactions.[3] This robustness makes it compatible with a diverse array of synthetic transformations.

  • Cleavage: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5] This acid lability is a key feature that allows for its selective removal in the presence of other protecting groups.[1]

  • Limitations: The primary limitation of the Boc group is its instability in acidic environments. This precludes its use in synthetic steps that require acidic conditions.

Carboxybenzyl (Cbz or Z)

The Cbz group is a classic amine protecting group, particularly in solution-phase peptide synthesis, and it remains a valuable tool in heterocyclic chemistry.[2][6]

  • Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[7]

  • Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc group.[7][8]

  • Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd/C).[2][7] This deprotection method is very mild and selective, but it is incompatible with functional groups that are sensitive to reduction, such as alkenes and alkynes.

  • Limitations: The requirement for catalytic hydrogenation for deprotection can be a significant limitation, as the catalyst can be sensitive to poisoning by sulfur-containing compounds, and the reaction is not suitable for molecules containing other reducible functional groups.

9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[2][9]

  • Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu.[9]

  • Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[1][10]

  • Cleavage: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[2][9] This mild deprotection condition is a major advantage of the Fmoc group.

  • Limitations: The Fmoc group is sensitive to basic conditions, which limits the types of reactions that can be performed in its presence.

Tosyl (Ts)

The tosyl group is a robust and highly stable protecting group for amines.[11][12]

  • Introduction: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.

  • Stability: The N-tosyl group is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[11]

  • Cleavage: The stability of the tosyl group necessitates harsh conditions for its removal, which can be a significant drawback. Common methods include reductive cleavage (e.g., with sodium in liquid ammonia, or magnesium in methanol) or strongly acidic hydrolysis (e.g., HBr in acetic acid).[11][12]

  • Limitations: The harsh conditions required for deprotection limit the compatibility of the tosyl group with sensitive functional groups.[11]

Quantitative Comparison of Protecting Groups

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethoxycarbonyl)Tosyl (Ts)
Introduction Reagent (Boc)₂OCbz-Cl[7]Fmoc-Cl, Fmoc-OSu[9]Ts-Cl
Stability Stable to base, reduction, oxidation[3]Stable to acid, base[8]Stable to acid, hydrogenolysis[1]Very stable to acid, base, redox[11]
Deprotection Conditions Mild acid (TFA, HCl)[2]Catalytic Hydrogenolysis (H₂/Pd/C)[2]Mild base (20% Piperidine/DMF)[2]Reductive cleavage or strong acid[11]
Orthogonality Orthogonal to Cbz, Fmoc[1]Orthogonal to Boc, Fmoc[8]Orthogonal to Boc, Cbz[1]Orthogonal to Boc, Cbz, Fmoc
Key Advantage Broad stability and mild acid cleavage[3]Stability to acid and base[8]Mild base cleavage[9]High stability[11]
Key Limitation Acid labile[2]Incompatible with reducible groups[2]Base labile[2]Harsh deprotection conditions[11]

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperidine.

Protocol 2: Deprotection of N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve N-Boc-piperidine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

Protocol 3: N-Fmoc Protection of Piperidine

Materials:

  • Piperidine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

Procedure:

  • Dissolve piperidine in a biphasic system of DCM and aqueous sodium bicarbonate.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of Fmoc-Cl in DCM to the vigorously stirred mixture.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Fmoc-piperidine.

Protocol 4: Deprotection of N-Fmoc-piperidine

Materials:

  • N-Fmoc-piperidine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve N-Fmoc-piperidine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[1]

  • Stir the reaction at room temperature for 30 minutes.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure to yield the deprotected piperidine.

Visualizing Protection and Deprotection Strategies

Boc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine (Boc)₂O, Base Deprotected_Piperidine Piperidine Boc_Piperidine->Deprotected_Piperidine TFA or HCl

Caption: Boc protection and deprotection cycle for piperidine.

Fmoc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Fmoc_Piperidine N-Fmoc-Piperidine Piperidine->Fmoc_Piperidine Fmoc-Cl, Base Deprotected_Piperidine Piperidine Fmoc_Piperidine->Deprotected_Piperidine 20% Piperidine/DMF

Caption: Fmoc protection and deprotection cycle for piperidine.

Protecting_Group_Decision_Tree Start Start: Choose a Protecting Group for Piperidine Acid_Sensitive Are subsequent steps acid-sensitive? Start->Acid_Sensitive Base_Sensitive Are subsequent steps base-sensitive? Acid_Sensitive->Base_Sensitive Yes Use_Boc Use Boc Acid_Sensitive->Use_Boc No Reduction_Sensitive Are subsequent steps sensitive to reduction? Base_Sensitive->Reduction_Sensitive Yes Use_Fmoc Use Fmoc Base_Sensitive->Use_Fmoc No Harsh_Cleavage Is harsh cleavage acceptable? Reduction_Sensitive->Harsh_Cleavage Yes Use_Cbz Use Cbz Reduction_Sensitive->Use_Cbz No Use_Tosyl Use Tosyl Harsh_Cleavage->Use_Tosyl Yes

Caption: Decision tree for selecting a suitable N-protecting group.

Conclusion: Selecting the Optimal Protecting Group

The choice of an N-protecting group for piperidine synthesis is a nuanced decision that depends on the specific synthetic route and the nature of the other functional groups in the molecule.

  • Boc is an excellent first choice for general applications due to its robustness and mild cleavage conditions.

  • Cbz is a valuable alternative when acid-labile groups are present, provided that the molecule is stable to hydrogenolysis.

  • Fmoc offers the advantage of very mild basic deprotection, making it ideal for syntheses involving acid-sensitive functionalities.

  • Tosyl should be reserved for cases where extreme stability is required, and the substrate can tolerate the harsh deprotection conditions.

By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the piperidine scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • BenchChem. A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
  • BenchChem. A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Organic Chemistry Portal. Cbz Protection - Common Conditions.
  • BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine.
  • ACS Publications. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • AAPPTec. Peptide Synthesis - FAQ.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • ResearchGate. shows the cleavage conditions for the Boc group | Download Table.
  • BOC Sciences. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • UT Southwestern Medical Center. Protecting Groups in Organix Synthesis.
  • Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
  • ACS Publications. A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4.
  • Wikipedia. Tosyl group.
  • BenchChem. Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • ResearchGate. Evaluation of 2-(Piperidine-1-yl)-ethyl (PIP) as a Protecting Group for Phenols: Stability to ortho-Lithiation Conditions and Boiling Concentrated Hydrobromic Acid, Orthogonality with Most Common Protecting Group Classes, and Deprotection via Cope Elimination or by Mild Lewis Acids.
  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.

Sources

A Senior Application Scientist's Guide to the Purity Assessment and Quality Control of 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] 1-Boc-4-(2-Methoxyethylamino)piperidine is a valuable bifunctional building block, prized for its utility in synthesizing complex molecules for drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, while the secondary amine provides a reactive handle for diverse chemical transformations.

Given its role as a precursor in multi-step syntheses, the purity of this compound is not merely a quality metric; it is a critical determinant of success for downstream reactions. The presence of even minor impurities can lead to unpredictable reaction outcomes, the formation of complex side-products, and significant challenges in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the robust quality control of this key intermediate, comparing orthogonal analytical techniques to ensure a holistic and reliable assessment of its purity.

The Regulatory Landscape: Understanding Impurity Thresholds with ICH Guidelines

Before delving into specific analytical methods, it is essential to understand the regulatory context for impurity control in drug substances. The International Council for Harmonisation (ICH) provides a framework that is globally recognized. For a synthetic intermediate like this compound, the principles outlined in ICH Q3A(R2) for new drug substances and ICH Q3C for residual solvents are paramount.[2][3]

Impurities are broadly classified into three categories:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[4][5]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, and inorganic salts.[2][4]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance.[6][7]

ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[4] While this guide focuses on an intermediate, applying these principles early ensures that the material is suitable for GMP-compliant API manufacturing.

ICH_Impurity_Classification cluster_0 Impurity Classification (ICH Q3A/Q3C) Compound This compound Impurities Potential Impurities Compound->Impurities contains Organic Organic Impurities (Process & Drug-Related) Impurities->Organic Inorganic Inorganic Impurities Impurities->Inorganic Solvents Residual Solvents Impurities->Solvents

Caption: ICH guidelines categorize impurities into organic, inorganic, and residual solvents.

Orthogonal Analytical Strategies for Comprehensive Quality Control

No single analytical technique can provide a complete picture of a compound's purity. A robust QC strategy relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed to build a comprehensive and reliable purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Organic Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the primary technique for determining the purity (assay) of this compound and quantifying non-volatile organic impurities.[8] The method separates compounds based on their hydrophobicity, making it ideal for distinguishing the main compound from closely related structural analogues, starting materials, or by-products.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the standard choice for compounds of this polarity, offering excellent hydrophobic retention and separation capabilities.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic modifier improves peak shape for the amine-containing analytes and ensures consistent ionization for subsequent mass spectrometry detection if used.[9]

  • Detection: As the Boc-group provides a weak chromophore, UV detection at low wavelengths (e.g., 200-220 nm) is feasible. However, for higher sensitivity and broader applicability to impurities that may lack a chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are superior alternatives. For definitive identification, a Mass Spectrometer (MS) detector is invaluable.

Experimental Protocol: RP-HPLC-UV/MS

  • System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm) with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a suitable diluent (e.g., 50:50 water/acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis: Inject a blank (diluent), a system suitability standard, and the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): Essential for Residual Solvents and Volatile Impurities

The manufacturing process of APIs and intermediates often involves various organic solvents which must be controlled in the final product.[10][11] Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the gold standard for this analysis, as outlined in USP <467>.[10][11] This method is highly sensitive and specific for volatile organic compounds.

Causality Behind Experimental Choices:

  • Technique: Headspace sampling is preferred over direct injection as it avoids contamination of the GC system with the non-volatile analyte and matrix components, thereby enhancing column lifetime and reproducibility.

  • Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity to nearly all organic compounds, making it ideal for quantifying a wide range of potential residual solvents.[12]

Experimental Protocol: Headspace GC-FID for Residual Solvents (based on USP <467>)

  • System Preparation: Set up a GC-FID system with a suitable capillary column (e.g., G43 phase).[10][11]

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified concentration limits in a suitable solvent like DMSO.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add a precise volume of diluent (e.g., DMSO). Crimp the vial securely.

  • GC Conditions:

    • Injector Temperature: 140 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: 40 °C for 20 minutes, then ramp to 240 °C at 10 °C/min, hold for 20 minutes.

    • Headspace Conditions: Vial equilibration at 80 °C for 60 minutes.

  • Analysis: Analyze the blank, standard, and sample vials. Identify and quantify any residual solvents by comparing the retention times and peak areas to the standard.

Spectroscopic Verification: NMR and Mass Spectrometry

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for structural confirmation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for verifying the chemical structure of the synthesized compound. The chemical shifts, integration values, and coupling patterns provide an unambiguous fingerprint of the molecule.[13] Furthermore, quantitative NMR (qNMR) can be used to determine a highly accurate purity value without the need for a specific reference standard of the compound itself, by comparing the integral of a known proton signal against a certified internal standard.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[9] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their mass-to-charge ratio, which is critical for understanding potential side-reactions or degradation pathways.

Comparative Analysis and Integrated QC Workflow

Choosing the right analytical method depends on the specific question being asked. The following table provides a comparative overview of the primary techniques discussed.

Technique Primary Application Strengths Limitations Typical Purity Level
HPLC-UV/CAD Purity assay, quantification of non-volatile organic impurities.High precision and accuracy, robust, widely available.[8]Requires chromophore for UV detection; may not detect all impurities equally.>98%[14][15]
GC-FID Quantification of residual solvents and volatile impurities.High sensitivity for volatile compounds, well-established methods (USP <467>).[10][12]Not suitable for non-volatile or thermally labile compounds.N/A (Measures ppm levels of solvents)
LC-MS Identification of unknown impurities, mass verification.Provides molecular weight information, highly sensitive and specific.Quantification can be complex; response varies between compounds.N/A (Qualitative/Identificatory)
¹H NMR Structural confirmation, identification of major impurities.Provides detailed structural information, absolute quantification (qNMR) possible.Lower sensitivity compared to chromatography for trace impurities.>95%
Karl Fischer Quantification of water content.High accuracy and precision for water determination.Specific to water content only.N/A (Measures % w/w of water)

An effective quality control process integrates these techniques into a logical workflow to ensure that each batch of synthesized material meets the required specifications before being released for downstream use.

QC_Workflow cluster_workflow Integrated QC Workflow for this compound Start Synthesized Batch Received Identity Identity Confirmation Start->Identity NMR_MS NMR & MS Identity->NMR_MS Test Purity Purity & Impurity Profile HPLC HPLC (Assay, Impurities) Purity->HPLC Test Residuals Residuals & Water GC_KF GC (Solvents) Karl Fischer (Water) Residuals->GC_KF Test Decision Meets Specification? Pass Batch Release Decision->Pass Yes Fail Investigation / Rework Decision->Fail No NMR_MS->Purity HPLC->Residuals GC_KF->Decision

Sources

A Researcher's Guide to Comparative Spectroscopic Analysis of Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence demands robust and unambiguous methods for structural characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This guide provides a comparative analysis of the spectroscopic data for various substituted piperidine derivatives, offering insights into how different substitution patterns influence their spectral signatures. The information presented herein is grounded in experimental data and established spectroscopic principles to aid researchers in the structural elucidation of novel piperidine-containing molecules.

The Influence of Substitution on Piperidine Conformation and Spectra

The piperidine ring typically adopts a chair conformation to minimize steric strain.[1] However, the nature and position of substituents can significantly influence this conformation, leading to distinct and predictable changes in the resulting spectra.[1][2] For instance, bulky substituents will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. This conformational preference is directly observable in ¹H NMR spectra through the analysis of proton-proton coupling constants.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of piperidine derivatives in solution.[2][4][5][6] Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus and the connectivity of the molecule.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to the presence and orientation of substituents.

  • Axial vs. Equatorial Protons: In a chair conformation, axial protons are shielded by the C-C bonds and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large diaxial coupling constants (Jaa ≈ 10-13 Hz) are characteristic of a chair conformation, while smaller axial-equatorial (Jae ≈ 2-5 Hz) and equatorial-equatorial (Jee ≈ 2-5 Hz) couplings are also observed. Analysis of these J-values is crucial for assigning the relative stereochemistry of substituents.[7][8][9]

  • Influence of Substituents: Electron-withdrawing groups will deshield adjacent protons, shifting their signals to a lower field (higher ppm). Conversely, electron-donating groups will cause an upfield shift. The specific substitution pattern dictates the multiplicity and chemical shift of each proton signal.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information on the carbon skeleton of the piperidine derivative.

  • Chemical Shifts: The chemical shifts of the piperidine ring carbons are influenced by the nature of the substituent and its position. Carbons directly attached to electronegative atoms (e.g., nitrogen, oxygen) will be deshielded and appear at a lower field.

  • Substituent Effects: The position of a substituent has a predictable effect on the chemical shifts of the ring carbons (alpha, beta, and gamma effects). This allows for the confident assignment of substitution patterns.

Comparative ¹H and ¹³C NMR Data for Selected Piperidine Derivatives

CompoundPosition of Proton/Carbon¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key ¹H-¹H Coupling Constants (J, Hz)
Piperidine H-2, H-6 / C-2, C-6~2.79~47.8-
H-3, H-5 / C-3, C-5~1.53~27.2-
H-4 / C-4~1.53~25.1-
N-Methylpiperidine H-2, H-6 / C-2, C-6~2.25~56.9-
H-3, H-5 / C-3, C-5~1.55~26.5-
H-4 / C-4~1.45~24.6-
N-CH₃ / N-CH₃~2.20~46.5-
4-Hydroxypiperidine H-2, H-6 (ax) / C-2, C-6~2.60~46.2Jaa ≈ 11.5, Jae ≈ 3.5
H-2, H-6 (eq) / C-2, C-6~3.10~46.2Jaa ≈ 11.5, Jae ≈ 3.5
H-3, H-5 (ax) / C-3, C-5~1.50~34.8Jaa ≈ 12.0, Jae ≈ 4.0
H-3, H-5 (eq) / C-3, C-5~1.90~34.8Jaa ≈ 12.0, Jae ≈ 4.0
H-4 / C-4~3.70~67.5-
2-Methylpiperidine H-2 / C-2~2.65~53.5J(H2,H3a) ≈ 10.5, J(H2,H3e) ≈ 3.0
C-CH₃-~22.5-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used. The data presented is a representative compilation from various sources.[2][10][11]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For piperidine derivatives, key vibrational modes include:

  • N-H Stretch: Secondary amines show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.[12] The absence of this peak is indicative of an N-substituted piperidine.

  • C-H Stretch: Aliphatic C-H stretching vibrations are observed between 2800-3000 cm⁻¹.[13][14]

  • C-N Stretch: The C-N stretching vibration typically appears in the 1000-1200 cm⁻¹ region.

  • Substituent Vibrations: The presence of other functional groups, such as carbonyls (C=O, ~1700 cm⁻¹), hydroxyls (O-H, broad peak ~3200-3600 cm⁻¹), or nitriles (C≡N, ~2200-2260 cm⁻¹), will give rise to their own characteristic absorption bands.[14][15]

Comparative IR Data for Selected Piperidine Derivatives

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group Assignment
Piperidine ~3280 (broad), 2930, 2850, 1450N-H stretch, C-H stretch, CH₂ bend
N-Acetylpiperidine 2940, 2860, 1640C-H stretch, C=O (amide) stretch
Piperidin-4-one 3320 (broad), 2950, 2870, 1715N-H stretch, C-H stretch, C=O (ketone) stretch
Piperidinium Chloride ~2400-2700 (broad), 2960, 2880N⁺-H stretch, C-H stretch

Note: The presented data is a representative compilation from various sources.[10][13][14][15][16]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can offer valuable structural insights.

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass of the intact molecule. For compounds containing nitrogen, the "nitrogen rule" can be a useful tool for identifying the molecular ion peak: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[17]

  • Fragmentation Patterns: Under electron ionization (EI), piperidine derivatives often undergo characteristic fragmentation pathways.[18][19]

    • α-Cleavage: The most common fragmentation pathway involves cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a substituent or a hydrogen radical to form a stable iminium ion.[18] The largest substituent at the α-carbon is preferentially lost.[18]

    • Ring Fission: The piperidine ring can also undergo cleavage, leading to the formation of various acyclic fragment ions.[18]

    • Substituent-Driven Fragmentation: The nature of the substituents will heavily influence the fragmentation pattern, with functional groups leading to their own characteristic fragment ions.[18]

Common Mass Spectral Fragments for Piperidine Derivatives

m/z ValueProposed Fragment StructureDescription
M-1[M-H]⁺Loss of a hydrogen radical, often from the carbon alpha to the nitrogen.
M-15[M-CH₃]⁺Loss of a methyl radical, common for N-methyl or C-methyl substituted piperidines.
M-29[M-C₂H₅]⁺Loss of an ethyl radical.
84[C₅H₁₀N]⁺A common fragment resulting from α-cleavage of an N-substituted piperidine with loss of the substituent.
70[C₄H₈N]⁺Resulting from ring cleavage.
56[C₃H₆N]⁺Further fragmentation of the ring.

Note: The relative abundance of these fragments will depend on the specific structure of the piperidine derivative.[17][18]

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts.

  • IR Spectroscopy:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Mass Spectrometry:

    • Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.

    • Electrospray Ionization (ESI): Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent mixture such as methanol/water or acetonitrile/water, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.[18]

Data Acquisition
  • NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4][5][6] Standard acquisition parameters should be used, with appropriate optimization of pulse sequences and relaxation delays.

  • IR Spectroscopy: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.[13]

  • Mass Spectrometry: Acquire mass spectra over an appropriate m/z range (e.g., 50-500 amu). For ESI, positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[18]

Visualizing Spectroscopic-Structural Relationships

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_nmr ¹H NMR of Substituted Piperidine Axial H Axial H Substituent Substituent Axial H->Substituent Shielded (Upfield shift) Equatorial H Equatorial H Equatorial H->Substituent Deshielded (Downfield shift) G workflow Experimental Workflow Sample Preparation (NMR, IR, MS) Data Acquisition Spectral Analysis Structure Elucidation workflow:p1->workflow:p2 Instrumental Analysis workflow:p2->workflow:p3 Raw Data workflow:p3->workflow:p4 Interpretation

Caption: A generalized workflow for the spectroscopic analysis of piperidine derivatives.

G Piperidine Derivative Piperidine Derivative Molecular Ion (M+) Molecular Ion (M+) Piperidine Derivative->Molecular Ion (M+) Ionization Fragment Ions Fragment Ions Molecular Ion (M+)->Fragment Ions Fragmentation (e.g., α-cleavage)

Caption: The process of ionization and fragmentation in mass spectrometry.

Conclusion

The spectroscopic analysis of substituted piperidine derivatives is a multifaceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the fundamental principles of how substituents influence the spectroscopic signatures of the piperidine ring, researchers can confidently elucidate the structures of novel compounds. This guide serves as a foundational resource, providing comparative data and experimental insights to facilitate this critical aspect of drug discovery and chemical research. For more in-depth data, researchers are encouraged to consult comprehensive spectral databases. [20][21][22][23][24]

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. University of Wisconsin-Madison Libraries. [Link]
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]
  • Piperidinium Nitrate - Study of Thermal Behaviour and Vibrational Spectra.
  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. [Link]
  • Spectral Databases. Wiley Science Solutions. [Link]
  • AIST:Spectral Database for Organic Compounds,SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. [Link]
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]
  • Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties.
  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]
  • Representative 2‐substituted piperidine containing natural products.
  • Synthesis and Characterization of Some New Substituted Piperidine Derivatives.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Letters of Chemistry, Physics and Astronomy. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse. [Link]
  • Piperidine. SpectraBase. [Link]
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Interpretation of mass spectra. University of Arizona. [Link]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
  • FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Figure...
  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. [Link]
  • FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc.
  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-Boc-4-(2-Methoxyethylamino)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Boc-4-(2-Methoxyethylamino)piperidine. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is designed to serve as an essential operational plan, ensuring that laboratory personnel can manage this chemical waste stream with confidence, precision, and adherence to the highest safety standards.

Disclaimer: No specific, peer-reviewed Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. The procedural guidance herein is synthesized from the known hazards of its core chemical structures—piperidine and Boc-protected amines—and is aligned with general best practices for hazardous chemical waste management.[1][2] Crucially, you must always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Core Principles of Chemical Waste Management

The proper management of laboratory chemical waste is not merely a suggestion but a stringent regulatory requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste from its generation to its final disposal—a framework known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of chemical hazards and provide necessary training and protective equipment to ensure workplace safety.[6][7] This guide is built upon these foundational principles to create a self-validating system of protocols that protect both the researcher and the environment.

Hazard Assessment and Characterization

Given the lack of a dedicated SDS, a hazard assessment must be inferred from analogous compounds. The molecule contains a piperidine ring, which is known to be corrosive, toxic, and flammable.[8] Additionally, many Boc-protected piperidine derivatives are classified as causing severe skin and eye damage.[9][10]

Therefore, This compound must be managed as a hazardous waste. Do not attempt to neutralize it or dispose of it via standard laboratory drains or general trash.[11][12]

Table 1: Inferred Hazard Profile

Hazard CategoryRationale & CausalityPrimary Mitigation Strategy
Skin Corrosion / Irritation The piperidine moiety is a cyclic secondary amine, a class of compounds known to be caustic. Structurally similar compounds like 4-(Boc-amino)piperidine are classified as causing severe skin burns.[9]Use appropriate Personal Protective Equipment (PPE), including double-gloving and a lab coat. Handle within a certified chemical fume hood.
Serious Eye Damage Amine compounds can cause severe and irreversible damage to eye tissue upon contact. This is a consistent hazard noted for piperidine and its derivatives.[9][10]Wear chemical safety goggles or a face shield at all times when handling the compound.[9]
Acute Toxicity (Inhalation/Ingestion) Piperidine itself is toxic if inhaled or swallowed.[13] While the Boc and methoxyethyl groups may modulate this toxicity, the compound should be treated as potentially harmful via these routes.Avoid generating aerosols or dusts. All handling of the neat compound should occur within a chemical fume hood to prevent inhalation.[14] Do not eat or drink in the laboratory.[6]
Incompatible Materials The compound may react exothermically or violently with strong oxidizing agents and strong acids.[14]Segregate waste containers from these materials during storage to prevent dangerous reactions.[11][15]

Personal Protective Equipment (PPE) and Safe Handling

A robust PPE protocol is non-negotiable when handling this compound in any form, from the neat material to dilute solutions and contaminated labware.

Table 2: Mandatory PPE Protocol

PPE ComponentSpecificationJustification
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be safely removed immediately upon signs of contamination.[1]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes of liquid or contact with solid particles, mitigating the risk of severe eye damage.[9]
Body Protection A dedicated, buttoned lab coat. A chemically resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Not typically required when handled inside a certified chemical fume hood.A fume hood provides primary respiratory protection by containing vapors and aerosols.[14]

Safe Handling Causality: All transfers and weighing of the solid compound or solutions should be performed inside a chemical fume hood. This engineering control is the most effective way to minimize inhalation exposure and contain any minor spills or aerosol generation.

Step-by-Step Disposal Protocol

This protocol ensures waste is segregated, contained, and managed in compliance with standard laboratory safety practices.

Step 4.1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[16]

  • Solid Waste: Includes the neat compound, any contaminated weigh boats, paper, and disposable labware (e.g., pipette tips, contaminated gloves). Place these items in a dedicated solid hazardous waste container.

  • Liquid Waste: Includes solutions containing this compound and any solvent rinsates from cleaning contaminated glassware. Collect this in a dedicated liquid hazardous waste container. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless your EHS department's guidelines permit it.

  • Sharps Waste: Contaminated needles or broken glass must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[17]

Step 4.2: Containerization and Labeling

The integrity and labeling of your waste container are central to the safety of all personnel who may handle it.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical and any solvents used.[11][16] Ensure it has a secure, screw-on cap to prevent leaks.[3]

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste.

  • Complete the Label: The label must be filled out clearly and completely. Do not use abbreviations or chemical formulas.[1] It must include:

    • The words "Hazardous Waste."

    • Full chemical name(s) of all contents, including solvents.

    • The specific hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator and the laboratory location.

Step 4.3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA for temporary storage.[11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.[3][17]

  • Segregation: Ensure the container is stored away from incompatible materials like strong acids and oxidizers.[11]

  • Container Status: Keep the hazardous waste container securely sealed when not actively adding waste to it.[6][11]

Step 4.4: Arranging for Final Disposal

Accumulated hazardous waste must be removed from the laboratory in a timely manner.

  • Monitor Accumulation: Do not let waste accumulate beyond your lab's capacity or for more than one year (and often less, per institutional policy).[11] Full containers must be removed within three days.[11]

  • Request Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the material, typically via high-temperature incineration.[1] Never give hazardous waste to any unauthorized personnel.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • For a Small Spill (Contained within the fume hood):

    • Alert Personnel: Notify others in the immediate area.

    • Don PPE: Ensure you are wearing the full PPE outlined in Table 2.

    • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels for large liquid spills.

    • Collect Waste: Carefully sweep or wipe up the absorbent material, working from the outside in. Place all contaminated materials, including your outer gloves, into a new hazardous waste container or bag.

    • Label and Dispose: Label the container as "Spill Debris" with the chemical name and manage it as hazardous waste.

    • Decontaminate: Wipe the spill area with an appropriate solvent, collecting the rinsate as hazardous liquid waste.

  • For a Large Spill (Outside of a fume hood) or if you feel unsafe:

    • EVACUATE: Immediately evacuate the laboratory and alert others to do the same.

    • ISOLATE: Close the laboratory doors and prevent re-entry.

    • REPORT: Call your institution's EHS emergency number immediately. Provide your name, location, and the identity of the spilled chemical. Do not attempt to clean it up yourself.[12]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste generated from work with this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal cluster_stream Segregate by Type cluster_spill Emergency Protocol start Begin Work with This compound ppe Don Mandatory PPE (See Table 2) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood generation Waste is Generated fume_hood->generation spill Spill Occurs fume_hood->spill Potential Event characterize Characterize Waste: Treat as Hazardous generation->characterize solid Solid Waste (Gloves, Labware) characterize->solid Is Solid? liquid Liquid Waste (Solutions, Rinsate) characterize->liquid Is Liquid? containerize_solid Place in Labeled SOLID Hazardous Waste Container solid->containerize_solid containerize_liquid Place in Labeled LIQUID Hazardous Waste Container liquid->containerize_liquid store Store Securely in Satellite Accumulation Area (SAA) containerize_solid->store containerize_liquid->store request_pickup Contact EHS for Waste Pickup store->request_pickup spill_small Small Spill in Hood: Follow Cleanup Protocol spill->spill_small Small? spill_large Large/Unsafe Spill: EVACUATE & REPORT to EHS spill->spill_large Large? spill_waste Collect Spill Debris as Hazardous Waste spill_small->spill_waste spill_waste->store

Caption: Logical workflow for the safe disposal of this compound.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Vanderbilt University Medical Center.
  • Ace Waste. (n.d.).
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention (CDC).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • BenchChem. Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • JJ Safety. (2025, November 7).
  • BenchChem.
  • Sigma-Aldrich. (2025, September 23).
  • Carl ROTH. (2025, March 31).
  • Alfa Aesar. (2010, May 28).
  • Fisher Scientific. (2011, March 15). Safety Data Sheet for 4-Aminomethyl-1-Boc-piperidine.
  • National Institutes of Health (NIH), PubChem. Piperidine (CID 8082).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.